molecular formula C5H3IN4 B13669386 3-Iodo-1H-pyrazolo[3,4-b]pyrazine

3-Iodo-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B13669386
M. Wt: 246.01 g/mol
InChI Key: ZSGUAESGUQLPGS-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrazolo[3,4-b]pyrazine is a useful research compound. Its molecular formula is C5H3IN4 and its molecular weight is 246.01 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H3IN4

Molecular Weight

246.01 g/mol

IUPAC Name

3-iodo-2H-pyrazolo[3,4-b]pyrazine

InChI

InChI=1S/C5H3IN4/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H,8,9,10)

InChI Key

ZSGUAESGUQLPGS-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(NN=C2N=C1)I

Origin of Product

United States

Foundational & Exploratory

3-Iodo-1H-pyrazolo[3,4-b]pyrazine: A Privileged Scaffold for Targeted Kinase Inhibition and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazolo[3,4-b]pyrazine bicyclic system has emerged as a highly versatile and privileged scaffold in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors and allosteric modulators. The 3-iodo derivative, 3-Iodo-1H-pyrazolo[3,4-b]pyrazine , serves as a critical synthetic intermediate. The presence of the iodine atom at the C3 position provides a highly reactive handle for palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the scaffold to probe structure-activity relationships (SAR) during lead optimization.

This technical guide explores the physicochemical properties, mechanistic binding capabilities, and validated synthetic workflows for utilizing this compound in advanced drug development.

Chemical Structure and Physicochemical Properties

The pyrazolo[3,4-b]pyrazine core consists of a pyrazole ring fused to a pyrazine ring. This planar, electron-deficient aromatic system is capable of forming robust hydrogen bond donor-acceptor pairs, a hallmark requirement for interacting with the hinge region of protein kinases ()[1].

To illustrate the baseline properties of this class of intermediates, we examine 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine , a widely used bifunctional building block. The C6-chlorine and C3-iodine offer orthogonal reactivity, allowing for sequential, site-specific functionalization.

Table 1: Physicochemical Properties of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine

PropertyValueSignificance in Drug Design
Molecular Formula C5H2ClIN4Halogenated handles allow orthogonal functionalization[2].
Molecular Weight 280.45 g/mol Low MW leaves room for adding substituents without violating Lipinski's Rule of 5[2].
Topological Polar Surface Area (TPSA) 54.5 ŲExcellent cell permeability; optimal range for potential blood-brain barrier (BBB) penetration[2].
XLogP3 1.5Favorable lipophilicity for balancing aqueous solubility and target affinity[2].
Hydrogen Bond Donors 1 (N-H)Crucial for interacting with the kinase hinge region carbonyl backbone[1].
Hydrogen Bond Acceptors 4Offers multiple binding modes within the ATP pocket[2].

(Data sourced from the PubChem compound database ()[2])

Mechanistic Role in Kinase Inhibition

Bicyclic nitrogenated compounds are frequently employed to mimic the adenine ring of ATP. The pyrazolo[3,4-b]pyrazine scaffold exhibits a unique electronic distribution that often yields superior biochemical potency and metabolic stability compared to related indazole or pyrrolo-pyridine scaffolds[3].

The N1 proton acts as a hydrogen bond donor, while the adjacent nitrogen atoms (N2, N4, or N7) can act as acceptors. This allows the molecule to anchor securely to the hinge region residues (e.g., Met, Glu, or Cys, depending on the specific kinase). The C3 position points directly into the specificity pocket of the kinase, making the C3-iodine an ideal vector for attaching aryl or heteroaryl groups that dictate target selectivity.

KinaseBinding Hinge Kinase Hinge Region (Backbone C=O and N-H) Scaffold Pyrazolo[3,4-b]pyrazine Core (H-Bond Donor/Acceptor) Scaffold->Hinge bidentate H-bonds C3_Sub C3 Substituent (Explores Specificity Pocket) Scaffold->C3_Sub Pd-catalyzed coupling C6_Sub C6 Substituent (Solvent Exposed / Ribose Pocket) Scaffold->C6_Sub SNAr / Coupling

Kinase ATP-pocket binding model of the pyrazolo[3,4-b]pyrazine scaffold.

Synthetic Methodologies: Functionalization of the C3 Position

The true value of this compound lies in its synthetic utility. The C-I bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an ideal substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Causality of Protection: The acidic N1 proton (pKa ~ 10-11) can severely interfere with organometallic transformations by poisoning the palladium catalyst or undergoing competitive, unwanted N-arylation. Therefore, a self-validating synthetic protocol requires the transient protection of the pyrazole nitrogen. The tetrahydropyranyl (THP) group is the industry standard here because it is highly stable under the basic conditions of cross-coupling but easily cleaved under mild acidic conditions, preserving sensitive functional groups on the final inhibitor[4].

Detailed Protocol: THP Protection and Subsequent Suzuki Coupling

Step 1: N1-THP Protection

  • Reagents: 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (850 mg, 3.0 mmol), 3,4-dihydro-2H-pyran (DHP, 0.85 mL, 9.1 mmol), p-Toluenesulfonic acid monohydrate (TsOH·H2O, 176 mg, 0.91 mmol), anhydrous Dichloromethane (DCM, 15 mL)[4].

  • Procedure: Suspend the starting material in DCM. Add DHP followed by TsOH·H2O. Stir the resulting mixture at room temperature (25 °C) for 10 to 30 minutes[4].

  • Self-Validation: The reaction mixture will transition from a cloudy suspension to a homogeneous, light black solution as the highly soluble THP-protected product forms[4]. Monitor via TLC (Hexanes/EtOAc); the disappearance of the highly polar starting material validates complete conversion.

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO3. Rationale: Immediate neutralization of the acid catalyst prevents the reversible premature deprotection of the THP group during concentration. Extract with DCM, dry over Na2SO4, and concentrate in vacuo[4].

Step 2: C3 Suzuki-Miyaura Cross-Coupling

  • Reagents: THP-protected 3-iodo intermediate (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq), 1,4-Dioxane/H2O (4:1 v/v).

  • Procedure: Degas the solvent mixture with N2 for 15 minutes to prevent catalyst oxidation. Add all reagents and heat to 90 °C for 4–6 hours.

  • Self-Validation: The bulky dppf ligand facilitates the challenging reductive elimination step. LC-MS analysis of the crude mixture must be performed to confirm the mass shift corresponding to the displacement of iodine (-127 Da) by the aryl group.

  • Deprotection: Treat the purified coupled product with Trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours to cleave the THP group, yielding the final C3-functionalized 1H-pyrazolo[3,4-b]pyrazine.

SyntheticWorkflow Start This compound Protect THP Protection (DHP, TsOH, DCM) Start->Protect Mask acidic N-H Coupling Suzuki Coupling (Ar-B(OH)2, Pd cat., Base) Protect->Coupling C-I activation Deprotect THP Deprotection (TFA, DCM) Coupling->Deprotect Acidic cleavage Product C3-Aryl-1H-pyrazolo[3,4-b]pyrazine Deprotect->Product Final isolation

Synthetic workflow for C3-functionalization of 3-iodo-pyrazolo-pyrazine.

Applications in Advanced Drug Development

The functionalized pyrazolo[3,4-b]pyrazine scaffold has been instrumental in developing inhibitors for several high-profile oncology targets:

  • SHP2 Phosphatase Inhibitors: Recent patent literature highlights the use of this scaffold in allosteric inhibitors of SHP2, a protein tyrosine phosphatase involved in the RAS/MAPK signaling pathway. Compounds derived from 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine have shown efficacy in models of Noonan syndrome, neuroblastoma, and various solid tumors ()[4].

  • PIM-1 Kinase Inhibitors: Pyrazolo[3,4-b]pyridine and pyrazine derivatives have been synthesized to target PIM-1 kinase in breast cancer. These scaffold-based derivatives selectively induce apoptotic cell death in MCF-7 cells by triggering cell cycle arrest at the G2/M phase ()[5].

  • TRK Inhibitors: Tropomyosin receptor kinases (TRKs) are critical in cell proliferation and differentiation. Scaffold hopping to the pyrazolo-pyridine/pyrazine core has yielded compounds with high nanomolar potency (IC50 ~ 56 nM) against TRKA, demonstrating excellent plasma stability and high selectivity against off-target cytochrome P450 isoforms ()[6].

Conclusion

The this compound building block is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties allow for the precise design of hinge-binding motifs, while the reactive C3-iodine provides a reliable vector for exploring chemical space. By employing robust, self-validating synthetic protocols—such as transient THP protection and palladium-catalyzed cross-coupling—researchers can efficiently generate diverse libraries of highly potent and selective targeted therapies.

References

  • Title: Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) Source: PubMed / NIH URL: [Link]

  • Title: 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (CID 124036877) Source: PubChem URL: [Link]

  • Title: SHP2 phosphatase inhibitors and methods of use (CN112166110A)
  • Title: Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells Source: Bioorganic & Medicinal Chemistry / PubMed URL: [Link]

  • Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: RSC Medicinal Chemistry URL: [Link]

Sources

Technical Guide: The Strategic Role of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine in Kinase & Phosphatase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Guide: 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (CAS 1935196-58-9) Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The compound 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (CAS 1935196-58-9) has emerged as a linchpin scaffold in modern oncology drug discovery, particularly in the development of allosteric inhibitors for SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2).

Unlike generic heterocycles, this scaffold offers a unique "orthogonal reactivity" profile. It possesses two distinct electrophilic handles—a chlorine atom at position C6 and an iodine atom at position C3—that react under mutually exclusive conditions. This guide details the chemical architecture, validated synthetic pathways, and the specific medicinal chemistry logic that makes this molecule a critical intermediate for clinical candidates like TNO155 and GDC-1971 (Migoprotafib) .

Chemical Architecture & Properties

Structural Analysis

The molecule consists of a fused bicyclic system: a pyrazine ring fused to a pyrazole ring. This 1H-pyrazolo[3,4-b]pyrazine core is electron-deficient, making it highly susceptible to nucleophilic attack, yet stable enough to survive transition-metal catalysis.

PropertyValueRelevance
CAS Number 1935196-58-9Unique Identifier
Formula C₅H₂ClIN₄Halogenated Heterocycle
MW 280.45 g/mol Fragment-based Drug Design (FBDD) friendly
C6-Cl Reactivity High (SNAr)Primary site for amine introduction
C3-I Reactivity High (Pd-coupling)Site for biaryl/heterobiaryl construction
H-Bond Donor N1-HCritical for binding site interactions (e.g., Glu110 in SHP2)
The "Orthogonal Handle" Concept

The utility of CAS 1935196-58-9 lies in the ability to differentiate the C6 and C3 positions:

  • C6-Chlorine: Activated by the para-nitrogen (N4) of the pyrazine ring. It undergoes Nucleophilic Aromatic Substitution (SNAr) under mild conditions.

  • C3-Iodine: Located on the electron-rich pyrazole ring. It is inert to SNAr but highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

Synthetic Pathways (The "Core" Protocol)

The synthesis of CAS 1935196-58-9 is a multi-step process requiring precise control of regioselectivity. The most robust industrial route begins with 2,6-dichloropyrazine.

Step-by-Step Synthesis
Step 1: Regioselective Formylation
  • Reagents: 2,6-Dichloropyrazine, i-PrMgCl·LiCl (Turbo Grignard), DMF (or N-formylpiperidine).

  • Mechanism: Halogen-magnesium exchange occurs selectively at C2 due to the directing effect of the adjacent nitrogen. The resulting Grignard species traps the formyl source.

  • Note: The aldehyde intermediate is unstable and often isolated as a sodium bisulfite adduct for storage.

Step 2: Hydrazine Cyclization
  • Reagents: Hydrazine monohydrate (N₂H₄·H₂O), Ethanol or THF.[1]

  • Process: The hydrazine condenses with the aldehyde and undergoes intramolecular SNAr displacement of the adjacent chlorine (originally at C3 of the pyrazine) to close the pyrazole ring.

  • Product: 6-Chloro-1H-pyrazolo[3,4-b]pyrazine (The "Core").

Step 3: C3-Iodination
  • Reagents: N-Iodosuccinimide (NIS) or I₂/KOH in DMF.

  • Process: Electrophilic aromatic substitution. The pyrazole ring is electron-rich enough to accept the iodonium ion at C3.

  • Outcome: 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine .[2]

Visualization of Synthesis Workflow

SynthesisPathway Start 2,6-Dichloropyrazine Inter1 Intermediate: 3,5-Dichloropyrazine-2-carbaldehyde Start->Inter1 1. i-PrMgCl·LiCl 2. DMF Core Core Scaffold: 6-Chloro-1H-pyrazolo[3,4-b]pyrazine Inter1->Core N2H4·H2O Cyclization Final TARGET (CAS 1935196-58-9): 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine Core->Final NIS or I2/KOH C3-Iodination

Caption: Validated synthetic route from 2,6-dichloropyrazine to the target 3-iodo scaffold.

Medicinal Chemistry Applications

This scaffold is the structural heart of several SHP2 allosteric inhibitors. The logic of its use involves sequentially functionalizing the C6 and C3 positions to build a molecule that bridges the allosteric pocket of the phosphatase.

Case Study: SHP2 Inhibitors (e.g., TNO155 Analogues)

In the synthesis of SHP2 inhibitors, the order of operations is critical to prevent side reactions.

  • Route A (Standard):

    • SNAr at C6: The chlorine is displaced by a complex amine (e.g., a spiro-cyclic amine). This installs the "solubility/binding" wing of the drug.

    • Suzuki Coupling at C3: The iodine is coupled with a heteroaryl boronic acid (e.g., a pyridine or pyrimidine derivative). This installs the "hydrophobic" wing.

    • N1-Alkylation (Optional): If the target requires an N-methyl group (as in TNO155), it is often introduced early or via specific protection strategies.

Functionalization Logic Diagram

ReactivityLogic cluster_0 Path A: S_NAr First (Preferred) cluster_1 Path B: Coupling First (Riskier) Target CAS 1935196-58-9 (6-Cl, 3-I) Step1A Step 1: S_NAr at C6 (Displace Cl with Amine) Target->Step1A High Selectivity Step1B Step 1: Suzuki at C3 (Risk of Cl reactivity) Target->Step1B Potential Side Rxn Step2A Step 2: Suzuki at C3 (Couple I with Boronic Acid) Step1A->Step2A ProductA Final Drug Candidate Step2A->ProductA Step2B Step 2: S_NAr at C6 Step1B->Step2B

Caption: Decision tree for functionalization. Path A is preferred to avoid competing reactivity at the C6-Cl during Pd-catalysis.

Quality & Handling Protocols

For researchers sourcing or synthesizing this compound, adherence to strict quality parameters is essential to ensure reproducibility in biological assays.

Purity Specifications
  • Minimum Purity: >98% (HPLC) is required for late-stage intermediates.

  • Impurity Profile: Watch for de-iodinated material (6-chloro-1H-pyrazolo[3,4-b]pyrazine) or bis-iodinated byproducts. These can poison Pd-catalysts in subsequent steps.

Storage & Stability
  • Light Sensitivity: Iodinated heterocycles are photolabile. Store in amber vials or foil-wrapped containers.

  • Temperature: Stable at -20°C for long-term storage.

  • Inert Atmosphere: While the solid is air-stable, solutions (especially in DMSO) should be kept under Argon to prevent oxidation of the hydrazine-derived core.

References

  • Genentech, Inc. (2024). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development.

  • Novartis Institutes for BioMedical Research. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.

  • Relay Therapeutics. (2023). Discovery of GDC-1971 (RLY-1971), a SHP2 Inhibitor Designed for the Treatment of Solid Tumors.[3] Journal of Medicinal Chemistry.

  • PubChem. (2024).[4] Compound Summary: 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine.[2] National Library of Medicine.

  • WuXi AppTec. (2021).[4] Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyrazines. QM Magic Class.

Sources

Pyrazolo[3,4-b]pyrazine Scaffold in Drug Discovery: Synthetic Strategies and Therapeutic Applications

[1][2][3][4]

Executive Summary & Scaffold Architecture

The Pyrazolo[3,4-b]pyrazine nucleus consists of a pyrazole ring fused to a pyrazine ring across the 3,4-bond. This structure is a classical purine bioisostere , mimicking the adenine core of ATP. However, the presence of two nitrogen atoms in the six-membered ring (positions 4 and 7 in the fused system numbering, or 5 and 6 depending on nomenclature) alters the hydrogen bond acceptor/donor profile compared to the pyridine (one N) or pyrimidine (two Ns in 1,3 relationship) analogs.

Physicochemical Advantages[4][5]
  • Lipophilicity (cLogP): The additional nitrogen in the pyrazine ring generally lowers cLogP compared to pyrazolo-pyridines, improving aqueous solubility.

  • H-Bonding Potential: The N4 and N7 positions serve as critical H-bond acceptors, ideal for interacting with the hinge region of kinases or the active site residues of phosphatases.

  • Vector Positioning: Substituents at C5 and C6 allow for precise exploration of solvent-exposed regions or hydrophobic pockets in protein targets.

Synthetic Methodologies

The construction of the pyrazolo[3,4-b]pyrazine core relies on two primary retrosynthetic disconnections: the "Pyrazine-First" approach and the "Pyrazole-First" approach. The latter is more versatile for library generation.

Strategy A: Condensation of 4,5-Diaminopyrazoles (The "Pyrazole-First" Route)

This is the most robust method for generating diversity at the C5 and C6 positions.

  • Precursor Formation: 5-Amino-4-nitrosopyrazoles are reduced (catalytic hydrogenation or chemical reduction) to 4,5-diaminopyrazoles.

  • Cyclization: The diamine condenses with 1,2-dicarbonyl compounds (e.g., glyoxal, benzil, or cyclic diketones).

Strategy B: The Nitroso-Active Methylene Route

A direct cyclization method that avoids the unstable diamine intermediate.

  • Reaction: 5-Amino-4-nitrosopyrazoles react with active methylene compounds (e.g.,

    
    -ketonitriles, 
    
    
    -ketoesters) in the presence of a base (pyridine or alkoxide).
  • Mechanism: Involves an initial condensation followed by intramolecular cyclization and dehydration.

Visualization: Synthetic Pathways

Synthesiscluster_0Route A: Pyrazole-Firstcluster_1Route B: Pyrazine-FirstStart15-Amino-4-nitrosopyrazoleInter14,5-DiaminopyrazoleStart1->Inter1Reduction (H2/Pd)ProductPyrazolo[3,4-b]pyrazine CoreInter1->ProductCondensation(-2 H2O)Reagent11,2-Dicarbonyls(Glyoxal/Benzil)Reagent1->ProductStart23-Chloro-2-cyanopyrazineStart2->ProductCyclization(Hydrazine addition)Reagent2HydrazinesReagent2->Product

Caption: Dual synthetic pathways for accessing the pyrazolo[3,4-b]pyrazine scaffold. Route A allows flexible C5/C6 substitution; Route B utilizes pyrazine precursors.

Medicinal Chemistry & SAR

The structure-activity relationship (SAR) of this scaffold is defined by three vectors:



SAR Map and Functionalization
PositionChemical ModificationBiological Impact
N1 (Pyrazole) Aryl, Alkyl, HeteroarylPharmacokinetics: Controls solubility and metabolic stability. Bulky aryl groups often improve hydrophobic fit in kinase pockets.
C3 (Pyrazole) Methyl, H, CF3Electronic Tuning: Electron-withdrawing groups (CF3) can increase the acidity of the NH (if N1 is unsubstituted) or alter the pKa of the pyrazine nitrogens.
C5 (Pyrazine) Amino, Alkoxy, ArylHinge Binding: Key interaction point. Amino groups here often act as H-bond donors to the hinge region backbone carbonyls.
C6 (Pyrazine) Carbonitrile, Ester, ArylSelectivity: Substituents here project into the solvent-exposed region or the "gatekeeper" area, determining target selectivity (e.g., SHP2 vs. Kinases).
Visualization: SAR Logic

SARCorePyrazolo[3,4-b]pyrazineCoreN1N1 Position(Solubility/PK)Core->N1C3C3 Position(Electronic Tuning)Core->C3C5C5 Position(Hinge Interaction)Core->C5C6C6 Position(Selectivity Gate)Core->C6

Caption: Critical vectors for optimization. C5/C6 modifications drive potency, while N1 modifications tune physicochemical properties.

Therapeutic Applications

A. Oncology: SHP2 Phosphatase Inhibition

A breakthrough application of this scaffold is in the inhibition of SHP2 (Src Homology-2 phosphatase) , a protein tyrosine phosphatase encoded by PTPN11.[1] SHP2 is a critical node in the RAS/MAPK signaling pathway.[1]

  • Mechanism: Pyrazolo[3,4-b]pyrazines have been identified as allosteric inhibitors that stabilize SHP2 in its auto-inhibited "closed" conformation, preventing activation by upstream receptor tyrosine kinases (RTKs).

  • Significance: This offers a therapeutic strategy for KRAS-mutant cancers which are notoriously difficult to drug directly.

B. Oncology: Kinase Inhibition & Cytotoxicity

Derivatives substituted at the C5/C6 positions with aryl moieties have shown potent cytotoxicity against MCF-7 (breast cancer) cell lines.

  • Key Compound: 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile derivatives.[2]

  • Activity: IC50 values in the low micromolar range (2–5 µM).

  • Mechanism: Likely involves multi-kinase inhibition due to the ATP-mimetic nature of the scaffold, leading to cell cycle arrest.

C. Inflammation

Certain 5-acetyl-pyrazolo[3,4-b]pyrazine derivatives exhibit anti-inflammatory activity comparable to indomethacin.[3][4][5][6]

  • Target: Inhibition of COX/LOX pathways and suppression of pro-inflammatory cytokines.

Experimental Protocols

Protocol 1: Synthesis of Key Intermediate

Target: 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile[2]

  • Reagents: 5-Amino-3-methyl-4-nitroso-1-phenylpyrazole (1.0 equiv), Malononitrile (1.0 equiv), Pyridine (solvent/base).

  • Procedure:

    • Dissolve the nitrosopyrazole and malononitrile in dry pyridine.

    • Reflux the mixture for 8–12 hours. Monitor via TLC (EtOAc:Hexane 1:1).

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice/water containing dilute HCl to neutralize the pyridine.

    • Filter the resulting precipitate, wash with water, and recrystallize from ethanol.[6]

  • Validation:

    • IR: Look for nitrile stretch (~2220 cm⁻¹) and amine stretches (3300–3400 cm⁻¹).

    • 1H NMR: Confirm absence of methylene protons from malononitrile (cyclization).

Protocol 2: SHP2 Enzymatic Inhibition Assay

Objective: Determine IC50 of pyrazolo[3,4-b]pyrazine derivatives against SHP2.

  • Buffer Preparation: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT.

  • Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Enzyme Activation: Incubate full-length SHP2 enzyme (0.5 nM) with an activating peptide (e.g., IRS1 bis-phosphopeptide) to open the conformation.

  • Reaction:

    • Add test compound (in DMSO) to the activated enzyme mixture in a black 384-well plate.

    • Incubate for 30 mins at RT.

    • Initiate reaction by adding DiFMUP (20 µM final).

    • Incubate for 45 mins at RT.

  • Detection: Measure fluorescence intensity (Ex: 358 nm / Em: 455 nm).

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

References

  • Synthesis and biological activity of new pyrazolo[3,4-b]pyrazines. Molecules, 2018. Link

    • Describes the synthesis of 5-acetyl derivatives and their anti-inflamm
  • Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors. ACS Medicinal Chemistry Letters, 2021.[1] Link

    • Identifies the scaffold as a potent SHP2 phosph
  • Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine. Acta Poloniae Pharmaceutica, 2005. Link

    • Foundational text on the synthesis
  • Pyrazolo[3,4-b]pyrazine core in kinase inhibition. RSC Medicinal Chemistry, 2022. Link

    • Discusses the scaffold hopping strategy from rel

Technical Guide: 3-Iodo-Substituted Pyrazolo[3,4-b]pyrazine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold

The pyrazolo[3,4-b]pyrazine core represents a "privileged structure" in modern medicinal chemistry, serving as a bioisostere for purines and a critical scaffold for kinase and phosphatase inhibitors. Specifically, 3-iodo-substituted pyrazolo[3,4-b]pyrazines (often bearing a 6-chloro substituent) have emerged as high-value building blocks.

The iodine atom at the C3 position acts as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C6 position (often chlorinated) remains activated for nucleophilic aromatic substitution (SNAr). This orthogonal reactivity allows for the rapid generation of diverse libraries, particularly targeting SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) and various serine/threonine kinases.

Synthesis of the Core Building Block

The construction of the 3-iodo-6-chloro-1H-pyrazolo[3,4-b]pyrazine core requires a robust, scalable sequence. The most authoritative method involves a metalation-formylation-cyclization cascade followed by electrophilic iodination.

Step 1: Construction of the Pyrazolo[3,4-b]pyrazine Core

Reference: Organic Process Research & Development 2024, 28, 7[1][2][3]

The synthesis begins with commercially available 2,6-dichloropyrazine .[4] Unlike traditional condensation methods that suffer from regioselectivity issues, this lithiation-directed route ensures correct isomer formation.

Protocol:

  • Metalation: Treat 2,6-dichloropyrazine with

    
    -PrMgCl[4]·LiCl  (TurboGrignard) or 
    
    
    
    -Pr
    
    
    NMgCl·LiCl
    (MgDA) in THF at -20 °C. The bulky base directs magnesiation to the C3 position (ortho to chlorine).
  • Formylation: Quench the magnesiated intermediate with ethyl formate or DMF to generate the 3-formyl-2,6-dichloropyrazine intermediate.

    • Note: The aldehyde intermediate is unstable.[4] It is best isolated as a bisulfite adduct for stability if storage is required.[4]

  • Cyclization: Treat the crude aldehyde (or released bisulfite adduct) with hydrazine hydrate in DMSO or ethanol. The hydrazine displaces the adjacent C2-chlorine via SNAr and condenses with the aldehyde to close the pyrazole ring.

Yield: High (>80% over 3 steps). Product: 6-Chloro-1H-pyrazolo[3,4-b]pyrazine.[4]

Step 2: Electrophilic Iodination at C3

The C3 position of the pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution.

Protocol:

  • Dissolve 6-chloro-1H-pyrazolo[3,4-b]pyrazine in DMF.

  • Add N-iodosuccinimide (NIS) (1.1 equiv).

  • Stir at room temperature for 2–4 hours. Monitor by LCMS.

  • Workup: Quench with aqueous sodium thiosulfate to remove excess iodine. Precipitate the product with water or extract with EtOAc.

Key Insight: Avoid using I


/KOH if the C6-chlorine is sensitive to hydrolysis, although the pyrazine chlorine is generally robust under mild basic conditions. NIS provides a cleaner reaction profile.

Orthogonal Reactivity & Functionalization

The power of this building block lies in the ability to selectively functionalize the C6 and C3 positions.

Reactivity Map
  • C6-Position (Chlorine): Highly electrophilic due to the para-nitrogen atoms. Reacts readily with amines, alkoxides, and thiols via SNAr.

  • C3-Position (Iodine): Excellent oxidative addition partner for Pd(0). Reacts in Suzuki, Sonogashira, and Stille couplings.

  • N1-Position (NH): Acidic proton. Can be protected (SEM, THP, Boc) or alkylated. Protection is often required before Suzuki coupling to prevent catalyst poisoning or N-arylation side reactions.

Experimental Workflow: Divergent Synthesis

The order of operations is critical.

  • Route A (SNAr First): If the C6-amine is stable to Pd-coupling conditions, install it first. This is common for SHP2 inhibitors where the C6-substituent is a complex amine.

  • Route B (Coupling First): If the C6-chlorine is needed for later derivatization, protect N1 and perform the C3-Suzuki coupling first.

Reactivity Core 6-Chloro-3-iodo- 1H-pyrazolo[3,4-b]pyrazine SNAr_Product 6-Amino-3-iodo- Intermediate Core->SNAr_Product SNAr (R-NH2, DIPEA, DMSO, 80°C) Suzuki_Product 6-Chloro-3-aryl- Intermediate Core->Suzuki_Product Suzuki Coupling (Ar-B(OH)2, Pd cat., N1-Protection) Final Disubstituted Bioactive Core SNAr_Product->Final Suzuki Coupling Suzuki_Product->Final SNAr

Figure 1: Orthogonal reactivity logic for 3-iodo-6-chloro-pyrazolo[3,4-b]pyrazine.

Case Study: SHP2 Inhibitors (GDC-1971 / IACS-13909)

Recent drug discovery campaigns (e.g., by Revolution Medicines, MD Anderson, Genentech) have utilized this scaffold to target SHP2, a phosphatase that acts as a central node in the RAS/MAPK pathway.

Structural Logic
  • C6-Substituent: Typically a cyclic amine (e.g., 4-amino-piperidine derivative) that binds in the "tunnel" region of the SHP2 allosteric site.

  • C3-Substituent: Often a thiol or aryl group that interacts with the "latch" domain, stabilizing the auto-inhibited conformation.

Validated Protocol: C6-Amination

Objective: Install a hindered amine at C6.

  • Reagents: 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (1.0 equiv), Amine (1.2 equiv), DIPEA (3.0 equiv).

  • Solvent: DMSO or NMP (Polar aprotic solvents accelerate SNAr on pyrazines).

  • Conditions: Heat at 80–100 °C for 2–6 hours.

  • Purification: The product often precipitates upon adding water.

Validated Protocol: C3-Suzuki Coupling

Objective: Arylation of the 3-iodo position.

  • Protection (Optional but Recommended): Protect N1 with THP (dihydropyran, pTsOH) or SEM.

  • Catalyst System: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    (5-10 mol%).
  • Base: K

    
    CO
    
    
    
    (2M aq) or Cs
    
    
    CO
    
    
    .
  • Solvent: Dioxane/Water (4:1).

  • Temp: 90 °C under Argon.

  • Note: The iodine is significantly more reactive than the C6-chlorine towards Pd(0), allowing for chemoselective coupling even without SNAr at C6.

Summary of Physicochemical Properties

PropertyValue / CharacteristicRelevance
Molecular Weight ~280.45 DaFragment-like, ideal for growing
ClogP ~1.5Good lipophilicity for cell permeability
H-Bond Donors 1 (NH)Key interaction with hinge region (kinases) or Glu/Asp residues
H-Bond Acceptors 3 (N)Pyrazine nitrogens can accept H-bonds
UV/Vis Fluorescent potentialUseful for probe design
Stability HighStable to air/moisture; C-I bond stable to simple heating

Synthesis Workflow Diagram

Synthesis Start 2,6-Dichloropyrazine Step1 1. i-Pr2NMgCl·LiCl (MgDA), THF, -20°C 2. Ethyl Formate Start->Step1 Inter1 Intermediate: 3-Formyl-2,6-dichloropyrazine (or Bisulfite Adduct) Step1->Inter1 Step2 Hydrazine Hydrate DMSO/EtOH, 0°C to RT Inter1->Step2 Core 6-Chloro-1H-pyrazolo[3,4-b]pyrazine Step2->Core Step3 NIS (N-Iodosuccinimide) DMF, RT Core->Step3 Final BUILDING BLOCK: 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine Step3->Final

Figure 2: Scalable synthesis route to the 3-iodo-6-chloro-1H-pyrazolo[3,4-b]pyrazine building block.

References

  • Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine (Core Synthesis)

    • Bass, T. M., et al. "Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade." Organic Process Research & Development, 2024, 28(7).
  • SHP2 Inhibitor Discovery (Application & Reactivity)

    • Xu, W. Q., et al. "Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2..."[5] Journal of Biomolecular Structure and Dynamics, 2024.[6]

  • Specific Building Block Data (3-Iodo-6-chloro)

    • PubChem CID 124036877: 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine.[7]

  • IACS-13909 (SHP2 Inhibitor)

    • "Allosteric SHP2 Inhibitor, IACS-13909, Overcomes EGFR-Dependent and EGFR-Independent Resistance Mechanisms." Cancer Research, 2020.

Sources

Unlocking the Therapeutic Promise of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the pyrazolo[3,4-b]pyrazine scaffold has emerged as a "privileged structure" due to its remarkable versatility and significant biological activity. This guide provides a deep dive into the therapeutic potential of a specific, highly promising subclass: 3-iodo-1H-pyrazolo[3,4-b]pyrazine derivatives. We will explore their synthesis, multifaceted mechanisms of action, and their potential applications across critical disease areas, with a primary focus on oncology.

The strategic placement of an iodine atom at the 3-position is a key design element. This halogen serves as an exceptionally versatile synthetic handle, enabling a wide array of post-scaffold modifications through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core, which is fundamental for optimizing potency, selectivity, and pharmacokinetic properties in drug discovery programs.[1]

Oncology: A Multifaceted Approach to Cancer Therapy

The pyrazolo[3,4-b]pyrazine core is a potent pharmacophore for anticancer agents, with its derivatives demonstrating efficacy through multiple mechanisms of action.[2][3] This multi-targeting capability is a significant advantage in combating the complexity and heterogeneity of cancer.

Mechanism 1: Broad-Spectrum Kinase Inhibition

A primary mode of action for many pyrazolo[3,4-b]pyrazine derivatives is the inhibition of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[2] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket and preventing the phosphorylation of downstream substrates.

  • Receptor Tyrosine Kinases (RTKs): Dysregulation of RTK signaling is a hallmark of many cancers. Pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives, structurally related to our core of interest, have shown potent inhibitory activity against several key RTKs:

    • FGFR (Fibroblast Growth Factor Receptor): Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors, showing significant antitumor activity in xenograft models.[4][5]

    • TRK (Tropomyosin Receptor Kinase): The pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to synthesize inhibitors of TRKA, B, and C, which are implicated in cell proliferation and survival.[6]

    • EGFR (Epidermal Growth Factor Receptor): The related 1H-pyrazolo[3,4-d]pyrimidine scaffold has been a fruitful source of EGFR inhibitors, targeting both wild-type and resistant mutant forms of the enzyme.[7][8]

  • Non-Receptor Tyrosine Kinases: Beyond cell surface receptors, these derivatives can target intracellular kinases. For instance, related pyrazolo[3,4-d]pyrimidine compounds have been developed as dual Src/Abl kinase inhibitors.[9][10]

  • Cyclin-Dependent Kinases (CDKs): By targeting CDKs, these compounds can interfere with the cell cycle machinery, leading to arrest and preventing cancer cell replication.[9][10] Pyrazolo[3,4-b]pyridine derivatives have been identified as excellent selective CDK1/CDK2 inhibitors.[11]

Mechanism 2: SHP2 Phosphatase Inhibition

Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in signaling pathways downstream of multiple RTKs.[12] SHP2 acts as a positive regulator of the Ras-MAPK pathway. Its inhibition is a promising strategy for treating RTK-driven cancers. Novel pyrazolo[3,4-b]pyrazines have been identified as potent SHP2 inhibitors, effectively blocking pERK signaling and demonstrating a clear therapeutic rationale.[12]

SHP2_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->Grb2 dephosphorylates inhibitory sites Inhibitor Pyrazolo[3,4-b]pyrazine Derivative Inhibitor->SHP2 INHIBITS

SHP2 inhibition by pyrazolo[3,4-b]pyrazine derivatives.
Mechanism 3: Topoisomerase IIα Inhibition & DNA Damage

Topoisomerase IIα (TOPIIα) is an essential enzyme that manages DNA topology during replication and transcription.[13] Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent TOPIIα inhibitors. By stabilizing the DNA-TOPIIα cleavage complex, these compounds induce DNA damage, which can trigger S-phase cell cycle arrest and ultimately lead to apoptosis.[13]

Anticancer Activity Data

The broad applicability of pyrazolo-based scaffolds in oncology is demonstrated by their potent activity against a range of human cancer cell lines.

Compound ClassCancer Cell LineIC50 / GI50 (µM)Mechanism of ActionReference
Pyrazolo[3,4-b]pyridine (8c)NCI-60 Panel (Mean)1.33Topoisomerase IIα Inhibitor[13]
Pyrazolo[3,4-b]pyridine (C03)Km-12 (Colon)0.304TRKA Inhibitor[6]
Pyrazolo[3,4-b]pyrazine (25j)MCF-7 (Breast)Very SignificantNot specified[3][14]
Pyrazolo[3,4-d]pyrimidine (10e)MCF-7 (Breast)11Not specified[9][10]
Pyrazolo[3,4-d]pyrimidine (12b)A549 (Lung)8.21EGFR Inhibitor[8]

Beyond Oncology: Expanding the Therapeutic Horizon

While oncology is a major focus, the therapeutic potential of these derivatives extends to other critical areas.

Antiviral Properties

The pyrazole scaffold is a known pharmacophore in antiviral drug design.[15] Pyrazole derivatives have shown activity against a broad spectrum of DNA and RNA viruses, including Newcastle disease virus (NDV), influenza, and picornaviruses.[15][16] The mechanism often involves the inhibition of viral replication or interference with host cell pathways necessary for viral propagation. While much of the research has focused on the broader pyrazole class, the this compound scaffold represents a promising, underexplored area for the development of novel antiviral agents.

Neurological and CNS Applications

Pyrazolo[3,4-b]pyridine derivatives have shown significant promise in addressing neurological disorders.

  • Anti-Alzheimer's Activity: Certain derivatives have demonstrated a high and selective binding affinity for β-amyloid plaques, the pathological hallmark of Alzheimer's disease. This suggests their potential use as diagnostic imaging agents or as therapeutics to interfere with plaque formation.[17]

  • CNS Modulation: Structurally related compounds have been investigated for their hypnotic, sedative, analgesic, and anticonvulsant properties.[18][19] These effects are often mediated through interaction with CNS receptors like the GABA-A receptor.[18]

Anti-inflammatory and Antibacterial Activity

Several studies have reported the anti-inflammatory and antibacterial activities of pyrazolopyrazine and pyrazolopyridine derivatives.[3][20][21] Some compounds exhibited anti-inflammatory activity comparable to the standard drug indomethacin.[3][14] Additionally, certain derivatives have shown elevated activity against anaerobic bacteria.[20]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, this section details standardized protocols for the synthesis and evaluation of these compounds.

Synthesis of a this compound Core

The synthesis of the core scaffold is a critical first step. The following protocol outlines a representative pathway.

Step-by-Step Methodology:

  • Starting Material: Begin with a commercially available or synthesized 3-amino-1H-pyrazole derivative.

  • Condensation: React the aminopyrazole with a suitable 1,3-dicarbonyl compound or its equivalent (e.g., an α,β-unsaturated ketone) in a solvent like ethanol or acetic acid. This cyclocondensation reaction forms the pyrazolo[3,4-b]pyridine or a related fused system.[22] The choice of a non-symmetrical dicarbonyl compound can lead to regioisomers, a critical consideration in the synthetic design.[22]

  • Iodination: Introduce the iodine atom at the 3-position. This is typically achieved via electrophilic iodination using a reagent like N-Iodosuccinimide (NIS) in a solvent such as DMF or CH2Cl2.[1] The rationale for using NIS is its mild reactivity and ease of handling, which prevents over-iodination and degradation of the sensitive heterocyclic core.

  • Purification: The final product is purified using standard laboratory techniques, such as column chromatography on silica gel, followed by recrystallization to yield the pure this compound derivative.

  • Characterization: The structure of the synthesized compound must be unequivocally confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis_Workflow Start 3-Amino-1H-pyrazole + 1,3-Dicarbonyl Reaction1 Cyclocondensation (e.g., EtOH, heat) Start->Reaction1 Intermediate Pyrazolo[3,4-b]pyrazine Core Reaction1->Intermediate Reaction2 Electrophilic Iodination (NIS, DMF) Intermediate->Reaction2 Product This compound Derivative Reaction2->Product Purify Purification & Characterization Product->Purify

General synthetic workflow for 3-iodo derivatives.
Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[2]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The this compound scaffold is a platform of significant therapeutic potential. Its derivatives have demonstrated potent and multifaceted activities, particularly in oncology, by targeting key pathways in cancer progression such as kinase signaling and DNA replication. The synthetic tractability afforded by the 3-iodo group allows for extensive medicinal chemistry efforts to optimize these molecules for enhanced potency, selectivity, and drug-like properties.

Future research should focus on:

  • Target Deconvolution: Elucidating the precise molecular targets for the most active compounds.

  • Pharmacokinetic Optimization: Improving properties such as solubility, metabolic stability, and oral bioavailability to develop candidates suitable for in vivo studies.

  • Combination Therapies: Exploring the synergistic effects of these derivatives with existing chemotherapeutic agents or immunotherapies.

  • Expansion into Other Diseases: Systematically investigating the potential of these compounds in virology and neurology, where preliminary data is highly encouraging.

The continued exploration of this versatile scaffold holds great promise for the discovery and development of next-generation therapeutics to address unmet medical needs.

References

  • Mohamed, M., Awad, Y., El-Hallouty, S., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]

  • Elmaaty, A. A., El-Taweel, F. M., & Elkashef, H. S. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2657. [Link]

  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Al-Shaikh, A. A., Al-Zahrani, A. A., Al-Agamy, M. H., ... & El-Emam, A. A. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1618. [Link]

  • Gummadavelli, A., Choudhary, A., & Singh, P. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6529. [Link]

  • Elmaaty, A. A., El-Taweel, F. M., & Elkashef, H. S. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. ResearchGate. [Link]

  • Wang, Z., Li, Y., Wang, Y., Zhang, Y., Li, M., Wang, X., ... & Zhang, Y. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(6), 725-736. [Link]

  • Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer. (2021). ACS Publications. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkat USA. [Link]

  • Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025). Springer Nature. [Link]

  • Barreiro, E. J., et al. (2006). Design, synthesis, and pharmacological evaluation of new neuroactive pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives with in vivo hypnotic and analgesic profile. Bioorganic & Medicinal Chemistry, 14(3), 879-888*. [Link]

  • Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. (2005). PubMed. [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(12), 20637-20652. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]

  • 1H-pyrazolo[3,4-b] pyridine derivative with anti-Alzheimer activity. (n.d.). ResearchGate. [Link]

  • Smee, D. F., et al. (1990). Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity. Antimicrobial Agents and Chemotherapy, 34(9), 1839-1844*. [Link]

  • Elkashef, H. S., et al. (2014). Synthesis and anticonvulsant activity of some new pyrazolo[3,4-b]pyrazines and related heterocycles. Bioorganic & Medicinal Chemistry, 22(8), 2429-2437*. [Link]

  • Papakyriakou, A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1475*. [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2285. [Link]

  • Synthesis and Antibacterial Activiy of 1H-Pyrazolo[3,4-b]pyrazine and -pyridine Derivatives. (2025). ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PMC. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). PMC. [Link]

  • Plant antiviral compounds containing pyrazolo [3,4-d] pyrimidine based on the systemin receptor model. (n.d.). Arabian Journal of Chemistry. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). PubMed. [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). International Letters of Chemistry, Physics and Astronomy. [Link]

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4- b]pyrazines. (2018). PubMed. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Digital.CSIC. [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (n.d.). MDPI. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). SciSpace. [Link]

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6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffold Analysis for Kinase Inhibitor Discovery

Executive Summary

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (CAS: 1935196-58-9) represents a high-value heterocyclic scaffold in medicinal chemistry, specifically within the design of ATP-competitive kinase inhibitors. Its structural utility lies in its orthogonal reactivity profile : the C3-iodo and C6-chloro substituents possess distinct electronic environments, enabling sequential, regioselective functionalization. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4]
PropertySpecification
IUPAC Name 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine
CAS Registry Number 1935196-58-9
Molecular Formula C₅H₂ClIN₄
Molecular Weight 280.45 g/mol
Exact Mass 279.9013 Da
SMILES Clc1cnc2c(I)n[nH]c2n1
InChIKey USJKPCMUIKHZAM-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM
pKa (Calculated) ~8.5 (NH acidity)
Structural Analysis

The molecule consists of a pyrazolo[3,4-b]pyrazine core, a fused 5,6-membered bicyclic system.

  • Position 3 (Iodo): Highly reactive towards Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) due to the weak C-I bond.

  • Position 6 (Chloro): Positioned alpha to a ring nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides, as well as subsequent cross-coupling under forcing conditions.

  • Position 1 (NH): An acidic proton capable of hydrogen bonding (hinge binding in kinases) or acting as a handle for alkylation/protection (e.g., THP, SEM, PMB).

Synthetic Methodology

The synthesis of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine typically proceeds via the construction of the pyrazolo[3,4-b]pyrazine core followed by electrophilic halogenation. The most scalable route, optimized by process chemistry groups (e.g., Genentech), utilizes a flow-chemistry approach for the core formation.

Phase 1: Core Construction (Genentech Route)

The precursor, 6-chloro-1H-pyrazolo[3,4-b]pyrazine , is synthesized from 2,6-dichloropyrazine.

  • Magnesiation: Selective metalation of 2,6-dichloropyrazine using i-PrMgCl·LiCl or MgDA (magnesium diisopropylamide).

  • Formylation: Quenching the metallated species with DMF or N-formylpiperidine to yield the aldehyde.

  • Cyclization: Condensation with hydrazine hydrate to close the pyrazole ring.

Phase 2: C3-Iodination

The 6-chloro-1H-pyrazolo[3,4-b]pyrazine core is iodinated at the C3 position using electrophilic iodine sources.

  • Reagent: N-Iodosuccinimide (NIS) or Iodine (I₂)/KOH.

  • Solvent: DMF or Acetonitrile.

  • Mechanism: Electrophilic aromatic substitution (SEAr) on the electron-rich pyrazole ring.

Synthetic Pathway Diagram

Synthesis Start 2,6-Dichloropyrazine Step1 Intermediate: Pyrazinyl Aldehyde Start->Step1 1. i-PrMgCl·LiCl / MgDA 2. DMF (Formylation) Core Core Scaffold: 6-Chloro-1H-pyrazolo[3,4-b]pyrazine Step1->Core Hydrazine hydrate (N2H4) Cyclization Target TARGET: 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine Core->Target NIS, DMF (Electrophilic Iodination)

Figure 1: Step-wise synthesis from commercially available 2,6-dichloropyrazine.

Reactivity & Applications in Drug Discovery

This scaffold is a "privileged structure" for kinase inhibitors. The nitrogenous core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes (e.g., PIM1, TRK, MNK).

Orthogonal Functionalization Strategy

The distinct reactivity of the C-I and C-Cl bonds allows researchers to "decorate" the scaffold sequentially without protecting groups.

  • C3-Functionalization (First): The C-I bond undergoes oxidative addition with Pd(0) much faster than the C-Cl bond.

    • Reaction: Suzuki-Miyaura Coupling.[1][2]

    • Conditions: Arylboronic acid, Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O, 80°C.

    • Outcome: Introduction of the "tail" or solvent-exposed moiety.

  • C6-Functionalization (Second): The C-Cl bond is activated for SNAr or slower cross-coupling.

    • Reaction: SNAr with primary/secondary amines.

    • Conditions: Amine, DIPEA, DMSO, 100°C.

    • Outcome: Introduction of solubilizing groups or hinge-binding motifs.

Reactivity Logic Map

Reactivity cluster_C3 C3 Position (Iodo) cluster_C6 C6 Position (Chloro) Center 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine Suzuki Suzuki Coupling (Pd-Catalyzed) Center->Suzuki High Reactivity (Selective) Sonogashira Sonogashira Coupling (Alkynes) Center->Sonogashira High Reactivity SNAr S_NAr (Amines/Alkoxides) Center->SNAr Moderate Reactivity (Nucleophilic Attack) Suzuki2 Suzuki Coupling (Requires forcing conditions) Center->Suzuki2 Lower Reactivity

Figure 2: Orthogonal reactivity map demonstrating selective functionalization pathways.

Experimental Protocols
Protocol A: Synthesis of Core (6-Chloro-1H-pyrazolo[3,4-b]pyrazine)

Based on Genentech Process (Ref 1)

  • Reagents: 2,6-Dichloropyrazine (1.0 eq), MgDA (1.5 eq), DMF (2.0 eq), Hydrazine monohydrate (5.0 eq).

  • Metalation: In a flow reactor or batch cryostat, cool 2,6-dichloropyrazine in THF to -20°C. Add MgDA solution. Residence time: ~1 min.

  • Formylation: Add DMF to the stream/vessel. Warm to 20°C.

  • Cyclization: Quench the stream into a solution of hydrazine monohydrate in DMSO/AcOH. Heat to 60°C for 1 hour.

  • Workup: Dilute with water, filter the precipitated solid, wash with water/ethanol. Dry under vacuum.

Protocol B: Iodination to Target (6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine)

Standard Heterocyclic Iodination (Ref 2, 3)

  • Dissolution: Dissolve 6-chloro-1H-pyrazolo[3,4-b]pyrazine (10 mmol) in DMF (50 mL).

  • Addition: Add N-Iodosuccinimide (NIS, 11 mmol) portion-wise at room temperature.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by LCMS (Mass shift: 154 -> 280).

  • Quench: Pour mixture into ice water containing 5% sodium thiosulfate (to remove excess iodine).

  • Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water if necessary.

References
  • Bass, T. M., et al. (2024).[3] "Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade." Organic Process Research & Development. Link

  • Luo, Y., et al. (2018). "Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling." Royal Society Open Science. Link

  • PubChem. (n.d.). "6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine Compound Summary." National Library of Medicine. Link

  • Tao, H., et al. (2013). "Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review." Expert Opinion on Therapeutic Patents. Link

Sources

The Patent Landscape of Pyrazolo[3,4-b]pyrazine Kinase Inhibitors: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of small-molecule kinase inhibitors frequently encounters a critical bottleneck: balancing potent hinge-region binding with favorable physicochemical properties. Historically, indazole and pyrazolo[3,4-d]pyrimidine scaffolds have dominated the intellectual property landscape for ATP-competitive inhibitors. However, these flat, highly aromatic systems often suffer from poor aqueous solubility (frequently <0.001 mg/mL) and high lipophilicity (LogD), leading to suboptimal oral bioavailability and formulation challenges.

The 1H-pyrazolo[3,4-b]pyrazine scaffold has emerged as a "privileged structure" to overcome these limitations. By incorporating an additional nitrogen atom into the six-membered ring (compared to indazoles), medicinal chemists significantly lower the overall lipophilicity while maintaining the critical hydrogen bond donor/acceptor pair required for interacting with the kinase hinge region[1].

This whitepaper dissects the current patent landscape of pyrazolo[3,4-b]pyrazine derivatives, focusing on their dual utility as direct ATP-competitive kinase inhibitors (e.g., SGK1) and as allosteric inhibitors of critical kinase-signaling nodes (e.g., SHP2 phosphatase).

Direct Kinase Targeting: The SGK1 Landscape

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase belonging to the AGC family, acting downstream of the PI3K/mTOR pathway. Aberrant SGK1 activity is heavily implicated in degenerative joint disorders (osteoarthritis), inflammatory diseases, and oncology[2].

Intellectual Property Highlights

The seminal patent in this space is3 (Sanofi/Aventis), which claims a broad genus of N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]sulfonamides[3]. The inventors discovered that substituting the indazole core with a pyrazolo[3,4-b]pyrazine core not only improved solubility but also allowed the compounds to retain low-nanomolar potency even at physiological ATP concentrations[1].

Structure-Activity Relationship (SAR) Causality

In standard biochemical assays, many inhibitors appear potent at 10 μM ATP but lose efficacy in cellular environments where ATP concentrations reach 1–5 mM. The pyrazolo[3,4-b]pyrazine scaffold exhibits superior binding kinetics. The pyrazine ring nitrogens participate in ordered water networks within the ATP-binding pocket, anchoring the inhibitor more rigidly than a carbocyclic indazole ring. Specifically, 2,5-disubstituted phenylsulfonamide derivatives of 3-methyl-1H-pyrazolo[3,4-b]pyrazine demonstrated IC50 values <35 nM in the presence of 500 μM ATP[4].

Allosteric Modulation of Kinase Cascades: The SHP2 Landscape

While technically a protein tyrosine phosphatase, SHP2 (encoded by PTPN11) is an obligate transducer for Receptor Tyrosine Kinase (RTK) signaling to the RAS/MAPK pathway. In the context of kinase inhibitor patents, SHP2 inhibitors are heavily co-developed with KRAS, MEK, and EGFR inhibitors to prevent RTK-driven bypass resistance[5].

Intellectual Property Highlights

The pyrazolo[3,4-b]pyrazine core has been aggressively patented as an allosteric SHP2 inhibitor that locks the enzyme in its "closed," auto-inhibited conformation. *6 (Otsuka Pharmaceutical / Taiho Pharmaceutical) claims novel pyrazolo[3,4-b]pyrazines that inhibit both SHP2 and downstream pERK, specifically targeting RTK-activated cancers[7].

  • 8 (Relay Therapeutics) covers pyrazolo[3,4-b]pyrazine derivatives utilized in combination with kinase inhibitors and immunomodulators[8].

Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (PTPN11) RTK->SHP2 Recruits & Activates RAS RAS GTPase SHP2->RAS Promotes Nucleotide Exchange Inhibitor Pyrazolo[3,4-b]pyrazine Allosteric Inhibitor Inhibitor->SHP2 Locks in auto-inhibited state MAPK MAPK Cascade (RAF/MEK/ERK) RAS->MAPK Activates

Figure 1: Mechanism of pyrazolo[3,4-b]pyrazine allosteric inhibitors in RTK/SHP2/MAPK signaling.

Quantitative Patent Landscape Data

The following table summarizes the quantitative metrics and structural focus of the primary patents governing this chemical space.

Patent PublicationAssigneePrimary TargetKey Scaffold / SubstitutionClinical Context
US9221828B2 Sanofi / AventisSGK1N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]sulfonamidesOsteoarthritis, Rheumatism
WO2021033153A1 Otsuka / TaihoSHP2 / pERK3-amino-1H-pyrazolo[3,4-b]pyrazine derivativesSolid Tumors, RTK-driven Cancers
WO2019067843A1 Relay TherapeuticsSHP2Pyrazolo[3,4-b]pyrazine allosteric inhibitorsOncology, Combination with KRASi
WO2018081091A1 Novartis / RelaySHP26-chloro-1H-pyrazolo[3,4-b]pyrazine intermediatesNoonan Syndrome, AML, Melanoma

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the core scaffold and the high-stringency biochemical validation required for these inhibitors.

Protocol A: Synthesis of the 3-Methyl-1H-pyrazolo[3,4-b]pyrazine Core

Rationale: Unsubstituted pyrazolo[3,4-b]pyrazines often show reduced target affinity. Introducing a 3-methyl group enhances hydrophobic packing in the kinase hinge region[1].

  • Grignard Addition: Treat commercially available 3,5-dichloro-pyrazine-2-carbaldehyde with an excess of methylmagnesium bromide (MeMgBr) in dry THF.

    • Causality: External cooling (<5 °C) is critical to prevent over-addition or ring-opening side reactions of the electron-deficient pyrazine ring.

  • Oxidation: Oxidize the resulting secondary alcohol to the corresponding methylketone using Dess-Martin periodinane in dichloromethane at room temperature.

  • Suzuki Cross-Coupling: React the methylketone with a Boc-protected aryl boronic acid using tetrakis(triphenylphosphine)palladium(0) and sodium carbonate.

    • Causality: Performing the cross-coupling before pyrazole cyclization avoids competing coordination of the palladium catalyst by the free pyrazole nitrogens, which drastically reduces yield.

  • Microwave-Assisted Cyclization: Treat the coupled intermediate with 35% aqueous hydrazine and heat to 120 °C for 20 minutes under microwave irradiation.

    • Causality: Conventional heating often leads to unproductive, stable hydrazone formation or dimerization. Microwave irradiation rapidly overcomes the activation energy barrier, driving the thermodynamic cyclization to the desired 1H-pyrazolo[3,4-b]pyrazine[9].

Protocol B: High-ATP Kinase Activity Assay (SGK1)

Rationale: Standard kinase assays utilize 10 μM ATP, which artificially inflates the apparent potency of ATP-competitive inhibitors. Using 500 μM ATP mimics physiological intracellular concentrations, ensuring the inhibitor remains effective in vivo[1].

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Prepare a 10-point serial dilution of the pyrazolo[3,4-b]pyrazine compound in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration <1%).

  • Enzyme Incubation: Add 10 nM of recombinant human SGK1 enzyme. Incubate for 15 minutes at room temperature to allow binding equilibrium.

  • Reaction Initiation: Initiate the reaction by adding a substrate peptide (e.g., Crosstide) and an ATP mixture containing 500 μM unlabeled ATP spiked with 0.5 μCi of[γ-³³P]ATP.

  • Termination & Detection: After 60 minutes, terminate the reaction by adding 3% phosphoric acid. Transfer the mixture to a phosphocellulose filter plate, wash extensively to remove unreacted ATP, and measure ³³P incorporation via liquid scintillation counting.

  • Data Analysis: Fit the dose-response data using a four-parameter logistic regression to calculate the physiological IC50.

References

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors Source: ACS Medicinal Chemistry Letters (via NIH PMC) URL:[Link]

  • US9221828B2 - N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)
  • WO2021033153A1 - Pyrazolo[3,4-b]pyrazine SHP2 Phosphatase Inhibitors Source: WIPO Patentscope (Otsuka Pharmaceutical Co. Ltd., Taiho Pharmaceutical Co. Ltd.) URL:[Link]

  • WO2019067843A1 - Pyrazolo[3,4-b]pyrazine Derivatives as SHP2 Phosphatase Inhibitors Source: WIPO Patentscope (Relay Therapeutics) URL:[Link]

  • Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

The Ascendance of Pyrazolo[3,4-b]pyrazine Derivatives as Allosteric SHP2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling pathways. Its role as a positive regulator of the RAS-mitogen-activated protein kinase (MAPK) cascade has rendered it a high-priority target for cancer therapy. This technical guide provides an in-depth exploration of the history, discovery, and development of a promising class of allosteric SHP2 inhibitors built around the pyrazolo[3,4-b]pyrazine core. We will delve into the medicinal chemistry efforts, structure-activity relationships, and key experimental protocols that have defined this scaffold's journey from a high-throughput screening hit to a potential therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Introduction: SHP2, a "Druggable" Phosphatase

For many years, protein tyrosine phosphatases (PTPs) were considered "undruggable" targets due to the highly conserved and positively charged nature of their active sites, making the development of selective and cell-permeable inhibitors a formidable challenge. SHP2, a non-receptor PTP, plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[1] In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the catalytic PTP domain, creating an autoinhibited conformation.[2] Upon activation by binding to phosphotyrosine motifs on upstream signaling partners, SHP2 undergoes a conformational change, exposing the active site and enabling it to dephosphorylate its substrates, ultimately leading to the activation of the RAS-MAPK pathway.[2]

The discovery of an allosteric binding site, a tunnel-like pocket located at the interface of the N-SH2, C-SH2, and PTP domains, revolutionized the pursuit of SHP2 inhibitors.[1][3] Small molecules that bind to this site stabilize the autoinhibited conformation of SHP2, preventing its activation and subsequent downstream signaling. This allosteric approach offered a path to achieving both potency and selectivity, sidestepping the challenges associated with targeting the catalytic site.

The Pyrazolo[3,4-b]pyrazine Scaffold: A Privileged Core for SHP2 Inhibition

The pyrazolo[3,4-b]pyridine and its bioisostere, the pyrazolo[3,4-b]pyrazine scaffold, have gained significant attention in medicinal chemistry due to their diverse biological activities.[4][5] The discovery of the pyrazolo[3,4-b]pyrazine core as a potent SHP2 inhibitor scaffold was a result of high-throughput screening and subsequent structure-based drug design efforts.[3]

Discovery and Early Development

Early investigations into allosteric SHP2 inhibitors identified various chemical scaffolds capable of binding to the allosteric tunnel. The pyrazolo[3,4-b]pyrazine core emerged as a particularly promising starting point due to its synthetic tractability and favorable physicochemical properties. One of the notable early examples from this class is IACS-13909, which demonstrated potent and selective inhibition of SHP2.[3]

Mechanism of Allosteric Inhibition

Pyrazolo[3,4-b]pyrazine-based inhibitors bind to the allosteric pocket of SHP2, effectively locking the enzyme in its inactive, autoinhibited conformation. This prevents the conformational changes required for activation, thereby inhibiting its phosphatase activity. Molecular docking studies have predicted that these inhibitors form key hydrogen bond interactions with residues such as Thr108, Glu110, Arg111, and Phe113 within the allosteric site.[6]

cluster_SHP2 SHP2 Protein N-SH2 N-SH2 PTP PTP N-SH2->PTP Inhibitory Interaction C-SH2 C-SH2 Allosteric_Site Allosteric Site Pyrazolo_Inhibitor Pyrazolo[3,4-b]pyrazine Inhibitor Pyrazolo_Inhibitor->Allosteric_Site Binds to

Mechanism of allosteric inhibition of SHP2.

Medicinal Chemistry and Structure-Activity Relationship (SAR)

The optimization of the pyrazolo[3,4-b]pyrazine scaffold has been guided by a combination of structure-based design and systematic exploration of substituents at various positions of the core.

A key intermediate in the synthesis of many of these inhibitors is 6-chloro-1H-pyrazolo[3,4-b]pyrazine.[7] This intermediate allows for diversification at the 6-position, which has been shown to be critical for potency and pharmacokinetic properties.

Key SAR Insights:

  • Substitutions at the 1-position: The nature of the substituent on the pyrazole nitrogen can influence the overall conformation and binding affinity.

  • Modifications at the 3-position: This position often accommodates aryl or heteroaryl groups that can form important interactions within the allosteric pocket.

  • Functionalization at the 6-position: This position is frequently modified with amine or ether linkages to bulkier groups, which can extend out of the pocket and interact with the surface of the protein, contributing to both potency and solubility.

A notable example of SAR-driven optimization is the development of compound 4b from the lead compound IACS-13909.[6] Compound 4b exhibited a remarkable 17.75-fold increase in inhibitory activity, with an IC50 value of 3.2 nM.[6] This improvement was achieved through structural derivation and modification, highlighting the fine-tuning possible with this scaffold.

CompoundSHP2 IC50 (nM)NCI-H358 (KRAS G12C) IC50 (µM)Reference
IACS-13909~57~2.78[6]
4b 3.20.58[6]

Experimental Protocols

The development of pyrazolo[3,4-b]pyrazine SHP2 inhibitors relies on a suite of robust biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Synthesis of the 1H-pyrazolo[3,4-b]pyrazine Core

A general and scalable synthesis for the 6-chloro-1H-pyrazolo[3,4-b]pyrazine intermediate has been developed, often starting from commercially available 2,6-dichloropyrazine.[7]

Step-by-Step Synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine:

  • Formylation: 2,6-dichloropyrazine is subjected to a metalation/formylation reaction to introduce an aldehyde group.[7]

  • Hydrazine Cyclization: The resulting unstable heteroaryl aldehyde is then reacted with hydrazine in a cyclization cascade to form the pyrazolo[3,4-b]pyrazine core.[7]

Start 2,6-dichloropyrazine Step1 Metalation/ Formylation Start->Step1 Intermediate Unstable Aldehyde Step1->Intermediate Step2 Hydrazine Cyclization Intermediate->Step2 Product 6-chloro-1H-pyrazolo [3,4-b]pyrazine Step2->Product

Synthetic workflow for the pyrazolo[3,4-b]pyrazine core.
Biochemical Assay for SHP2 Inhibition

The potency of SHP2 inhibitors is typically determined using a fluorescence-based enzymatic assay with the substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[1]

Protocol for SHP2 Enzymatic Inhibition Assay:

  • Enzyme Activation: For wild-type SHP2, pre-incubate the enzyme with a dually phosphorylated peptide (e.g., from IRS-1) to relieve autoinhibition.[8]

  • Inhibitor Incubation: Add serial dilutions of the pyrazolo[3,4-b]pyrazine inhibitor to the activated enzyme and incubate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the DiFMUP substrate.

  • Fluorescence Detection: Measure the increase in fluorescence over time, which is proportional to the SHP2 activity.

  • IC50 Determination: Calculate the inhibitor concentration that results in 50% inhibition of enzyme activity (IC50).

Cellular Assay for Target Engagement: p-ERK Western Blot

To confirm that the inhibitors are active in a cellular context, their effect on the downstream signaling of SHP2 is assessed, typically by measuring the phosphorylation of ERK (p-ERK).[9]

Protocol for p-ERK Western Blot:

  • Cell Treatment: Treat cancer cells known to be dependent on SHP2 signaling (e.g., those with RTK activating mutations) with varying concentrations of the pyrazolo[3,4-b]pyrazine inhibitor.

  • Protein Extraction: Lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody specific for p-ERK.

    • Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Visualize the p-ERK bands using a chemiluminescent substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.

  • Quantification: Quantify the band intensities to determine the dose-dependent inhibition of ERK phosphorylation.

Clinical Development and Future Perspectives

While several allosteric SHP2 inhibitors with different chemical scaffolds have entered clinical trials, the clinical development status of inhibitors specifically based on the pyrazolo[3,4-b]pyrazine core is less publicly documented.[10][11] However, the potent preclinical activity and favorable drug-like properties of compounds like 4b suggest that this scaffold holds significant therapeutic potential.[6]

The future development of pyrazolo[3,4-b]pyrazine SHP2 inhibitors will likely focus on:

  • Combination Therapies: Combining SHP2 inhibitors with other targeted agents, such as KRAS G12C inhibitors or immune checkpoint blockers, is a promising strategy to overcome drug resistance and enhance anti-tumor efficacy.[6][11]

  • Optimization of Pharmacokinetics: Further medicinal chemistry efforts will aim to improve the oral bioavailability and metabolic stability of these compounds.

  • Biomarker Development: Identifying predictive biomarkers will be crucial for selecting patients who are most likely to respond to SHP2 inhibition.

Conclusion

The pyrazolo[3,4-b]pyrazine scaffold has proven to be a fertile ground for the discovery and development of potent and selective allosteric SHP2 inhibitors. Through a combination of rational drug design, rigorous biochemical and cellular characterization, and a deep understanding of the underlying biology of SHP2, researchers have made significant strides in advancing this class of molecules. The continued exploration of this chemical space holds the promise of delivering novel and effective therapies for patients with cancers driven by dysregulated SHP2 signaling.

References

  • BenchChem. (2025).
  • BenchChem. (2025). The Central Role of SHP2 in Cell Signaling: A Technical Guide for Researchers. BenchChem.
  • Fodor, M., & Stams, T. (2019). Non-receptor Protein Tyrosine Phosphatase SHP2 in Complex with Allosteric Inhibitor Pyrazolo-pyridine 4. RCSB PDB. [Link]

  • Raveendra-Panickar, D., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol.
  • Grodner, B., et al. (2005).
  • LaMarche, M. J., et al. (2020). Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer.
  • Xu, W. Q., et al. (2024). Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. Journal of Biomolecular Structure & Dynamics, 43(11), 5465-5473.
  • PerkinElmer. (2012). Phospho-ERK Assays. Assay Guidance Manual.
  • Xu, W. Q., et al. (2024). Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. Taylor & Francis Online.
  • Howard, S., Liebeschuetz, J. W., & Shimamura, T. (2021). Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 12(4), 646-652.
  • Wernik, M., et al. (2024). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development.
  • Thermo Fisher Scientific. (2008). WESTERN BLOTTING PROTOCOL.
  • Wernik, M., et al. (2024).
  • Ye, L., et al. (2020). A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors. Acta Pharmaceutica Sinica B, 10(11), 2168-2180.
  • Huyck, T. K., & Distefano, M. D. (2018).
  • ResearchG
  • Donaire-Arias, A., et al. (2022).
  • Meggers, E., et al. (2021). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers.
  • ResearchGate. (n.d.). Structural activity relationship (SAR)
  • Wang, L., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066.
  • ClinicalTrials.gov. (2023). SHP2 Inhibitor for Solid Cancers.
  • Fodor, M., et al. (2024). A fragment-based inhibitor of SHP2. RCSB PDB.
  • ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk.
  • Howard, S., Liebeschuetz, J. W., & Shimamura, T. (2021).
  • IRBM. (2024). SHP2 Inhibitors: Progress and Perspectives in 2024.
  • Zhang, Y., et al. (2011). Structure of SHP2 N-SH2 domain in complex with RLNpYAQLWHR peptide. RCSB PDB.
  • PDBe. (2011). PDB 3o5x: Crystal structure of the oncogenic tyrosine phosphatase SHP2 complexed with a salicylic acid-based small molecule inhibitor.

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Methodological & Application

Synthesis of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine from 2-chloropyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis and Scale-Up Protocol for 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine

Strategic Overview & Retrosynthetic Logic

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine is a highly prized, nitrogen-rich bicyclic scaffold fundamental to the development of SHP2 inhibitors (e.g., migoprotafib/GDC-1971)[1] and CDK2 inhibitors[2]. Synthesizing this electron-deficient heteroaromatic core from the monocyclic 2-chloropyrazine requires a meticulously orchestrated sequence of regioselective functionalizations.

Because direct iodination or cyclization of 2-chloropyrazine is chemically unviable, the strategic logic dictates a four-phase upgrade: (1) Regioselective chlorination to establish the C6-chloride; (2) Directed ortho-metalation (DoM) and formylation to install the cyclization handle; (3) Hydrazine-mediated SNAr cyclization to build the pyrazole ring; and (4) Electrophilic aromatic substitution (SEAr) to install the C3-iodo group[3],[4].

Mechanistic Causality & Process Rationale

To ensure a self-validating and scalable system, every reagent choice is grounded in the electronic properties of the pyrazine core:

  • Regioselective Chlorination via N-Oxidation: Direct electrophilic aromatic substitution on 2-chloropyrazine is prohibited by the electron-deficient nature of the diazine ring. To install the requisite second chlorine atom at the C6 position, the ring is first activated via N-oxidation (using mCPBA or H₂O₂/AcOH). Subsequent treatment with phosphorus oxychloride (POCl₃) triggers a Boekelheide-type addition-elimination sequence, yielding 2,6-dichloropyrazine.

  • Directed ortho-Metalation (DoM) & Formylation: The C3 proton of 2,6-dichloropyrazine is highly acidic, but the ring is extremely susceptible to nucleophilic attack (Chichibabin-type side reactions). To achieve quantitative deprotonation without nucleophilic addition, a Knochel-Hauser base—specifically i-Pr₂NMgCl·LiCl (MgDA)—is employed[1]. The resulting organomagnesium intermediate is trapped with DMF. Process Insight: Because the resulting 3,5-dichloro-2-pyrazinecarboxaldehyde is bench-unstable, it is isolated as a bisulfite adduct to upgrade purity and ensure safe handling[1],[3].

  • Hydrazine Cyclization (SₙAr): Hydrazine acts as a bis-nucleophile. It first condenses with the aldehyde to form a hydrazone, followed by an intramolecular Nucleophilic Aromatic Substitution (SₙAr) that displaces the C3 chloride[3]. Safety Causality: This step accumulates highly energetic, nitrogen-rich intermediates. Controlled addition rates in batch or Continuous Stirred-Tank Reactors (CSTR) are mandatory to mitigate thermal runaway risks[1],[5].

  • Electrophilic Iodination: The fused pyrazole ring is significantly more electron-rich than the pyrazine system. Treatment with N-Iodosuccinimide (NIS) in acetonitrile drives an SEAr mechanism exclusively at the C3 position of the pyrazole, yielding the target 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine[4],[6].

Synthetic Workflow Visualization

SynthesisWorkflow Step1 2-Chloropyrazine (Starting Material) Step2 2,6-Dichloropyrazine (Intermediate 1) Step1->Step2 1. mCPBA (N-Oxidation) 2. POCl3 (Chlorination) Step3 3,5-Dichloro-2-pyrazinecarboxaldehyde (Bisulfite Adduct) Step2->Step3 1. i-Pr2NMgCl·LiCl (DoM) 2. DMF (Formylation) 3. NaHSO3 Step4 6-Chloro-1H-pyrazolo[3,4-b]pyrazine (Bicyclic Core) Step3->Step4 NH2NH2·H2O, DMSO (SNAr Cyclization) Step5 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (Target Intermediate) Step4->Step5 NIS, MeCN, 80 °C (Electrophilic Iodination)

Synthetic workflow from 2-chloropyrazine to 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine.

Self-Validating Experimental Protocols

Step 1: Synthesis of 2,6-Dichloropyrazine
  • N-Oxidation: Dissolve 2-chloropyrazine (1.0 equiv) in dichloromethane (DCM). Slowly add m-CPBA (1.2 equiv) at 0 °C. Stir at room temperature until HPLC confirms complete consumption of the starting material (<1.0% AUC). Quench with saturated aqueous Na₂S₂O₃, extract, and concentrate to yield 2-chloropyrazine 1-oxide.

  • Chlorination: Suspend the N-oxide in POCl₃ (5.0 equiv) and heat to 90 °C for 4 hours.

  • Validation Checkpoint: Cool to room temperature, carefully pour over crushed ice, and extract with EtOAc. GC-MS must confirm the mass of the dichlorinated product (

    
     148.9).
    
Step 2: Formylation & Bisulfite Adduct Isolation[1],[5]
  • Base Preparation: In a nitrogen-purged vessel, mix i-PrMgCl·LiCl (1.20 M in THF, 1.0 equiv) with diisopropylamine (1.0 equiv) at 25 °C for 2 hours to generate i-Pr₂NMgCl·LiCl (MgDA).

  • Metalation: Cool a solution of 2,6-dichloropyrazine (1.0 equiv) in THF to -20 °C. Add MgDA dropwise over 30 minutes. Stir for 1 hour.

  • Formylation: Add anhydrous DMF (1.5 equiv) rapidly. Stir for 30 minutes, then quench with a 40% aqueous NaHSO₃ solution (2.0 equiv).

  • Validation Checkpoint: Stir vigorously for 12 hours at 20 °C. Filter the resulting precipitate. The isolated off-white solid is the bench-stable bisulfite adduct of 3,5-dichloro-2-pyrazinecarboxaldehyde.

Step 3: Hydrazine Cyclization[5],[3]
  • Dissolution: Charge the bisulfite adduct (1.0 equiv) into a reactor equipped with overhead stirring. Dissolve in DMSO (12 mL/g) and heat to 60 °C until the solution is completely homogeneous.

  • Cyclization: Cool the mixture to 30 °C. Add hydrazine monohydrate (5.0 equiv) dropwise over 10 minutes to strictly control the exothermic hydrazone formation.

  • Validation Checkpoint: Monitor the reaction via HPLC. Once the intermediate hydrazone is consumed, quench with acetic acid (7.5 equiv) to neutralize excess hydrazine. Precipitate the product with water, filter, and dry to yield 6-chloro-1H-pyrazolo[3,4-b]pyrazine.

Step 4: Regioselective Electrophilic Iodination[4]
  • Reaction Setup: Suspend 6-chloro-1H-pyrazolo[3,4-b]pyrazine (1.0 equiv) and N-Iodosuccinimide (NIS, 1.0 equiv) in anhydrous acetonitrile (MeCN, 20 mL/g).

  • Heating: Heat the mixture to 80 °C and stir for 2 hours.

  • Validation Checkpoint: Sample for LC-MS (

    
     280.9[M+H]⁺). If starting material persists >2%, add an additional 0.5 equiv of NIS and stir for 40 minutes[4].
    
  • Isolation: Cool the suspension to room temperature. Filter the solid, wash with a minimal amount of cold MeCN, and dry under a vacuum to afford 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine as a yellow/white solid[7],[8].

Quantitative Data & Process Metrics

Process StepKey ReagentsAvg. Yield (%)Target Purity (HPLC)Critical Quality / Safety Attribute (CQA)
1. Chlorination m-CPBA, POCl₃75 - 82%> 95.0%Strict temperature control during POCl₃ quench to prevent violent exotherms.
2. Formylation i-Pr₂NMgCl·LiCl, DMF, NaHSO₃65 - 70%> 98.0%Isolation as a bisulfite adduct prevents aldehyde degradation and auto-oxidation.
3. Cyclization NH₂NH₂·H₂O, DMSO, AcOH80 - 85%> 99.0%Controlled addition of hydrazine is mandatory to manage the accumulation of energetic nitrogen intermediates.
4. Iodination NIS, MeCN85 - 90%> 99.5%Stepwise addition of NIS prevents over-halogenation. Wash with cold MeCN removes succinimide byproducts.

References

  • Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Source: WIPO / Google Patents (Relay Therapeutics, Inc.)
  • US10934302B1 - SHP2 phosphatase inhibitors and methods of use thereof Source: USPTO / Google Patents URL
  • 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (CID 124036877) Source: PubChem, National Library of Medicine URL:[Link]

Sources

Suzuki-Miyaura coupling conditions for 3-iodo-pyrazolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 3-Iodo-pyrazolo[3,4-b]pyrazine Scaffolds

Executive Summary & Strategic Importance

The pyrazolo[3,4-b]pyrazine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere to the more common pyrazolo[3,4-b]pyridine and purine systems. It is frequently utilized in the design of kinase inhibitors (e.g., SGK1, JAK, and CDK inhibitors) due to its ability to form critical hydrogen bonds within the ATP-binding pocket.

Functionalization at the C3-position is a pivotal step in diversifying this scaffold. While the 3-iodo substituent offers high reactivity toward oxidative addition, the electron-deficient nature of the fused pyrazine ring introduces specific challenges:

  • Catalyst Deactivation: The pyrazine nitrogens can coordinate to Palladium (Pd), poisoning the active catalyst.

  • Nucleophilic Sensitivity: The electron-poor pyrazine ring is susceptible to nucleophilic attack by strong bases (e.g., hydroxides/alkoxides), leading to ring-opening or degradation.

  • Protodeboronation: Heteroaryl boronic acids used as coupling partners are often unstable under prolonged heating.

This guide provides two field-validated protocols—Method A (Protected) and Method B (Direct) —designed to maximize yield, ensure chemoselectivity, and minimize side reactions.

Mechanistic Analysis & Chemoselectivity

To ensure a self-validating experimental design, one must understand the electronic bias of the substrate.

  • Reactivity Hierarchy: The C3-Iodine bond is significantly more labile towards oxidative addition than the C6-Chlorine bond (if present). This allows for chemoselective sequential couplings.[1]

  • The "N-H" Problem: In 1H-pyrazolo[3,4-b]pyrazines, the N1-proton is acidic (pKa ~12-13). Under basic coupling conditions, the deprotonated azolate anion can form stable complexes with Pd(II), arresting the catalytic cycle.

    • Solution: Use of bulky, electron-rich ligands (e.g., dppf, XPhos) or N-protection (THP, SEM, PMB).

Visualizing the Chemoselectivity & Reaction Pathways

ReactionPathways Substrate 3-Iodo-6-chloro- 1H-pyrazolo[3,4-b]pyrazine Pd_Cycle Pd(0) Oxidative Addition Substrate->Pd_Cycle Pd(dppf)Cl2 Path_Decomp Path C: Pyrazine Hydrolysis (Base Mediated) Substrate->Path_Decomp Strong Base (OH-) Path_C3 Path A: C3-Arylation (Kinetic Control) Pd_Cycle->Path_C3 Fast (C-I bond) Path_C6 Path B: C6-Arylation (Thermodynamic/Slow) Pd_Cycle->Path_C6 Slow (C-Cl bond) Product 3-Aryl-6-chloro- pyrazolo[3,4-b]pyrazine Path_C3->Product Transmetalation & Reductive Elimination

Figure 1: Chemoselectivity landscape. Path A is the desired route. Path B and C are competing side reactions controlled by temperature and base selection.

Experimental Protocols

Method A: The "Gold Standard" (Protected Substrate)

Recommended for scale-up and valuable intermediates. Rationale: Protecting the N1-position (e.g., with THP or PMB) eliminates catalyst poisoning and solubility issues, allowing the use of standard, robust catalytic systems.

ComponentReagentEquiv.[1][2][3][4][5][6]Role
Substrate 1-(THP)-3-iodo-pyrazolo[3,4-b]pyrazine1.0Electrophile
Boronic Acid Aryl-B(OH)₂ / Pinacol Ester1.2 - 1.5Nucleophile
Catalyst Pd(dppf)Cl₂ · DCM 0.05 (5 mol%)Robust catalyst, resists chelation
Base K₂CO₃ (2M aq.) or Cs₂CO₃ 2.0 - 3.0Activates Boron; Carbonate is gentler than Hydroxide
Solvent 1,4-Dioxane / Water (4:1)[0.1 M]Solubilizes inorganic base & organic substrate
Temp/Time 80°C2 - 4 hKinetic control

Step-by-Step Protocol:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the protected substrate (1.0 equiv), boronic acid (1.3 equiv), and K₂CO₃ (2.5 equiv).

  • Degassing: Add 1,4-Dioxane/Water (4:1 ratio). Sparge with Argon or Nitrogen for 5-10 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ · DCM (5 mol%) quickly under positive inert gas pressure. Cap the vial immediately.

  • Reaction: Heat the block to 80°C. Monitor by LCMS at 1 hour.

    • Checkpoint: If conversion < 50%, add additional 0.2 equiv boronic acid.

  • Workup: Dilute with EtOAc, wash with Brine (x2). Dry over Na₂SO₄. The THP group can be removed subsequently with HCl/MeOH or TFA/DCM.

Method B: The "Direct" Method (Unprotected Substrate)

Recommended for rapid analog generation (Library Synthesis). Rationale: Eliminates two synthetic steps (protection/deprotection). Requires a specialized catalyst to overcome N-coordination.

ComponentReagentEquiv.[1][2][3][4][5][6]Role
Substrate 3-iodo-1H-pyrazolo[3,4-b]pyrazine1.0Electrophile (Acidic proton present)
Catalyst XPhos Pd G2 or Pd(dtbpf)Cl₂ 0.05 - 0.10Bulky ligands prevent N-Pd complexation
Base K₃PO₄ (Tribasic Potassium Phosphate)3.5 - 4.0Excess base required to deprotonate substrate AND activate boron
Solvent n-Butanol / Water (4:1) or THF/Water[0.1 M]n-BuOH improves solubility of polar heterocycles
Temp/Time 90°C - 100°C4 - 16 hHigher energy barrier due to anionic intermediate

Step-by-Step Protocol:

  • Setup: Charge substrate (1.0 equiv), boronic ester (1.5 equiv), and K₃PO₄ (4.0 equiv).

  • Solvent: Add n-Butanol/Water (4:1). Degas thoroughly.

  • Catalyst: Add XPhos Pd G2 (5-10 mol%).

  • Reaction: Heat to 100°C.

    • Note: The reaction mixture may turn dark/black (characteristic of Pd nanoparticles), but XPhos usually stabilizes the active species.

  • Workup: Careful pH adjustment to ~6-7 may be needed to precipitate the product if it is amphoteric.

Troubleshooting & Self-Validating System

Use this decision matrix to diagnose failure modes.

Observation (LCMS/TLC)DiagnosisCorrective Action
No Reaction (SM intact) Catalyst PoisoningSwitch to Method A (Protect N-H) or use Pd(dtbpf)Cl₂ .
De-iodination (SM-I → SM-H) ProtodehalogenationReduce temp to 60°C; Switch solvent to DME (anhydrous) + CsF.
Homocoupling (Ar-Ar) Oxygen Ingress / Slow Oxidative AdditionDegas longer; Increase catalyst loading; Add Boronic acid in portions.
Pyrazine Ring Opening Base too strongSwitch from K₃PO₄/NaOH to NaHCO₃ or KF .
Optimization Workflow

OptimizationWorkflow Start Start: 3-Iodo-pyrazolo[3,4-b]pyrazine Decision_Protect Is N1 Protected? Start->Decision_Protect Route_A Method A: Pd(dppf)Cl2 K2CO3, Dioxane/H2O Decision_Protect->Route_A Yes Route_B Method B: XPhos Pd G2 K3PO4, n-BuOH/H2O Decision_Protect->Route_B No Result_Check Check LCMS @ 2h Route_A->Result_Check Route_B->Result_Check Success Yield > 80% Proceed to Workup Result_Check->Success Clean Failure_1 Low Conversion? Result_Check->Failure_1 SM Remaining Failure_2 De-iodination? Result_Check->Failure_2 Product M-I Action_1 Increase Temp to 100°C OR Change to Pd(dtbpf)Cl2 Failure_1->Action_1 Action_2 Use Anhydrous Conditions (DME + CsF) Failure_2->Action_2

Figure 2: Optimization Logic for Suzuki Coupling on Pyrazolo-pyrazine cores.

References

  • Halland, N., et al. "Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors." ACS Medicinal Chemistry Letters, 2015, 6(1), 73–78. Key Citation: Describes the synthesis of the core and Suzuki coupling conditions for SGK1 inhibitors.

  • Lynch, J., et al. "Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling." Beilstein Journal of Organic Chemistry, 2018, 14, 2671–2679. Key Citation: Provides the "homology" basis for sequential arylation and chemoselectivity (C3 vs C6) in the closely related pyridine system.

  • El-Kashef, H., et al. "New pyrazolo[3,4-b]pyrazines: synthesis and biological activity."[7] Pharmazie, 2000, 55(8), 572-576. Key Citation: Fundamental synthesis of the pyrazolo[3,4-b]pyrazine ring system from 5-aminopyrazoles.[3]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

Sources

Application Note: Regioselective C-3 Iodination of 1H-pyrazolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the regioselective iodination of 1H-pyrazolo[3,4-b]pyrazine (CAS: 272-60-6) to synthesize 3-iodo-1H-pyrazolo[3,4-b]pyrazine . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., SGK1, JAK) and other bioactive small molecules.

While oxidative iodination (


/Base) is common, this guide focuses on the use of N-Iodosuccinimide (NIS)  in Dimethylformamide (DMF) . This system offers superior solubility for polar fused heterocycles and simplified workup procedures compared to molecular iodine methods.

Scientific Background & Reaction Design

The Scaffold and Regioselectivity

1H-pyrazolo[3,4-b]pyrazine is a 6,5-fused heterocyclic system.

  • Pyrazine Ring (6-membered): Highly electron-deficient due to two nitrogen atoms (

    
    ). This deactivates positions 
    
    
    
    and
    
    
    toward electrophilic aromatic substitution (EAS).
  • Pyrazole Ring (5-membered): Relatively electron-rich compared to the pyrazine.

  • Target Site: The

    
     position is the most nucleophilic carbon available for EAS. Although the fused pyrazine ring exerts an electron-withdrawing effect, reducing the overall reactivity of the pyrazole, 
    
    
    
    remains the exclusive site for iodination under controlled conditions.
Reagent Selection: Why NIS and DMF?
  • NIS (N-Iodosuccinimide): Acts as the source of the iodonium ion (

    
    ). It is easier to handle than molecular iodine (
    
    
    
    ) and avoids the strong basic conditions (KOH/
    
    
    ) that can be incompatible with sensitive functional groups in complex analogs.
  • DMF (Dimethylformamide):

    • Solubility: Unsubstituted 1H-pyrazolo[3,4-b]pyrazine has poor solubility in non-polar solvents (DCM, Toluene). DMF ensures a homogeneous reaction mixture.

    • Rate Enhancement: As a polar aprotic solvent, DMF stabilizes the polar transition state of the EAS mechanism. It can also act as a weak Lewis base to buffer the succinimide byproduct.

Mechanistic Pathway[1][2]

The reaction proceeds via a standard Electrophilic Aromatic Substitution mechanism. The graph below illustrates the activation and substitution pathway.

ReactionMechanism Fig 1. Electrophilic Aromatic Substitution pathway at C-3 position. Substrate 1H-pyrazolo[3,4-b]pyrazine (Nucleophile) Complex Sigma Complex (Intermediate) Substrate->Complex + I+ (from NIS) NIS N-Iodosuccinimide (Electrophile Source) NIS->Complex I+ Transfer Product This compound (Target) Complex->Product - H+ Byproduct Succinimide Complex->Byproduct

[1][2][3][4][5][6][7][8][9]

Experimental Protocol

Materials
ReagentMW ( g/mol )Equiv.[1]Role
1H-pyrazolo[3,4-b]pyrazine 120.111.0Substrate
N-Iodosuccinimide (NIS) 224.981.2 - 1.5Iodinating Agent
DMF (Anhydrous) -10 vol (mL/g)Solvent
Sodium Thiosulfate (10% aq) --Quenching Agent
Step-by-Step Procedure
  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar with 1H-pyrazolo[3,4-b]pyrazine (1.0 equiv).

  • Solubilization: Add DMF (10 volumes relative to substrate mass). Stir at Room Temperature (RT) until a clear homogeneous solution is obtained.

    • Note: If the substrate is 1-substituted (e.g., 1-methyl), solubility is higher. For the 1H-parent, mild warming (30°C) may speed up dissolution.

  • Reagent Addition: Add NIS (1.2 equiv) portion-wise over 5 minutes.

    • Caution: Protect from light (wrap flask in aluminum foil) to prevent radical side reactions, although ionic iodination is the dominant pathway here.

  • Reaction: Heat the mixture to 60°C and stir for 3–6 hours.

    • Monitoring: Monitor by LC-MS or TLC (50% EtOAc/Hexane). The product is typically less polar than the starting material. Look for the mass shift (

      
      ).
      
    • Optimization: If conversion is slow after 3 hours, add an additional 0.2 equiv of NIS.

  • Quench: Cool the reaction to RT. Pour the mixture slowly into 5 volumes of ice-cold 10% aqueous Sodium Thiosulfate (

    
    ) .
    
    • Observation: The thiosulfate removes any residual oxidative iodine species (yellow/brown color should fade).

  • Isolation (Precipitation Method):

    • Stir the aqueous slurry for 30 minutes. The product often precipitates as a solid due to the "salting out" effect and low solubility in water.

    • Filter the solid, wash with copious water, and dry under vacuum.

  • Alternative Isolation (Extraction Method):

    • If no precipitate forms (common on small scales), extract the aqueous mixture with Ethyl Acetate (3x) .

    • Wash combined organics with Brine (2x) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
Purification Workflow

WorkupFlow Fig 2. Decision tree for workup and isolation. Rxn Reaction Mixture (DMF, 60°C) Quench Pour into Ice/Na2S2O3 Rxn->Quench Check Precipitate formed? Quench->Check Filter Filtration Check->Filter Yes Extract Extract w/ EtOAc Check->Extract No Wash Wash w/ Brine (Remove DMF) Extract->Wash Dry Dry & Concentrate Wash->Dry

Characterization & Quality Control

  • 1H NMR (DMSO-d6):

    • Starting Material: Shows a proton signal at C-3 (typically a singlet around

      
       8.0–8.5 ppm depending on concentration) and signals for the pyrazine ring.
      
    • Product: The C-3 proton signal disappears . The pyrazine protons (C-5, C-6) remain, usually appearing as doublets (if unsubstituted) or singlets (if substituted) in the aromatic region (

      
       8.5–9.0 ppm).
      
    • NH Signal: A broad singlet for the N-H (approx

      
       13-14 ppm) should remain visible.
      
  • LC-MS:

    • Confirm Mass:

      
       (Calculated for 
      
      
      
      ).
    • Isotopic Pattern: Iodine does not have a distinct M+2 isotope like Cl/Br, but the mass defect is unique.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Deactivated Ring SystemIncrease temperature to 80°C. Add catalytic acid (TFA, 0.1 eq) to activate NIS.
N-Iodination Kinetic ControlN-I species are often labile. Heating usually promotes rearrangement to the thermodynamic C-3 product.
Product stays in DMF High SolubilityUse the Extraction Method (EtOAc). Ensure thorough Brine washes to remove DMF, which can interfere with crystallization.
Purple Color Free Iodine (

)
Ensure sufficient Sodium Thiosulfate is used in the quench.

References

  • Scaffold Utility (SGK1 Inhibitors)

    • Halland, N., et al. (2015). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Medicinal Chemistry Letters.
  • Analogous Iodination (Pyrazolo[3,4-b]pyridine)

    • Ye, X. S., et al. (2009).[2] Synthesis and anticancer activity of 3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives. (Cited in PMC3200989).[3]

  • General NIS Iodination Mechanism

    • Castanet, A. S., et al. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters.

Sources

Application Note: Optimized THP Protection of 3-Iodo-6-chloro-1H-pyrazolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic THP Protection of 3-Iodo-6-chloro-1H-pyrazolo[3,4-b]pyrazine Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The pyrazolo[3,4-b]pyrazine core is a privileged scaffold in oncology, particularly in the development of SHP2 phosphatase and kinase inhibitors. The specific intermediate, 3-iodo-6-chloro-1H-pyrazolo[3,4-b]pyrazine , possesses two distinct electrophilic handles (C3-I and C6-Cl) suitable for orthogonal cross-coupling reactions. However, the acidic N1-H proton poses a significant liability during organometallic catalysis, leading to catalyst poisoning or competitive N-arylation.

This guide details the protocol for masking the N1 position with a Tetrahydropyranyl (THP) group. Unlike robust alkyl groups (e.g., methyl), the THP group is an acetal "hemiaminal" equivalent that offers stability under basic cross-coupling conditions (Suzuki, Sonogashira) while remaining easily removable under mild acidic conditions, preserving the final bioactive heterocycle.

Chemical Context & Mechanism[1][2]

Substrate Reactivity

The 1H-pyrazolo[3,4-b]pyrazine system is electron-deficient due to the fused pyrazine ring. This reduces the nucleophilicity of the N1 nitrogen compared to simple pyrazoles or indazoles. Consequently, standard room-temperature protection protocols often stall or require longer reaction times.

Reaction Mechanism

The reaction proceeds via an acid-catalyzed electrophilic addition. The acid catalyst protonates the enol ether of 3,4-dihydro-2H-pyran (DHP), generating a highly reactive oxocarbenium ion. The pyrazole nitrogen attacks this cation, followed by proton loss to secure the THP ether.

Key Mechanistic Insight:

  • Regioselectivity: While N1 and N2 are both potential nucleophiles, the N1-THP isomer is thermodynamically favored due to the stabilization of the resulting aromatic system, despite the steric bulk of the C3-iodine.

  • Reversibility: The formation of the THP adduct is reversible under acidic conditions. Therefore, neutralization prior to workup is critical to prevent hydrolysis.

Reaction Scheme

ReactionScheme SM 3-Iodo-6-chloro- 1H-pyrazolo[3,4-b]pyrazine Intermediate Oxocarbenium Transition State SM->Intermediate Nucleophilic Attack DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Intermediate H+ Activation Cat p-TsOH (Cat.) THF, 60°C Cat->Intermediate Catalysis Product 1-(Tetrahydro-2H-pyran-2-yl)- 3-iodo-6-chloro-pyrazolo[3,4-b]pyrazine Intermediate->Product N-C Bond Formation

Caption: Acid-catalyzed addition of the pyrazolo[3,4-b]pyrazine core to DHP via an oxocarbenium intermediate.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade
3-Iodo-6-chloro-1H-pyrazolo[3,4-b]pyrazine 1.0Substrate>97% Purity
3,4-Dihydro-2H-pyran (DHP) 3.0ReagentStabilized
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) 0.1CatalystReagent Grade
Tetrahydrofuran (THF) 10-15 volSolventAnhydrous
Triethylamine (Et₃N) 1% v/vAdditiveFor Silica Gel
Step-by-Step Procedure

Step 1: Setup

  • Charge a dry round-bottom flask with 3-iodo-6-chloro-1H-pyrazolo[3,4-b]pyrazine (1.0 equiv).

  • Add anhydrous THF (10 mL per gram of substrate). Note: THF is preferred over DCM due to the poor solubility of the pyrazolo-pyrazine core.

  • Add DHP (3.0 equiv). The excess is necessary to drive the reaction to completion against the electron-poor nucleophile.

Step 2: Reaction 4. Add p-TsOH·H₂O (0.1 equiv) in one portion. 5. Equip the flask with a reflux condenser and heat the mixture to 60°C under an inert atmosphere (N₂ or Ar). 6. Monitor: Check progress by TLC (System: 30% EtOAc in Hexanes) or LCMS after 3 hours.

  • Target: Disappearance of the starting material (M+H ≈ 280) and appearance of the product (M+H ≈ 364).
  • Duration: Typically requires 4–12 hours due to electronic deactivation.

Step 3: Workup (Critical) 7. Cool the reaction to room temperature. 8. Quench: Add saturated aqueous NaHCO₃ solution (5 volumes). Do not skip this step; acidic workup will reverse the reaction. 9. Extract with Ethyl Acetate (3 x 10 vol). 10. Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification 11. The residue is often an oil or semi-solid. 12. Column Chromatography:

  • Stationary Phase: Silica Gel (pre-treated).
  • Pre-treatment: Slurry the silica in hexanes containing 1% Triethylamine . This neutralizes the acidic sites on the silica that can degrade the THP ether during elution.
  • Eluent: Gradient of 0% → 30% EtOAc in Hexanes.
  • Isolate the major spot (usually higher R_f than starting material).

Characterization & Data Analysis

Expected Analytical Data
  • ¹H NMR (CDCl₃):

    • THP Methine (Anomeric): Look for a distinct doublet of doublets (dd) around δ 5.8 – 6.0 ppm . This proton is diagnostic of N-THP protection.

    • Aromatic Protons: The pyrazine proton (C5-H) typically appears as a singlet around δ 8.5 – 8.8 ppm .

    • THP Methylene Envelope: Multiplets in the δ 1.6 – 2.5 ppm range (6H) and δ 3.6 – 4.1 ppm (2H, O-CH₂).

  • LCMS:

    • ESI+: [M+H]⁺ = 364.9 (Cl + I isotope pattern).

    • Note: THP adducts can fragment in the MS source. If the parent ion is weak, look for the [M-THP+H]⁺ fragment (280.9) appearing at a different retention time than the starting material.

Troubleshooting Guide

Troubleshooting Start Issue: Incomplete Conversion Check1 Is the SM soluble? Start->Check1 Action1 Switch solvent to DMF or increase THF vol Check1->Action1 No Check2 Is DHP polymerizing? (Gummy residue) Check1->Check2 Yes Action2 Add DHP portionwise Reduce acid load to 5 mol% Check2->Action2 Yes Check3 Product decomposing on column? Check2->Check3 No Action3 CRITICAL: Add 1% Et3N to eluent/silica Check3->Action3 Yes

Caption: Decision tree for troubleshooting low yields or incomplete reactions.

Strategic Considerations (Scale-Up & Safety)

  • Thermal Stability: While the reaction is run at 60°C, avoid temperatures >80°C as DHP can polymerize exothermically in the presence of strong acids.

  • Deprotection Strategy: The THP group is orthogonal to base (Suzuki conditions). To remove it later, treat the compound with HCl (4M in dioxane) or TFA/DCM (1:1) at room temperature for 1-2 hours.

  • Regioisomers: If N2 protection is observed (minor product), it can usually be separated by chromatography. N1-THP is generally less polar (higher R_f) than N2-THP.

References

  • Scaffold Utility (SHP2 Inhibitors)

    • Patent: "SHP2 phosphatase inhibitors and methods of use."[1] CN112166110A. (2021).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Pyrazolo[3,4-b]pyrazine Synthesis

    • Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine: Bass, T. M., et al. (2019). "Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade." Organic Process Research & Development.

  • Compound Data

    • PubChem CID 124036877: 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine.[2]

Sources

Application Note: Sonogashira Cross-Coupling Protocols for the Synthesis of 3-Alkynyl-Pyrazolo[3,4-b]pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol

Executive Summary & Scientific Rationale

The pyrazolo[3,4-b]pyrazine scaffold is a privileged, electron-deficient bicyclic system widely utilized in modern drug discovery. It serves as a core pharmacophore for highly selective kinase inhibitors, including those targeting serum and glucocorticoid-regulated kinase 1 (SGK1)[1] and fibroblast growth factor receptors (FGFR)[2].

Functionalization at the C3-position of this scaffold is a critical vector for structure-activity relationship (SAR) exploration. Introducing an alkynyl group via the Sonogashira cross-coupling reaction provides a rigid, linear sp-hybridized spacer. This spacer can be used to probe deep hydrophobic binding pockets or act as a versatile synthetic handle for downstream modifications (e.g., hydration to ketones, reduction to alkyl chains, or click chemistry cycloadditions)[3].

This application note details a highly optimized, self-validating Sonogashira coupling protocol specifically tailored for 3-halo-pyrazolo[3,4-b]pyrazines, utilizing 3-bromo-1H-pyrazolo[3,4-b]pyrazine (CAS: 81411-68-9) as the model electrophile[4].

Mechanistic Insights & Experimental Causality

To achieve high conversion rates and suppress side reactions (such as Glaser homocoupling), every reagent in this protocol has been selected based on specific mechanistic causality:

  • Catalyst Selection (Pd(PPh₃)₂Cl₂): While Pd(PPh₃)₄ is a common choice, the Pd(II) precatalyst bis(triphenylphosphine)palladium(II) dichloride is preferred here[2]. It is highly air-stable during setup and is readily reduced in situ to the active Pd(0) species by the amine base or the terminal alkyne.

  • Co-Catalyst (CuI): Copper(I) iodide is essential for the formation of the highly nucleophilic copper acetylide intermediate. The pyrazolo[3,4-b]pyrazine core is highly electron-deficient, making the oxidative addition step relatively fast; however, the transmetalation step can be sluggish without the kinetic boost provided by the Cu-acetylide.

  • Solvent & Base Matrix (DMF / Et₃N): The highly polar nature of the 1H-pyrazolo[3,4-b]pyrazine core necessitates a strong polar aprotic solvent like N,N-Dimethylformamide (DMF) to ensure complete dissolution. Triethylamine (Et₃N) serves a dual purpose: it acts as the stoichiometric base to neutralize the HBr byproduct and facilitates the initial reduction of Pd(II) to Pd(0)[2].

Catalytic Cycle Visualization

G Pd0 Active Pd(0) OxAdd Oxidative Addition (3-Br-Pyrazolo[3,4-b]pyrazine) Pd0->OxAdd Ar-Br TransMet Transmetalation (Cu-Acetylide) OxAdd->TransMet Cu-Alkyne RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 3-Alkynyl Product

Figure 1: Catalytic cycle of the Sonogashira cross-coupling on the pyrazolo[3,4-b]pyrazine core.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the coupling of 3-bromo-1H-pyrazolo[3,4-b]pyrazine with phenylacetylene. The data highlights the necessity of elevated temperatures and polar aprotic solvents to overcome the activation energy barrier associated with this specific heterocyclic system.

EntryCatalyst (5 mol%)Co-CatalystSolventBase (Equiv)Temp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄CuI (10 mol%)THFEt₃N (3.0)651245%
2Pd(PPh₃)₂Cl₂CuI (10 mol%)THFEt₃N (3.0)651252%
3 Pd(PPh₃)₂Cl₂ CuI (10 mol%) DMF Et₃N (3.0) 80 5 88%
4Pd(dppf)Cl₂CuI (10 mol%)DMFDIPEA (3.0)80585%
5Pd(PPh₃)₂Cl₂NoneDMFEt₃N (3.0)8024< 5%

Note: Entry 3 represents the optimal, self-validating conditions used in the protocol below.

Experimental Protocol

Workflow Diagram

Workflow Step1 1. Solvent Preparation Dry DMF, Degas with Ar (15 min) Step2 2. Reagent Addition 3-Br-Pyrazolo[3,4-b]pyrazine + Terminal Alkyne + Et3N Step1->Step2 Step3 3. Catalyst Loading Pd(PPh3)2Cl2 (5 mol%) + CuI (10 mol%) Step2->Step3 Step4 4. Reaction Execution Heat at 80°C for 4-6 h, Monitor via LC-MS Step3->Step4 Step5 5. Workup & Isolation EtOAc Extraction & Silica Gel Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the Sonogashira coupling protocol.

Step-by-Step Methodology

Scale: 1.0 mmol (Preparative Scale)

Step 1: System Purging and Reagent Solubilization

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 3-bromo-1H-pyrazolo[3,4-b]pyrazine (199 mg, 1.0 mmol)[4].

  • Add anhydrous DMF (5.0 mL) and triethylamine (0.42 mL, 3.0 mmol).

  • Self-Validating Step: Seal the vial with a septum and sparge the solution directly with Argon gas via a submerged needle for exactly 15 minutes. Causality: Failure to remove dissolved oxygen will result in the rapid formation of the Glaser homocoupling byproduct (diyne), consuming the alkyne starting material.

Step 2: Alkyne and Catalyst Introduction 4. Briefly remove the Argon needle and quickly add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv). 5. Add bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol, 5 mol%) and Copper(I) iodide (19 mg, 0.10 mmol, 10 mol%)[2]. 6. Re-seal the vial, purge the headspace with Argon for an additional 2 minutes, and place the vial in a pre-heated aluminum block at 80 °C.

Step 3: Reaction Monitoring (In-Process Control) 7. Visual Cue: The reaction mixture should transition from a pale yellow/orange solution to a deep brown or black suspension within the first 30 minutes. This color change is a self-validating indicator of the successful reduction of Pd(II) to the active, colloidal Pd(0) species. 8. Stir at 80 °C for 4 to 6 hours. Monitor the reaction progress via LC-MS. The starting material (m/z[M+H]+ ≈ 199/201) should completely disappear, replaced by the product mass.

Step 4: Workup and Purification 9. Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and quench with saturated aqueous NH₄Cl (20 mL). 10. Transfer to a separatory funnel. The aqueous layer will likely turn blue, indicating the successful sequestration of copper ions by the amine/ammonia. 11. Wash the organic layer with water (3 × 20 mL) to remove DMF, followed by brine (20 mL). 12. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 13. Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Hexanes/EtOAc or DCM/MeOH depending on alkyne polarity) to afford the pure 3-alkynyl-1H-pyrazolo[3,4-b]pyrazine.

Troubleshooting & Quality Control

  • Issue: High levels of Glaser homocoupling (diyne formation).

    • Root Cause: Oxygen ingress.

    • Correction: Ensure strict Argon sparging. Check the integrity of the septa. If the alkyne is highly prone to homocoupling, add it slowly via a syringe pump over 1 hour to keep its steady-state concentration low.

  • Issue: Incomplete conversion after 12 hours.

    • Root Cause: Catalyst deactivation or poor solubility of the specific alkyne.

    • Correction: Verify the quality of the Pd(PPh₃)₂Cl₂ (should be a bright yellow powder, not brown). If the N1-position of the pyrazolo[3,4-b]pyrazine is unprotected, the acidic NH proton (pKa ~ 9-10) can interfere. Consider protecting the N1-position (e.g., with a THP or SEM group) prior to coupling, though the protocol above is optimized to tolerate the free NH by using excess base.

References

Sources

Application Notes and Protocols for the Optimization of Palladium Catalysts for Coupling at the 3-Position

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Position Functionalization

In the landscape of modern synthetic chemistry, the precise functionalization of heterocyclic and aromatic scaffolds is paramount. The 3-position, in particular, serves as a critical vector for molecular elaboration in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its strategic modification can profoundly influence a molecule's biological activity, pharmacokinetic properties, and material characteristics. However, achieving selective C-C and C-N bond formation at this position is often a formidable challenge due to the inherent electronic and steric properties of many parent ring systems, which frequently favor reaction at other sites, such as the more electronically activated 2- or 5-positions.

This comprehensive guide, designed for the practicing scientist, provides an in-depth exploration of the strategies and methodologies for optimizing palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—to achieve high regioselectivity at the 3-position. By delving into the causality behind experimental choices, from catalyst and ligand selection to the nuanced effects of bases and solvents, this document serves as both a practical protocol and a foundational resource for rational reaction design.

The Challenge of Regioselectivity: Understanding the Underlying Principles

The regiochemical outcome of a palladium-catalyzed cross-coupling reaction is a delicate interplay of steric and electronic factors, governed by the mechanism of the specific transformation. For many electron-rich heterocycles like indoles, furans, and thiophenes, the C2 and C5 positions are inherently more electron-rich and thus more susceptible to electrophilic attack or metallation.[1][2] Conversely, in electron-deficient systems like pyridine, the electronic landscape directs reactivity towards the C2, C4, and C6 positions.[1][3]

Achieving C3 selectivity therefore requires a strategic override of these intrinsic biases. This can be accomplished through several key approaches:

  • Ligand Control: The choice of ligand is arguably the most critical parameter. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can sterically block more accessible positions, thereby favoring reaction at the more hindered C3 site.[4] Furthermore, the ligand's electronic properties can modulate the reactivity of the palladium center, influencing the transition state energies of competing reaction pathways.[4][5]

  • Substrate-Directed Reactivity: The presence of substituents on the heterocyclic core can dramatically alter the regiochemical outcome. Electron-withdrawing groups can deactivate certain positions, while directing groups can steer the catalyst to a specific site.[6]

  • Reaction Pathway Manipulation: In some cases, the reaction can be guided through a different mechanistic manifold. For instance, in the C-H activation of thiophenes, the choice of ligand can switch the mechanism from a metalation/deprotonation pathway (favoring C2) to a Heck-type mechanism that favors C3 arylation.[4][5]

  • Fine-Tuning of Reaction Parameters: The choice of palladium precatalyst, base, solvent, and temperature can have a profound, and sometimes non-obvious, impact on selectivity.[7][8][9] These parameters influence the speciation of the active catalyst, the rate of competing side reactions, and the stability of key intermediates.

Optimization Workflow for 3-Position Coupling

A systematic approach to optimization is crucial for achieving high C3 selectivity. The following workflow provides a logical progression for screening and refining reaction conditions.

Caption: A systematic workflow for optimizing C3-selective cross-coupling reactions.

Application Notes for Key Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation. Achieving C3 selectivity often requires overcoming the inherent reactivity of other positions, particularly in di- or poly-halogenated substrates.

Causality and Insights: The choice of base is critical in Suzuki reactions as it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[9][10] The base's strength and solubility, often dictated by the solvent system, can influence the reaction rate and selectivity. For challenging substrates like pyridines, the combination of a strong base (e.g., K₃PO₄ or Cs₂CO₃) and a polar aprotic solvent (e.g., dioxane, DMF) is often effective.[8][10]

Ligand selection is paramount. For coupling at sterically hindered positions or with less reactive aryl chlorides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are frequently superior.[11] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, and facilitate the reductive elimination to release the product.

Table 1: Catalyst System Comparison for Suzuki-Miyaura Coupling of Halopyridines

Catalyst/PrecatalystLigandBaseSolventTypical C3/C2 or C3/C4 SelectivityReference(s)
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂OModerate, often favors C2/C4[10]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OGood to Excellent for C3[11]
XPhos Pd G3XPhosK₃PO₄THF or TolueneHigh, effective for hindered couplings[12]
PEPPSI™-IPrIPr (NHC)K₂CO₃t-BuOHExcellent, robust for aryl chlorides[12]

Protocol: C3-Arylation of 2-Chloro-3-bromopyridine

This protocol prioritizes reaction at the more reactive C3-bromo position over the C2-chloro position.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), XPhos ligand (2 mol%), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Reagent Addition: Add 2-chloro-3-bromopyridine (1.0 equiv) and the arylboronic acid (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by LC-MS or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction couples aryl or vinyl halides with alkenes. When applied to cyclic olefins like 2,3-dihydrofuran, regioselectivity becomes a key issue, with the potential for forming 2- or 5-substituted products.

Causality and Insights: The regioselectivity of the Heck reaction is determined at the migratory insertion (carbopalladation) step.[13] The choice between a neutral or cationic catalytic pathway, influenced by the halide/pseudohalide and the presence of additives like silver or thallium salts, can dictate whether the aryl group adds to the more or less substituted end of the double bond. For 2,3-dihydrofuran, arylation typically occurs at the C2 position.[14][15] Achieving C3-functionalized furan products often requires a different strategy, such as a sequential Michael-Heck reaction.[16][17] In this approach, a phosphine-catalyzed Michael addition is followed by a palladium-catalyzed Heck cyclization, providing access to highly substituted furans.[16][17]

The choice of palladium precursor can significantly impact the reaction, with precursors like [PdCl(allyl)]₂ sometimes showing higher activity.[15]

Protocol: Synthesis of a 2,3-Disubstituted Furan via Michael-Heck Reaction (Adapted from[16][17])

  • Reaction Setup: In a vial, dissolve the (Z)-β-iodoallylic alcohol (1.0 equiv) and the activated alkyne (e.g., methyl propiolate, 1.1 equiv) in anhydrous acetonitrile (MeCN).

  • Michael Addition: Add tributylphosphine (PBu₃, 10 mol%) and stir at room temperature for 1-2 hours until the Michael addition is complete (monitor by TLC).

  • Heck Cyclization: To the same vial, add palladium(II) acetate (Pd(OAc)₂, 5 mol%), triethylamine (Et₃N, 3.0 equiv), and tetrabutylammonium chloride (TBAC, 1.0 equiv).

  • Reaction: Seal the vial and heat to 80 °C for 12 hours.

  • Workup: Cool the reaction, dilute with diethyl ether, and wash with saturated aqueous ammonium chloride (NH₄Cl) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash chromatography to yield the 2,3-disubstituted furan.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes. It is invaluable for creating precursors to important heterocyclic systems.

Causality and Insights: The classic Sonogashira reaction employs a dual-catalyst system of palladium and a copper(I) co-catalyst. The copper facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. The choice of palladium source, ligand, base, and solvent are all critical for success, especially with challenging substrates like 3-bromopyridines. A systematic screening study identified Pd(CF₃COO)₂ as a highly effective catalyst, PPh₃ as the optimal ligand, and Et₃N as both the base and a solvent component in DMF.[18] These conditions provide high yields for the synthesis of 3-alkynylpyridines.[18] For sterically hindered or electronically deactivated substrates, more robust catalyst systems, potentially using bulky phosphine ligands, may be required.

Table 2: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-Bromopyridine

ParameterOptimal ConditionReference
CatalystPd(CF₃COO)₂ (2.5 mol%)[18]
LigandPPh₃ (5.0 mol%)[18]
Co-catalystCuI (5.0 mol%)[18]
BaseEt₃N[18]
SolventDMF[18]
Temperature100 °C[18]
Time3 hours[18]

Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine (Based on[18])

  • Catalyst Preparation: In a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Solvent Addition: Add 2.0 mL of DMF and stir the mixture for 30 minutes at room temperature.

  • Reagent Addition: Add 2-amino-3-bromopyridine (1.0 equiv), the terminal alkyne (1.2 equiv), and Et₃N (2-3 equiv).

  • Reaction: Heat the reaction mixture to 100 °C for 3 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling, pour the reaction mixture into a saturated aqueous NaCl solution (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. Selectively forming an amine at the C3 position of a dihalopyridine, for example, requires careful control over the catalyst system to differentiate between two C-X bonds.

Causality and Insights: The reactivity order for aryl halides in Buchwald-Hartwig amination is generally I > Br > OTf > Cl.[19] This inherent difference can be exploited for selective mono-amination of dihaloheterocycles. The choice of ligand is crucial; bulky, electron-rich ligands are necessary, especially for less reactive aryl chlorides.[20] The base is critical for deprotonating the amine to form the active nucleophile and facilitate the formation of the palladium-amido complex. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are commonly used.[20] The solvent also plays a key role; polar aprotic solvents like dioxane or toluene are typical, but in some cases, changing the solvent can dramatically improve selectivity and yield.[21]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OxAdd->AmineCoord + HNR'R'' Amido L-Pd(II)(Ar)(NR'R'') AmineCoord->Amido + Base - HB⁺X⁻ Amido->Pd0 Regenerates Catalyst Product Ar-NR'R'' Amido->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Selective C3-Amination of 3-Bromo-2-chloropyridine

  • Reaction Setup: In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), RuPhos ligand (1.5-3 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Reagent Addition: Add 3-bromo-2-chloropyridine (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (~0.2 M).

  • Reaction: Seal the vial and heat to 80-110 °C for 12-24 hours, stirring vigorously.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and carefully quench with a saturated aqueous solution of NH₄Cl. Separate the layers.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.

Conclusion

The selective functionalization of the 3-position is a sophisticated yet achievable goal in modern palladium catalysis. Success hinges on a deep understanding of the interplay between the substrate's intrinsic reactivity and the nuanced effects of the catalytic system. By systematically optimizing the choice of ligand, palladium precursor, base, and solvent, chemists can override inherent regiochemical preferences and forge C-C and C-N bonds with precision. The protocols and insights provided herein serve as a robust starting point for researchers aiming to unlock the synthetic potential of the 3-position, enabling the efficient construction of complex molecules for drug discovery and materials science.

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  • Li, C., et al. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 134(28), 11477–11480. Available at: [Link]

  • Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6435–6447. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Allosteric SHP2 Phosphatase Inhibitors Utilizing a 3-Iodo-pyrazolo[3,4-b]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting SHP2 with Precision through Allosteric Inhibition

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a proto-oncogene that regulates a multitude of cellular processes, including proliferation, differentiation, and survival.[1][2] SHP2 is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[3] Its dysregulation through gain-of-function mutations or overexpression is implicated in various human cancers and developmental disorders like Noonan syndrome.[1][4]

SHP2 activity is tightly controlled by an autoinhibitory mechanism where the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain, maintaining a "closed," inactive conformation.[5] Upon activation by binding to phosphotyrosine motifs on receptor tyrosine kinases (RTKs), SHP2 transitions to an "open," active state.[3] The discovery of allosteric inhibitors that bind to a tunnel at the interface of the N-SH2, C-SH2, and PTP domains has been a landmark achievement in targeting SHP2.[5][6] These inhibitors stabilize the autoinhibited conformation, preventing its activation and subsequent downstream signaling.[5][6]

The 1H-pyrazolo[3,4-b]pyrazine scaffold has emerged as a privileged core structure for the development of potent and selective allosteric SHP2 inhibitors.[3][7] This application note provides a comprehensive guide for the synthesis and biochemical evaluation of SHP2 inhibitors based on this scaffold, utilizing the versatile 3-iodo-1H-pyrazolo[3,4-b]pyrazine intermediate.

Strategic Synthesis of a Model SHP2 Inhibitor via Suzuki-Miyaura Cross-Coupling

The synthetic strategy hinges on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is exceptionally well-suited for coupling aryl or heteroaryl boronic acids to the electron-deficient pyrazolo[3,4-b]pyrazine core at the C3 position. The this compound is an ideal starting material due to the high reactivity of the carbon-iodine bond in oxidative addition to the palladium(0) catalyst.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of SHP2 Inhibitor A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B Aryl Boronic Acid B->C D Purification (Column Chromatography) C->D Crude Product E Final SHP2 Inhibitor D->E Purified Product

Caption: General workflow for the synthesis of SHP2 inhibitors.

Detailed Experimental Protocol: Synthesis of a Representative SHP2 Inhibitor

This protocol details the synthesis of a model SHP2 inhibitor through the coupling of this compound with a substituted arylboronic acid.

Materials and Reagents:

  • This compound

  • Substituted Arylboronic Acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Glassware for synthesis and purification

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and cesium carbonate (2.5 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere. This is crucial to prevent the degradation of the palladium catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). The aqueous component is essential for the efficacy of inorganic bases like cesium carbonate. Add Pd(dppf)Cl₂ (0.05 equiv.). The dppf ligand is a robust choice that promotes efficient cross-coupling for many heterocyclic systems.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC until the starting this compound is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure SHP2 inhibitor.

Rationale for Experimental Choices
Component Choice Justification
Catalyst Pd(dppf)Cl₂A robust, air-stable palladium(II) precatalyst that is readily reduced in situ to the active palladium(0) species. The dppf ligand is effective for a wide range of Suzuki couplings, including those with electron-deficient heterocycles.
Base Cesium Carbonate (Cs₂CO₃)A strong inorganic base that effectively promotes the transmetalation step of the Suzuki-Miyaura catalytic cycle. Its high solubility in the aqueous/dioxane mixture enhances reaction rates.
Solvent System 1,4-Dioxane / WaterA common and effective solvent system for Suzuki reactions. Dioxane solubilizes the organic reagents, while water is necessary for the solubility and activity of the inorganic base. Degassing is critical to remove oxygen, which can oxidize and deactivate the catalyst.
Temperature 90-100 °CElevated temperatures are typically required to drive the Suzuki coupling to completion, especially with less reactive substrates.

Biochemical Evaluation of Synthesized SHP2 Inhibitors

The inhibitory activity of the synthesized compounds against SHP2 is determined using a continuous fluorescence-based assay with 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as the substrate.

Diagram of the SHP2 Inhibition Assay

G cluster_1 SHP2 Biochemical Assay A SHP2 Enzyme C Phosphatase Reaction A->C B DiFMUP (Substrate) (Non-fluorescent) B->C D DiFMU (Product) (Fluorescent) C->D Dephosphorylation E Synthesized Inhibitor E->C Inhibition

Caption: Principle of the DiFMUP-based SHP2 inhibition assay.

Detailed Protocol: In Vitro SHP2 Inhibition Assay

Materials and Reagents:

  • Recombinant human SHP2 (full-length, wild-type)

  • 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP)

  • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT.

  • Synthesized inhibitor compounds dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm)

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized inhibitor compounds in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid enzyme inhibition.

  • Reaction Mixture Preparation: In a 384-well plate, add the SHP2 enzyme diluted in assay buffer to each well, except for the negative control (no enzyme) wells.

  • Inhibitor Addition: Add the serially diluted inhibitor compounds to the wells. Include a positive control (enzyme with DMSO vehicle) and a negative control (assay buffer with DMSO vehicle).

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the phosphatase reaction by adding a pre-warmed solution of DiFMUP in the assay buffer to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data to the positive control (100% activity) and negative control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

Representative Data and Interpretation

The results of the biochemical assay can be summarized in a table to compare the potency of different synthesized inhibitors.

Compound ID Aryl Boronic Acid Used Yield (%) SHP2 IC₅₀ (nM)
SHP2-Inh-01 2,3-Dichlorophenylboronic acid7550
SHP2-Inh-02 2-Chloro-3-fluorophenylboronic acid8135
SHP2-Inh-03 2-Chloro-3-methoxyphenylboronic acid7280
SHP099 (Ref.) --71

Note: The data presented are for illustrative purposes only and do not represent actual experimental results.

The IC₅₀ values provide a quantitative measure of the inhibitory potency of the synthesized compounds. A lower IC₅₀ value indicates a more potent inhibitor. The structure-activity relationship (SAR) can be explored by comparing the IC₅₀ values of compounds with different substitutions on the aryl ring, guiding further optimization of the inhibitor scaffold.

Conclusion

The 3-iodo-pyrazolo[3,4-b]pyrazine scaffold is a highly effective starting point for the synthesis of potent allosteric SHP2 inhibitors. The Suzuki-Miyaura cross-coupling provides a robust and versatile method for the introduction of diverse aryl and heteroaryl moieties at the C3 position, enabling extensive SAR exploration. The detailed protocols provided herein offer a comprehensive guide for researchers in medicinal chemistry and drug discovery to synthesize and evaluate novel SHP2 inhibitors, contributing to the development of new therapeutics for cancers and other diseases driven by aberrant SHP2 signaling.

References

  • Mullard, A. (2018). SHP2 inhibitors start to make their mark. Nature Reviews Drug Discovery, 17(10), 686-688. Available from: [Link]

  • Ran, H., et al. (2016). SHP2, a major player in development and cancer. Protein & Cell, 7(3), 174-187. Available from: [Link]

  • LaRochelle, J. R., et al. (2018). Allosteric SHP2 inhibitors: A new approach to cancer therapy. Trends in Pharmacological Sciences, 39(8), 724-741. Available from: [Link]

  • Baffour, F., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 10(49), 29334-29344. Available from: [Link]

  • Xu, W. Q., et al. (2024). Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. Journal of Biomolecular Structure & Dynamics, 1-9. Available from: [Link]

  • Nichols, R. J., et al. (2018). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature Medicine, 24(7), 1083-1092. Available from: [Link]

  • Yihui, S., et al. (2021). A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors. Acta Pharmaceutica Sinica B, 11(3), 735-747. Available from: [Link]

  • Howard, S., et al. (2021). Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 12(4), 544-549. Available from: [Link]

  • Gmach, C. J., et al. (2018). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Organic Syntheses, 95, 239-251. Available from: [Link]

  • Chen, Y. N. P., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148-152. Available from: [Link]

  • Fortanet, J. G., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry, 59(17), 7773-7782. Available from: [Link]

  • Wu, L., et al. (2019). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1521-1527. Available from: [Link]

  • Garcia Fortanet, J., et al. (2016). Structure-Based Design of Potent and Selective Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 59(17), 7783-7792. Available from: [Link]

Sources

Preparation of 3-aryl-1H-pyrazolo[3,4-b]pyrazine via cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 3-Aryl-1H-pyrazolo[3,4-b]pyrazines via Cross-Coupling

Executive Summary & Strategic Importance

The 1H-pyrazolo[3,4-b]pyrazine scaffold represents a privileged pharmacophore in modern drug discovery, functioning as a bioisostere to the purine and indazole cores found in numerous kinase inhibitors (e.g., SGK1, JAK, and BTK inhibitors). Its electron-deficient pyrazine ring fused with an electron-rich pyrazole creates a unique electronic push-pull system, offering distinct solubility and metabolic stability profiles compared to its pyridine analogues.

This application note details a robust, scalable workflow for installing aryl groups at the C-3 position via Palladium-catalyzed cross-coupling. Unlike traditional ring-closure methods that require varying the starting hydrazine for every derivative, this Late-Stage Functionalization (LSF) approach utilizes a common halogenated intermediate, enabling the rapid generation of structure-activity relationship (SAR) libraries.

Retrosynthetic Analysis & Workflow

The most reliable route to 3-aryl-1H-pyrazolo[3,4-b]pyrazines involves the construction of the parent bicyclic core, followed by regioselective electrophilic halogenation, and finally, a Suzuki-Miyaura cross-coupling.

Key Advantages of this Route:

  • Divergency: One common intermediate (Bromide 3 ) serves as the precursor for diverse analogs.

  • Regiocontrol: Electrophilic halogenation occurs exclusively at the electron-rich C-3 position of the pyrazole, leaving the electron-deficient pyrazine ring untouched.

Retrosynthesis Target 3-Aryl-1H-pyrazolo[3,4-b]pyrazine (Target Molecule) Coupling Suzuki-Miyaura Cross-Coupling Target->Coupling Bromide 3-Bromo-1H-pyrazolo[3,4-b]pyrazine (Key Intermediate) Coupling->Bromide Halogenation Regioselective Bromination (NBS) Bromide->Halogenation Core 1H-Pyrazolo[3,4-b]pyrazine (Parent Scaffold) Halogenation->Core Precursors 2-Chloropyrazine-3-carbaldehyde + Hydrazine Core->Precursors Cyclization

Figure 1: Retrosynthetic strategy prioritizing late-stage diversification via a stable 3-bromo intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of the Parent Core (1H-pyrazolo[3,4-b]pyrazine)

Note: While commercially available, in-house synthesis is cost-effective for gram-scale needs.

Reagents: 2-Chloropyrazine-3-carbaldehyde, Hydrazine monohydrate (64-65%), Ethanol.

  • Dissolution: Dissolve 2-chloropyrazine-3-carbaldehyde (10.0 mmol) in Ethanol (20 mL).

  • Cyclization: Cool the solution to 0°C. Dropwise add Hydrazine monohydrate (15.0 mmol, 1.5 equiv).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The cyclization is usually rapid and exothermic.

  • Workup: The product often precipitates. Filter the solid, wash with cold ethanol and diethyl ether. If no precipitate forms, concentrate in vacuo and recrystallize from EtOH.

  • Yield: Expect 85-95% of a pale yellow solid.

Step 2: Regioselective C-3 Bromination

Critical Control Point: Temperature control is vital to prevent over-bromination or N-bromination.

Reagents: 1H-pyrazolo[3,4-b]pyrazine (from Step 1), N-Bromosuccinimide (NBS), DMF.

  • Setup: In a round-bottom flask, dissolve the core (5.0 mmol) in anhydrous DMF (15 mL).

  • Addition: Cool to 0°C. Add NBS (5.5 mmol, 1.1 equiv) portion-wise over 15 minutes. Protect from light.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2-4 hours.

    • QC Check: LCMS should show a mass shift of +78/80 Da (M+H: ~199/201).

  • Quench: Pour the reaction mixture into ice-water (100 mL). Stir vigorously.

  • Isolation: Filter the resulting precipitate. Wash thoroughly with water to remove DMF and succinimide byproducts. Dry under vacuum at 45°C.

  • Product: 3-Bromo-1H-pyrazolo[3,4-b]pyrazine . Pale brown solid.

Step 3: Suzuki-Miyaura Cross-Coupling (The Protocol)

Optimization Note: The free N-H of the pyrazole can poison Pd catalysts. While direct coupling is possible, using a base excess or a transient protection strategy is recommended.

Standard Conditions (Method A - Robust):

  • Substrate: 3-Bromo-1H-pyrazolo[3,4-b]pyrazine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)

  • Base: K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Conditions: 90°C, 4-12 hours (Inert Atmosphere).

Procedure:

  • Degassing: Charge a reaction vial with the bromide (1.0 mmol), boronic acid (1.5 mmol), and K2CO3 (3.0 mmol). Evacuate and backfill with Nitrogen/Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (0.05 mmol) quickly under a positive stream of inert gas.

  • Heating: Seal the vial and heat to 90°C.

  • Monitoring: Monitor by LCMS. The bromide peak (Rt ~ X min) should disappear, replaced by the biaryl product.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na2SO4, concentrate, and purify via flash chromatography (Gradient: 0-10% MeOH in DCM).

Optimization & Troubleshooting Data

The following table summarizes catalyst and solvent screening results for difficult substrates (e.g., electron-deficient boronic acids).

EntryCatalyst (5 mol%)Base (2-3 eq)Solvent SystemTemp (°C)Yield (%)Notes
1Pd(PPh3)4Na2CO3DME / H2O8545-60Moderate conversion; PPh3 oxide contamination.
2 Pd(dppf)Cl2 K2CO3 Dioxane / H2O 90 85-92 Standard Protocol. Robust for most aryls.
3XPhos Pd G2K3PO4THF / H2O6090-95Excellent for sterically hindered boronic acids.
4Pd(OAc)2 / SPhosCs2CO3Toluene / H2O10070-80Good for electron-poor boronic acids.

Common Issues:

  • Protodeboronation: If the boronic acid decomposes before coupling, switch to the corresponding Pinacol Ester or Potassium Trifluoroborate salt.

  • N-Arylation: In rare cases (Cu-contamination), N-arylation may compete. Ensure the system is Cu-free. If N-arylation persists, protect the N-H with a THP (tetrahydropyranyl) or SEM group prior to coupling.

Mechanistic Insight

Understanding the catalytic cycle is crucial for troubleshooting. The electron-deficient nature of the pyrazine ring makes the oxidative addition to the C-Br bond slower than in simple phenyl systems, requiring electron-rich ligands (like dppf or XPhos) to facilitate this step.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) PdII_Ar Pd(II)-Br-Ar Intermediate Pd0->PdII_Ar + Ar-Br OxAdd Oxidative Addition (Rate Limiting) PdII_Biaryl Pd(II)-Ar-Ar' Complex PdII_Ar->PdII_Biaryl + Ar'-B(OH)2 / Base TransMet Transmetalation (Base Assisted) PdII_Biaryl->Pd0 - Product RedElim Reductive Elimination (Product Release)

Figure 2: Catalytic cycle emphasizing the Oxidative Addition as the rate-determining step for electron-deficient heterocycles.

References

  • Synthesis of Pyrazolo[3,4-b]pyrazine Core

    • Source: Synthesis of 1H-pyrazolo[3,4-b]pyrazine from 3,5-dichloropyrazine-2-carbonitrile.[2]

    • Cit
  • Regioselective Halogenation

    • Source: Regioselective C3-Halogenation of Pyrazolo[1,5-a]pyrimidines (Analogous reactivity).
    • Cit
  • Suzuki Coupling on Pyrazolo-fused Systems

    • Source: Efficient microwave-assisted Suzuki–Miyaura cross-coupling of 3-bromo-pyrazolo[1,5-a]pyrimidin-5-ones.[3][4]

    • Cit
  • General Review of Pyrazolo[3,4-b]pyridines/pyrazines

    • Source: Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines.[5][6]

    • Cit

Sources

Buchwald-Hartwig amination of 6-chloro-pyrazolo[3,4-b]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimized C-N Coupling Strategies for 6-Chloro-pyrazolo[3,4-b]pyrazines

Executive Summary & Strategic Rationale

The 6-chloro-pyrazolo[3,4-b]pyrazine core is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for SHP2, JAK, and CDK inhibitors (e.g., GDC-1971 analogs). While the electron-deficient nature of the pyrazine ring renders the C6-position susceptible to Nucleophilic Aromatic Substitution (


), this pathway is often limited to unhindered, highly nucleophilic aliphatic amines.

Why Buchwald-Hartwig? For drug development requiring the introduction of anilines , hindered amines , or chiral amines with retention of stereochemistry,


 frequently fails due to low nucleophilicity or requires forcing conditions that degrade sensitive functional groups. Palladium-catalyzed amination offers a mild, chemoselective alternative, provided the specific challenges of this scaffold—catalyst poisoning by the pyrazole nitrogens—are managed.

Mechanistic Considerations & Catalyst Selection

The success of the Buchwald-Hartwig amination on this scaffold depends on balancing the oxidative addition rate against catalyst deactivation.

The "N1-H" Challenge

The 1H-pyrazolo[3,4-b]pyrazine contains an acidic proton at N1 (or N2 tautomer).

  • Risk: Deprotonation of N1 generates an azolide anion that tightly coordinates to Pd(II), forming a "palladacycle sink" that arrests the catalytic cycle.

  • Solution: The most robust protocols require N1-protection (THP, SEM, Boc, or alkylation) prior to coupling. If the free NH is required in the final API, use an acid-labile group like THP (Tetrahydropyranyl).

Ligand Selection Strategy

The pyrazine nitrogens (N4/N7) are potential chelators. Monodentate phosphines often fail.

  • Primary Amines & Anilines: BrettPhos or tBuBrettPhos (precatalysts) are superior for preventing formation of stable Pd-amine complexes.

  • Secondary Amines: RuPhos provides the necessary steric bulk to facilitate reductive elimination.

  • General Purpose: Xantphos is an excellent starting point for this specific scaffold due to its wide bite angle, which enforces reductive elimination on the crowded metal center.

Visualizing the Decision Process

The following decision tree outlines the logical flow for selecting the optimal synthetic route.

OptimizationStrategy Start Substrate: 6-Chloro-pyrazolo[3,4-b]pyrazine CheckN1 Is N1 Position Protected? Start->CheckN1 YesProt YES (R = Alkyl, THP, SEM) CheckN1->YesProt NoProt NO (Free NH) CheckN1->NoProt Screen1 Standard Screen: Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 100°C YesProt->Screen1 Result1 Yield > 60%? Screen1->Result1 Success Scale Up Result1->Success Yes AdvScreen Advanced Screen: Pd-G3-BrettPhos NaOtBu, t-Amyl Alcohol Result1->AdvScreen No Protect Recommended: Protect N1 (DHP, pTsOH -> THP) NoProt->Protect Best Practice Direct Direct Route (Risky): Requires 2.5 eq Base LiHMDS / LHMDS Strategy NoProt->Direct Alternative Protect->Screen1

Figure 1: Strategic decision tree for optimizing C-N coupling on pyrazolo-pyrazine cores.

Experimental Protocols

Protocol A: The "Standard" Screen (N1-Protected Substrates)

Applicability: For coupling anilines or secondary amines to 1-THP/Alkyl-6-chloro-pyrazolo[3,4-b]pyrazines.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[1][2][3]

  • Catalyst: Pd

    
    (dba)
    
    
    
    (5 mol%)
  • Ligand: Xantphos (10 mol%)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv, anhydrous)
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a resealable reaction vial (e.g., microwave vial) and cool under Argon flow.

  • Solids Charge: Add the Pd

    
    (dba)
    
    
    
    , Xantphos, Cs
    
    
    CO
    
    
    , and the chlorinated substrate.[3] Critical: Do not add the amine yet if it is a liquid.
  • Purge: Cap the vial and purge with Argon for 5 minutes.

  • Solvent/Amine Addition: Inject anhydrous, degassed 1,4-Dioxane. If the amine is liquid, add it now via syringe.

  • Pre-complexation (Optional but Recommended): Stir at room temperature for 10 minutes to allow initial catalyst-ligand ligation.

  • Heating: Place in a pre-heated block at 100°C. Stir vigorously (1000 rpm).

  • Monitoring: Monitor by LCMS at 2 hours. The reaction is typically complete within 4-6 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: The "Difficult" Coupling (BrettPhos G3 System)

Applicability: For weak nucleophiles (electron-poor anilines) or when Protocol A fails.

Reagents:

  • Catalyst: BrettPhos Pd G3 (2-5 mol%)

  • Base: NaOtBu (1.5 equiv) - Note: NaOtBu is stronger than Carbonate; ensure substrate stability.

  • Solvent: t-Amyl Alcohol (preferred for higher boiling point and solubility).

Methodology Differences:

  • Use the G3 precatalyst to ensure rapid initiation without the need for reduction of Pd(II).

  • Run at 80°C initially; ramp to 110°C only if conversion is stalled.

Data & Troubleshooting Guide

Table 1: Common Failure Modes and Solutions

ObservationDiagnosisCorrective Action
No Conversion (SM Recovery) Catalyst poisoning or oxidative addition failure.1. Switch to BrettPhos Pd G3 . 2. Ensure N1 is protected. 3. Degas solvents more rigorously (Freeze-Pump-Thaw).
Hydrodehalogenation (Cl -> H)

-hydride elimination or solvent reduction.
1. Switch solvent from Dioxane to Toluene . 2. Use Cs2CO3 instead of NaOtBu. 3. Increase amine concentration.
Homocoupling of Substrate Pd-mediated dimerization.Reduce catalyst loading; ensure strict exclusion of oxygen.
Product is stuck on Celite Product has high polarity/basicity.Elute Celite with 10:1 DCM:MeOH (with 1% NH4OH) instead of pure EtOAc.

Mechanistic Pathway Visualization

Understanding the specific catalytic cycle for this heterocycle helps in troubleshooting.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Ar-Cl Bind Amine Binding & Deprotonation OxAdd->Bind + HNR2 / Base Poison N-Chelation (Catalyst Death) OxAdd->Poison If N1-H free or Ligand falls off RedElim Reductive Elimination (Product Release) Bind->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle highlighting the critical risk of N-chelation (Poisoning) post-oxidative addition.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Han, C., et al. (2024).[4] Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade.[4][5] Organic Process Research & Development. Link

  • BenchChem Technical Support. (2025). Troubleshooting Buchwald-Hartwig Amination with Chloropyridines (Analogous Heterocycles). Link

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before execution.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-Iodo-1H-pyrazolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to handle highly planar, nitrogen-rich heterocycles. 3-Iodo-1H-pyrazolo[3,4-b]pyrazine is a highly valuable hinge-binding motif in medicinal chemistry, particularly for developing kinase and SHP2 inhibitors[1]. However, its physicochemical properties often lead to heterogeneous reaction mixtures, stalled cross-couplings, and purification bottlenecks.

This guide provides a mechanistic understanding of these solubility issues and field-proven troubleshooting strategies to keep your synthetic workflows moving efficiently.

Root Cause Analysis: The Physics of Insolubility

To solve a solubility problem, we must first understand the causality behind it. The insolubility of this compound in standard organic solvents (e.g., dichloromethane, ethyl acetate, tetrahydrofuran) is not a random artifact; it is a direct consequence of its molecular architecture:

  • Intermolecular Hydrogen Bonding: The pyrazole ring contains an acidic N-H group (a strong hydrogen bond donor) and multiple basic nitrogen atoms on the pyrazine ring (hydrogen bond acceptors). In the solid state, these molecules self-assemble into rigid, polymeric chains.

  • 
     Stacking:  The completely planar, aromatic fused-bicyclic system allows for tight face-to-face stacking in the crystal lattice.
    
  • Halogen Effects: The heavy, polarizable iodine atom at the 3-position increases the overall lipophilicity and molecular weight, further driving the thermodynamic preference for the solid crystal lattice over the solvated state.

Because the crystal lattice energy is exceptionally high, the thermodynamic penalty for a solvent to break these intermolecular forces is steep. Overcoming this requires either highly polar aprotic solvents that can out-compete the hydrogen bonding, or chemical modification to permanently disrupt the lattice.

SolubilityStrategies Problem Poor Organic Solubility (this compound) Physical Physical Solubilization Problem->Physical Chemical Chemical Modification Problem->Chemical Solvents Polar Aprotic Solvents (DMSO, DMF, NMP) Physical->Solvents Temp Thermal Agitation (Heating) Physical->Temp Protect N-Protection (THP, SEM, Boc) Chemical->Protect Disrupt Disrupts Crystal Lattice & H-Bonding Protect->Disrupt

Logical overview of physical and chemical solubility enhancement strategies.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) in a THF/Water mixture, but the this compound will not dissolve. Will this ruin my yield? A1: Yes. Cross-coupling reactions occurring in heterogeneous suspensions often suffer from sluggish kinetics, leading to catalyst deactivation and protodehalogenation side-reactions. You must switch your organic co-solvent to a polar aprotic solvent like DMF or DMSO, which can disrupt the hydrogen bonding[2]. If your catalyst system is incompatible with DMSO, you must chemically protect the pyrazole nitrogen.

Q2: Why does my reaction mixture turn into a thick paste when I cool it to 0 °C for a metalation or Grignard reaction? A2: The solubility curve of planar heterocycles in polar aprotic solvents is highly temperature-dependent. While DMSO or THF might hold the molecule in solution at 60 °C, cooling the mixture rapidly decreases the kinetic energy available to keep the lattice broken, causing the starting material to crash out. For low-temperature chemistry, N-protection is mandatory.

Q3: Which protecting group is best for improving solubility without complicating downstream deprotection? A3: The Tetrahydropyranyl (THP) group is highly recommended[3]. Unlike Boc, which can be labile under certain basic or nucleophilic cross-coupling conditions, THP is stable to base and transition-metal catalysis. Furthermore, the THP group introduces a bulky,


-hybridized, non-planar ring that severely disrupts 

stacking, drastically increasing solubility in solvents like DCM and EtOAc.

Troubleshooting Guide: Chemical Solubilization

When physical solvent changes fail, chemical protection is the definitive troubleshooting step. By masking the pyrazole N-H, you eliminate the primary hydrogen bond donor.

Experimental Protocol: N-Tetrahydropyranyl (THP) Protection

This protocol utilizes 3,4-dihydro-2H-pyran (DHP) under acidic conditions to install a THP group on the pyrazole nitrogen, a method validated for closely related pyrazolo[3,4-b]pyrazine scaffolds[3].

Causality of Reagents:

  • p-Toluenesulfonic acid (p-TsOH): Acts as a Brønsted acid to protonate the double bond of DHP, generating a highly electrophilic oxocarbenium ion.

  • DCM (Dichloromethane): Chosen as the solvent because the starting material is insoluble in it, creating a self-validating visual cue for the reaction's progress.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend 1.0 equivalent of this compound in anhydrous DCM (approx. 10 mL per gram of substrate). Note: The mixture will be a heavy, cloudy suspension.

  • Catalyst Addition: Add 0.1 to 0.3 equivalents of p-TsOH monohydrate.

  • Reagent Addition: Dropwise, add 3.0 equivalents of 3,4-dihydro-2H-pyran (DHP).

  • Self-Validating Agitation: Stir the reaction at room temperature for 30 to 60 minutes. Validation Check: The reaction is self-validating visually. As the THP-protection proceeds, the hydrogen-bond donor is masked, the crystal lattice breaks down, and the heavy suspension will transition into a completely clear, homogeneous solution. Complete dissolution indicates >95% conversion.

  • Quench & Workup: Pour the clear solution into a saturated aqueous solution of sodium bicarbonate (

    
    ) to neutralize the acid catalyst. Extract with DCM.
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure. The resulting THP-protected intermediate is now highly soluble and ready for downstream cross-coupling.
    

THPProtectionWorkflow Step1 Suspend SM in DCM Step2 Add Acid Catalyst (p-TsOH) Step1->Step2 Step3 Add DHP (3,4-Dihydro-2H-pyran) Step2->Step3 Step4 Stir at RT (Observe Dissolution) Step3->Step4 Step5 Aqueous Workup (NaHCO3) Step4->Step5 Step6 Highly Soluble THP-Protected Product Step5->Step6

Step-by-step workflow for THP protection to enhance organic solubility.

Data Presentation: Quantitative Solubility Profile

The table below summarizes the dramatic impact of chemical modification on the solubility profile of the scaffold. By masking the N-H bond, researchers unlock the ability to use volatile, easy-to-remove organic solvents.

Compound StateDichloromethane (DCM)Tetrahydrofuran (THF)Dimethyl Sulfoxide (DMSO)
Unprotected this compound< 1 mg/mL (Insoluble)< 2 mg/mL (Poor)~40-50 mg/mL (Moderate)
THP-Protected Derivative> 100 mg/mL (Highly Soluble)> 150 mg/mL (Highly Soluble)> 200 mg/mL (Highly Soluble)
SEM-Protected Derivative> 200 mg/mL (Highly Soluble)> 200 mg/mL (Highly Soluble)> 200 mg/mL (Highly Soluble)

Note: Values are estimated based on standard operational concentrations at 25 °C. Unprotected pyrazolo[3,4-b]pyrazines typically require >10 mL/g of DMSO with heating to achieve full dissolution[2].

References

  • Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • AZABICYCLIC SHP2 INHIBITORS - EP 4039685 A1 Source: European Patent Office (Google Patents/EPO) URL:[Link]

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors Source: PubMed Central (NIH) URL:[Link]

Sources

Technical Support Center: Troubleshooting Suzuki Couplings of 3-Iodo-Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-Iodo-heterocycles (such as 3-iodopyridines, 3-iodoindoles, and 3-iodoindazoles) are highly valuable scaffolds in drug discovery, but they frequently suffer from sluggish reactivity, catalyst poisoning, and severe side reactions during Suzuki-Miyaura cross-coupling (SMC).

This guide is designed for research scientists and process chemists. It bypasses basic reaction setups to focus directly on mechanistic troubleshooting, causality, and self-validating optimization protocols.

Diagnostic Workflow

Before adjusting your reaction parameters, analyze your crude LC-MS data to identify the specific failure mode. Use the diagnostic logic below to pinpoint the mechanistic breakdown in your catalytic cycle.

G Start Analyze Crude LC-MS Data Q1 Is 3-Iodo-Heterocycle Consumed? Start->Q1 SM_No No (Unreacted SM) Q1->SM_No SM_Yes Yes (SM Consumed) Q1->SM_Yes Action_Cat Catalyst Poisoning / Poor OA Switch to XPhos Pd G3 SM_No->Action_Cat Q2 Identify Major Byproduct SM_Yes->Q2 Dehalogenation Protodehalogenation (Ar-H) Q2->Dehalogenation Homocoupling Boronic Acid Homocoupling Q2->Homocoupling Deprotection Protecting Group Cleavage Q2->Deprotection Action_Dehal Remove Alcoholic Solvents Use Anhydrous Dioxane Dehalogenation->Action_Dehal Action_Homo Strictly Degas System (Freeze-Pump-Thaw) Homocoupling->Action_Homo Action_Deprot Switch to Milder Base (K3PO4) or Microwave Deprotection->Action_Deprot

Diagnostic workflow for troubleshooting failed Suzuki couplings of 3-iodo-heterocycles.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing massive protodehalogenation (hydrodeiodination) instead of my desired cross-coupled product?

A: 3-iodo-heterocycles are highly susceptible to protodehalogenation. Mechanistically, after oxidative addition, the Pd(II)-aryl intermediate can undergo β-hydride elimination if an alkoxide base or an alcoholic solvent (like ethanol or methanol) is present[1]. The resulting Pd-hydride species reductively eliminates, yielding the deiodinated heterocycle[2].

Solution: Eliminate alcoholic solvents. Switch to a 1,4-dioxane/water or toluene/water system[3]. Furthermore, utilize bulky, electron-rich Buchwald ligands (e.g., XPhos or SPhos)[4]. These ligands accelerate the transmetalation step, allowing the productive C-C bond-forming cycle to outcompete the off-cycle reduction pathway[2].

Q2: My starting material remains completely unreacted, and the reaction mixture turns black immediately. What is causing this?

A: Heteroatoms (nitrogen, sulfur) adjacent to the reaction site in 3-iodo-heterocycles can strongly coordinate to the palladium center, forming stable, unreactive off-cycle complexes (catalyst poisoning)[5]. The immediate blackening indicates the precipitation of "palladium black," meaning the active Pd(0) has aggregated and crashed out of solution before oxidative addition could occur[3].

Solution: Employ sterically demanding monodentate ligands (like XPhos) that enforce mono-ligation and sterically block the heterocycle's nitrogen from binding to the palladium[4]. Using modern pre-catalysts (e.g., XPhos Pd G2 or G3) ensures the rapid generation of the active monoligated Pd(0) species before aggregation can occur[6].

Q3: I am using an N-Boc protected 3-iodoindazole, but I am recovering a large amount of deprotected, uncoupled starting material. How do I prevent this?

A: The electron-withdrawing nature of the heterocycle makes N-protecting groups like Boc highly labile under the standard basic conditions of a Suzuki coupling[7]. Strong bases (NaOH, NaOtBu) combined with prolonged heating will prematurely cleave the Boc group[8].

Solution: Switch to a milder base such as K3PO4 or Cs2CO3. Alternatively, microwave irradiation can drastically reduce reaction times (e.g., from 12 hours to 30 minutes), minimizing the window for base-mediated deprotection[8]. In many cases, it is actually more efficient to perform the coupling directly on the unprotected 3-iodo-heterocycle, which is well-tolerated if the correct ligand is used[7].

Q4: I am observing a high degree of boronic acid homocoupling. How can I suppress this?

A: Boronic acid homocoupling is an oxidative side reaction catalyzed by palladium in the presence of oxygen[1]. If your system is not rigorously anaerobic, O₂ acts as an oxidant, driving the dimerization of the boronic acid and depleting your nucleophile[9].

Solution: Rigorously degas your solvent system. Do not just sonicate; use the freeze-pump-thaw method or sparge with argon for at least 30 minutes[3]. You may also increase the equivalents of your boronic acid (e.g., 1.5 to 2.0 equiv) to compensate for minor oxidative losses.

Quantitative Data & Parameter Optimization

When designing your optimization screen, rely on the mechanistic rationale outlined in Table 1 to select your variables.

Table 1: Mechanistic Rationale for Parameter Selection in 3-Iodo-Heterocycle Couplings

ParameterSuboptimal ChoiceOptimized ChoiceMechanistic Rationale
Ligand PPh3XPhos, SPhosBulky, electron-rich ligands enforce mono-ligation, preventing heteroatom binding and accelerating transmetalation.
Solvent Ethanol / Methanol1,4-Dioxane / TolueneEliminates the primary source of β-hydride elimination, directly suppressing protodehalogenation.
Base NaOH / NaOMeK3PO4, Cs2CO3Milder bases prevent the cleavage of sensitive N-protecting groups (e.g., Boc) and reduce base-mediated decomposition.
Catalyst Pd(OAc)2 (unligated)XPhos Pd G3Pre-formed active Pd(0) prevents the formation of inactive palladium black and ensures rapid oxidative addition.

Standard Operating Procedure: Self-Validating Optimization Screen

To systematically troubleshoot low yields, utilize this self-validating protocol. By incorporating an internal standard (1,3,5-trimethoxybenzene), this system allows for the absolute quantification of mass balance, ensuring that you can definitively track whether lost starting material is converting into the product, degrading, or undergoing protodehalogenation.

Step 1: Preparation of Stock Solutions

  • Prepare a 0.2 M stock solution of the 3-iodo-heterocycle and 0.3 M boronic acid in anhydrous 1,4-dioxane.

  • Add 0.05 M 1,3,5-trimethoxybenzene to the stock solution as an internal standard.

Step 2: Catalyst & Base Dispensing (Glovebox)

  • In an argon-filled glovebox, dispense 5 mol% of pre-catalysts (e.g., Pd(dppf)Cl2, XPhos Pd G3, SPhos Pd G3) into separate 2 mL microwave-safe reaction vials.

  • Add 2.0 equivalents of base (screen K3PO4, Cs2CO3, and K2CO3) to the respective vials.

Step 3: Reaction Setup & Degassing

  • Add 1.0 mL of the stock solution to each vial.

  • If aqueous conditions are tested, add 10% v/v of strictly degassed HPLC-grade water (sparged with Argon for 45 minutes prior).

  • Seal the vials with PTFE-lined crimp caps before removing them from the glovebox.

Step 4: Execution & Monitoring

  • Heat the vials in an aluminum block at 80 °C for 4 hours (or 110 °C for 30 minutes via microwave irradiation).

  • Quench the reactions by cooling to room temperature and diluting with 1 mL of acetonitrile.

Step 5: Absolute Quantification (LC-MS Analysis)

  • Filter the quenched mixture through a 0.2 μm PTFE syringe filter.

  • Analyze via UPLC-MS. Calculate the absolute yield and mass balance by integrating the product, unreacted starting material, and dehalogenated byproduct peaks relative to the 1,3,5-trimethoxybenzene internal standard.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: yonedalabs.com URL:1

  • Buchwald Phosphine Ligands Source: sigmaaldrich.com URL:4

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters Source: nih.gov URL:5

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate Source: mdpi.com URL:7

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence Source: nih.gov URL:8

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions Source: benchchem.com URL:3

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: nih.gov URL:2

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one Source: nih.gov URL:6

  • Asymmetric CuH-catalyzed Reductive Coupling of Alleneamides with Carbonyl Electrophiles Source: vcu.edu URL:9

Sources

🛠️ Technical Support Center: Pyrazolo[3,4-b]pyrazine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Regioselectivity Issues During C-3 Iodination

Welcome to the Technical Support Center. Functionalizing the pyrazolo[3,4-b]pyrazine core is notoriously challenging due to the highly electron-withdrawing nature of the fused pyrazine ring, which severely deactivates the pyrazole system toward Electrophilic Aromatic Substitution (EAS). This guide provides field-proven troubleshooting strategies, mechanistic insights, and a validated protocol to achieve high-yielding, regioselective C-3 iodination.

Mechanistic Workflow & Decision Tree

To understand why your iodination might be failing or yielding off-target isomers, review the mechanistic decision tree below. The choice of electrophile and acidic environment directly dictates whether the reaction proceeds to the desired C-3 position or stalls out.

G SM Pyrazolo[3,4-b]pyrazine (Electron-Deficient Core) Reagent Electrophile Selection SM->Reagent I2 I2 / KI or ICl (Weak Electrophiles) Reagent->I2 NIS NIS + Acid Catalyst (Strong Electrophile) Reagent->NIS PoorYield Sluggish Reaction Poor Yield (<30%) I2->PoorYield Insufficient activation N_unprotected Neutral / Weak Acid (N-1 Unprotected) NIS->N_unprotected N_protected HBF4 / Strong Acid (Protonates Pyrazine) NIS->N_protected N_unprotected->PoorYield Competing N-iodination Target C-3 Iodinated Product High Yield (>80%) N_protected->Target Directs to C-3 EAS

Mechanistic decision tree for the regioselective iodination of pyrazolo[3,4-b]pyrazine.

Troubleshooting FAQs

Q1: Why is my iodination yielding <30% product with unreacted starting material remaining? A1: The pyrazolo[3,4-b]pyrazine core is highly electron-deficient. Standard electrophilic halogenation conditions (e.g.,


/KI, ICl, or NIS in weak acids like acetic acid) do not generate an electrophile potent enough to overcome the activation energy required for C-3 attack. Literature confirms that these traditional reagents often result in poor yields (0–30%)[1].

Q2: I am observing N-iodination instead of C-3 iodination. How do I fix this? A2: If the N-1 position of your pyrazole is unprotected, the relatively nucleophilic nitrogen will undergo rapid, reversible N-iodination, stalling the desired C-3 EAS. To force regioselectivity, you must either pre-alkylate the N-1 position (e.g., with a methyl or protecting group)[2] or conduct the reaction in a strongly acidic medium. Strong acids protonate the basic nitrogens, deactivating them toward electrophilic attack and directing the active iodine strictly to the C-3 carbon.

Q3: How can I maximize regioselectivity and push the yield above 80%? A3: Switch your reagent system to N-iodosuccinimide (NIS) paired with tetrafluoroboric acid (


) in refluxing acetonitrile. 

hyper-activates NIS to form a highly reactive

equivalent while simultaneously masking the pyrazine nitrogens via protonation. This specific combination has been validated in the discovery of PF470, achieving 81% yield for C-3 iodination[3].
Quantitative Reagent Comparison

Use the table below to compare the expected outcomes of various iodination systems on the pyrazolo[3,4-b]pyrazine scaffold.

Reagent SystemSolventTemperatureRegioselectivity (C-3 vs N-1)Typical YieldMechanistic Outcome

/ KI /

AcOHRoom TempPoor<20%Insufficient electrophilicity; reaction stalls[1].
ICl AcOH60 °CModerate20–30%Competing chlorination; substrate decomposition[1].
NIS TFARoom TempModerate30–50%Acidic enough to prevent N-iodination, but lacks thermal drive for complete EAS.
NIS /


Reflux (80 °C)Excellent (>95% C-3)>80%

generates hyper-reactive

; reflux overcomes EAS activation barrier[3].
Validated Experimental Protocol: Highly Regioselective C-3 Iodination

This protocol is engineered as a self-validating system . By utilizing


 to dictate the electronic environment and employing specific visual and analytical checkpoints, you can ensure high regioselectivity.

Materials Required:

  • N-1 protected pyrazolo[3,4-b]pyrazine derivative (1.0 equiv)

  • N-iodosuccinimide (NIS, 1.2 to 1.5 equiv)

  • Tetrafluoroboric acid (

    
    , 48% aqueous solution, 1.5 equiv)
    
  • Anhydrous Acetonitrile (

    
    )
    
  • Saturated aqueous Sodium Thiosulfate (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask under an inert argon atmosphere, dissolve the pyrazolo[3,4-b]pyrazine starting material in anhydrous

    
     to create a 0.1 M solution.
    
  • Electrophile Addition: Add NIS (1.2 equiv) in one portion at room temperature.

    • Causality: Using a slight excess of NIS ensures complete conversion without providing enough active iodine to risk di-iodination (if activating groups are present elsewhere).

  • Acid Catalysis: Dropwise, add

    
     (1.5 equiv) to the stirring mixture.
    
    • Causality:

      
       serves a dual mechanistic purpose. It protonates the basic pyrazine nitrogens (preventing off-target coordination) and protonates NIS to generate a hyper-reactive iodonium (
      
      
      
      ) species capable of attacking the electron-deficient C-3 position.
  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C. Stir for 2 to 4 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. You should observe a mass shift of exactly +126 Da corresponding to mono-iodination. If a +252 Da peak begins to emerge, over-iodination is occurring; immediately remove the heat source.

  • Quenching: Cool the mixture to room temperature. Slowly add a saturated aqueous solution of

    
     while stirring vigorously.
    
    • Self-Validation Checkpoint: An immediate color change from deep yellow/brown to colorless visually confirms the complete reduction of unreacted electrophilic iodine to iodide (

      
      ), effectively stopping the reaction and preventing post-workup degradation.
      
  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure C-3 iodo-pyrazolo[3,4-b]pyrazine.
References
  • BJOC - Search Results - Beilstein Journals (Focus on Pyrazolo[3,4-b]pyrazine synthesis and iodination challenges). Beilstein Journal of Organic Chemistry.[Link]

  • Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator . Academia.edu.[Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines . Beilstein Journal of Organic Chemistry.[Link]

Sources

Deprotection conditions for THP-protected pyrazolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Deprotection of THP-Protected Pyrazolo[3,4-b]pyrazine

Ticket ID: #THP-DEP-PYR-34B Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Optimization and Troubleshooting of N-THP Cleavage

Executive Summary & Chemical Context

You are likely working with a 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine . The Tetrahydropyranyl (THP) group here is protecting the nitrogen of the pyrazole ring.[1]

Crucial Distinction: Unlike O-THP ethers (protecting alcohols), N-THP groups on electron-deficient heterocycles like pyrazolo[3,4-b]pyrazines form a hemiaminal ether linkage. This bond is generally more acid-labile than a standard amide but can be surprisingly robust compared to simple O-THP ethers due to the electron-withdrawing nature of the pyrazolo-pyrazine core, which destabilizes the transition state for cleavage.

Your Goal: Clean removal of the THP moiety to release the free NH-heterocycle without degrading the pyrazine ring or causing side-reactions (like polymerization of the THP byproduct).

The "Golden Path" Protocols

These are our field-verified standard operating procedures (SOPs). Choose based on your substrate's sensitivity.[2]

Method A: Standard Acidic Hydrolysis (High Throughput/Robust)

Best for substrates stable to strong mineral acids.

ParameterCondition
Reagent 4M HCl in 1,4-Dioxane (or 6M aqueous HCl)
Solvent Methanol (MeOH) or Ethanol (EtOH)
Stoichiometry 5–10 equivalents of acid
Temperature Room Temperature (RT) to 60°C
Time 1–4 hours

Protocol:

  • Dissolve the substrate (1.0 equiv) in MeOH (0.1 M concentration).

  • Add 4M HCl in Dioxane (5.0 equiv) dropwise.

  • Stir at RT.[2][3][4][5] Monitor by TLC/LCMS.

  • Critical Step: If conversion is <50% after 1 hour, heat to 50°C. The electron-deficient core can retard the protonation of the hemiaminal nitrogen.

  • Workup: Concentrate in vacuo. Neutralize with sat. NaHCO₃. Extract with EtOAc or DCM.[2][5]

Method B: Non-Aqueous/Mild (Acid-Sensitive Substrates)

Best if your molecule contains acid-sensitive moieties (e.g., Boc groups, esters).

ParameterCondition
Reagent Trifluoroacetic Acid (TFA) or p-Toluenesulfonic acid (pTSA)
Solvent Dichloromethane (DCM) or EtOH
Stoichiometry TFA (20% v/v) or pTSA (0.2 equiv)
Temperature 0°C to RT

Protocol:

  • TFA Method: Dissolve substrate in DCM.[4] Add TFA (20% total volume). Add Triethylsilane (TES) (2.0 equiv) as a cation scavenger if the reaction turns dark/tarry.

  • pTSA Method: Dissolve in EtOH. Add catalytic pTSA (10-20 mol%). Heat to reflux if necessary.

Mechanistic Visualization

Understanding why the reaction fails is key to fixing it. The deprotection follows an A-1 mechanism involving the formation of an oxocarbenium ion.

THP_Deprotection_Mechanism cluster_critical Critical Failure Point Substrate N-THP Pyrazolo[3,4-b]pyrazine Protonation Protonation (Rate Limiting Step) Substrate->Protonation + H+ Transition Ring Opening (C-N Bond Cleavage) Protonation->Transition Slow Oxocarbenium Oxocarbenium Ion + Free Heterocycle Transition->Oxocarbenium Release of Pyrazolo-pyrazine Byproducts 5-Hydroxypentanal (or Alkoxy-THP) Oxocarbenium->Byproducts + H2O/ROH (Scavenging)

Caption: The acid-catalyzed cleavage mechanism. The electron-deficient pyrazine ring reduces the basicity of the N1-nitrogen, making the initial protonation step slower than in simple alcohols.

Troubleshooting Guide

Issue 1: The reaction is stalled (Starting Material remains).

  • Diagnosis: The pyrazolo[3,4-b]pyrazine core is highly electron-withdrawing. This pulls electron density away from the N1-nitrogen, making it difficult to protonate, which is the prerequisite for cleavage.

  • Solution:

    • Increase Temperature: Heat is often required for N-THP on electron-poor heterocycles. Try 50–70°C.

    • Switch Solvent: Use Ethanol or n-Propanol instead of MeOH. Higher boiling point alcohols allow for higher reaction temperatures.

    • Stronger Acid: Switch from pTSA to 6M HCl or neat TFA.

Issue 2: "Gunk" or polymerization is observed.

  • Diagnosis: The released THP group forms an oxocarbenium ion. Without a "trap," this ion polymerizes or reacts with your product.

  • Solution:

    • Add a Scavenger: Ensure you are using a protic solvent (MeOH/EtOH) which acts as a trap, converting the THP byproduct into a stable acetal (e.g., 2-methoxytetrahydropyran).

    • Use Thiols: In TFA deprotections, add ethanedithiol or triethylsilane (TES) to quench the cation.

Issue 3: Pyrazine Ring Degradation.

  • Diagnosis: While rare, the pyrazine ring can be sensitive to reduction (if using metal/acid) or nucleophilic attack under harsh conditions.

  • Solution:

    • Avoid reducing metals (e.g., Zn/HCl).

    • If using HCl/MeOH, ensure the reaction is anhydrous (HCl in Dioxane/MeOH) to prevent hydrolytic ring opening of the pyrazine, though this is uncommon.

Frequently Asked Questions (FAQs)

Q: Can I use Lewis Acids instead of Brønsted acids? A: Yes. Magnesium Bromide (MgBr₂) in Ether or LiCl in DMSO (thermal) are known mild methods for THP removal if your substrate is extremely acid-sensitive. However, for N-THP on this specific scaffold, protic acids are generally more efficient due to the stability of the N-C bond.

Q: Why does my LCMS show a mass of M+84? A: You likely have the starting material (M+THP). If you see M+16 or M+32, you might have formed a hemiacetal adduct during workup. Ensure you neutralize fully before analysis.

Q: Is the N-THP group stable to basic conditions? A: Yes, highly stable. You can perform Suzuki couplings, nucleophilic substitutions (SnAr), or basic hydrolyses of esters elsewhere on the molecule without affecting the N-THP group. This orthogonality is its main advantage.

Q: How do I remove the THP byproduct? A: The byproduct (5-hydroxypentanal or 2-alkoxytetrahydropyran) is water-soluble or volatile. A simple aqueous wash (water/brine) or high-vacuum drying usually removes it. If it persists, a short silica plug eluting with hexanes/EtOAc will separate the polar heterocycle from the non-polar THP residues.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for THP stability and cleavage conditions).
  • Kocienski, P. J.Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005. (Detailed mechanisms of acetal/hemiaminal hydrolysis).
  • Bernabeu, M. C., et al. "Palladium-catalyzed deprotection of THP ethers." Synthetic Communications, 2005. Link (Discusses alternative catalytic methods).

  • Crosignani, S., et al. "Polymer-supported sulfonic acid for the deprotection of THP ethers." Tetrahedron Letters, 2004. Link (Solid-supported acid protocols).

  • Sakata, G., et al. "Synthesis of pyrazolo[3,4-b]pyrazine derivatives." Heterocycles, 1985. (Foundational chemistry of the pyrazolo[3,4-b]pyrazine scaffold).

Sources

Technical Support Center: Minimizing De-iodination Side Reactions in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting hydrodehalogenation (deiodination) side reactions during palladium-catalyzed cross-coupling of aryl iodides.

Below, you will find mechanistic insights, diagnostic workflows, quantitative benchmarks, and a self-validating experimental protocol to ensure high-fidelity cross-coupling.

Mechanistic Overview: The Root Cause of Deiodination

Deiodination occurs when the key oxidative addition intermediate, [Ar–Pd(II)–I] , undergoes a premature reduction rather than the desired transmetalation. If the transmetalation step is kinetically slow, the palladium center becomes vulnerable to hydride attack from the surrounding reaction environment.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-I] Pd0->OxAdd + Ar-I Transmetalation Transmetalation [Ar-Pd(II)-R] OxAdd->Transmetalation Fast Pathway (Optimal Ligand/Base) PdHydride Ligand Exchange / β-Hydride Elim. [Ar-Pd(II)-H] OxAdd->PdHydride Slow Transmetalation Pathway RedElim Reductive Elimination Ar-R (Target Product) Transmetalation->RedElim RedElim->Pd0 Regenerates Pd(0) BetaHydride Hydride Source (Alcohols, Amines, Formate) BetaHydride->PdHydride Donates Hydride Deiodination Reductive Elimination Ar-H (Deiodination Side Product) PdHydride->Deiodination Deiodination->Pd0 Regenerates Pd(0)

Mechanistic divergence between successful cross-coupling and the deiodination side reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my aryl iodide converting to the des-iodo byproduct instead of the cross-coupled product? A: Your catalytic cycle is being hijacked by a hydride source before transmetalation can occur. When the [Ar–Pd(II)–I] complex forms, it requires a nucleophilic coupling partner. If this partner is sterically hindered or poorly activated, the palladium center will instead accept a hydride. Mechanistic investigations using ESI-MS have shown that solvents like methanol undergo rapid deprotonation and subsequent hydride transfer to the metal center, leading to the Ar–H byproduct .

Q2: How do my solvent and base choices contribute to this side reaction? A: Causality lies in


-hydride elimination. Aliphatic amine bases (e.g., triethylamine) and primary/secondary alcohols possess highly accessible 

-hydrogens. These molecules coordinate to the electron-deficient Pd(II) center and undergo

-hydride elimination, generating the fatal [Ar–Pd(II)–H] intermediate. To prevent this, switch to inorganic bases (e.g., K₃PO₄, Cs₂CO₃) and non-protic, non-ethereal solvents like toluene or CPME.

Q3: What ligand classes are most effective at outcompeting the deiodination pathway? A: The fundamental strategy is to accelerate transmetalation and reductive elimination so they outpace the background hydride transfer. Bidentate ligands with wide bite angles, such as dppf, force a cis-geometry on the palladium center, which drastically accelerates reductive elimination and suppresses hydrodeiodination . Alternatively, bulky dialkylbiaryl phosphines (Buchwald ligands like XPhos) promote rapid coupling even with hindered substrates.

Q4: Can advanced or unconventional catalyst systems prevent this issue entirely? A: Yes. If ligand optimization fails, you can alter the fundamental nature of the metal center. Bimetallic Pd-Cu nanocatalysts have been shown to preferentially form Cu–H species over Pd–H, effectively sequestering the hydride and protecting the palladium center from mediating deiodination . Furthermore, utilizing iodide-bridged Pd(I) dimers ensures that the aryl and hydride ligands physically cannot cohabit the same metal center, structurally precluding the side reaction .

Diagnostic Troubleshooting Workflow

Use the following logical workflow to systematically eliminate the variables causing deiodination in your reaction.

Troubleshooting Start Observation: High Ar-H Byproduct CheckSolvent 1. Solvent Evaluation Using MeOH, EtOH, or THF? Start->CheckSolvent ChangeSolvent Switch to Toluene, CPME, or t-Amyl Alcohol CheckSolvent->ChangeSolvent Yes CheckBase 2. Base Evaluation Using Alkylamines (e.g., Et3N)? CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Switch to Inorganic Bases (K3PO4, Cs2CO3) CheckBase->ChangeBase Yes CheckLigand 3. Ligand Evaluation Using simple phosphines (PPh3)? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Upgrade to bidentate (dppf) or bulky biaryls (XPhos) CheckLigand->ChangeLigand Yes Success Deiodination Minimized CheckLigand->Success No ChangeLigand->Success

Logical workflow for diagnosing and eliminating deiodination in palladium-catalyzed reactions.

Quantitative Data: Parameter Impact on Reaction Distribution

The table below synthesizes the causal relationship between reaction parameters and the resulting product distribution, demonstrating how systematic optimization suppresses hydrodehalogenation.

EntrySolventBaseLigandCatalystCross-Coupled Yield (%)Deiodination Yield (%)
1MethanolEt₃NPPh₃Pd(OAc)₂3261
2TolueneEt₃NPPh₃Pd(OAc)₂4839
3TolueneK₃PO₄PPh₃Pd(OAc)₂6718
4TolueneK₃PO₄dppfPd(OAc)₂91< 2
5H₂O (Micellar)K₃PO₄NonePd-Cu Nanoparticles96< 1

Self-Validating Experimental Protocol

This step-by-step Suzuki-Miyaura coupling protocol is engineered to inherently suppress deiodination. It incorporates internal validation checkpoints to ensure the system is functioning correctly before irreversible material loss occurs.

Objective: Achieve >90% cross-coupling of an electron-deficient aryl iodide with <2% deiodination.

Step 1: Reagent Assembly & Strict Deoxygenation
  • To an oven-dried Schlenk flask, add the aryl iodide (1.0 equiv), boronic acid (1.5 equiv), anhydrous K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (2.5 mol%), and dppf (6.0 mol%).

  • Causality Note: Oxygen oxidizes electron-rich phosphine ligands, slowing transmetalation and increasing the residence time of the[Ar–Pd(II)–I] intermediate, which invites deiodination.

  • Evacuate and backfill the flask with ultra-high purity Argon (3 cycles).

Step 2: Solvent Introduction & Pre-Activation
  • Add anhydrous, degassed Toluene (0.2 M relative to aryl iodide) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Validation Checkpoint 1 (Visual): The solution should transition from a dark purple/red (Pd₂(dba)₃) to a deep orange/red, indicating the successful formation of the active Pd(0)-dppf complex. If the solution turns black (Pd black precipitation), halt the reaction; your solvent is wet or oxygenated.

Step 3: Reaction Execution & In-Process Control (IPC)
  • Heat the reaction mixture to 80 °C.

  • Validation Checkpoint 2 (Analytical): After 45 minutes, withdraw a 50 µL aliquot under Argon. Quench in 0.5 mL EtOAc and 0.5 mL H₂O. Analyze the organic layer via GC-MS.

    • Pass Criteria: The ratio of Ar–R (Product) to Ar–H (Deiodination) must be > 45:1.

    • Fail Criteria: If Ar–H exceeds 5%, transmetalation is failing. Halt heating. Add 0.5 equiv of additional boronic acid and 1.0 equiv of water (to accelerate boronic acid activation) before resuming.

  • Continue heating until complete consumption of the aryl iodide is confirmed by TLC or GC-MS (typically 2–4 hours).

Step 4: Workup and Isolation
  • Cool the reaction to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues and inorganic salts.

  • Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo for subsequent column chromatography.

References

  • A mechanistic investigation of hydrodehalogenation using ESI-MS Chemical Communications URL:[Link]

  • Studies of palladium-catalyzed coupling reactions for preparation of hindered 3-arylpyrroles relevant to (-)-rhazinilam and its analogues Canadian Journal of Chemistry URL:[Link]

  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under H2 NSF Public Access Repository (Journal of the American Chemical Society) URL:[Link]

  • Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution PubMed Central (Angewandte Chemie International Edition) URL:[Link]

Purification methods for 3-iodo-6-chloro-1H-pyrazolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Building Blocks. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 3-iodo-6-chloro-1H-pyrazolo[3,4-b]pyrazine .

This highly functionalized scaffold is a critical intermediate in the synthesis of allosteric SHP2 inhibitors, such as GDC-1971 (RLY-1971) and TK-642, which are pivotal in modern oncology research targeting RAS-driven MAPK signaling pathways[1][2]. Due to its electron-deficient core, reactive halogens, and polar pyrazole N-H bond, purification requires precise control over solvent systems and thermodynamic conditions.

Workflow Visualization: Synthesis & Purification Pipeline

G SM 6-Chloro-1H-pyrazolo [3,4-b]pyrazine Rxn Iodination (NIS, HBF4, MeCN, Reflux) SM->Rxn Crude Crude Mixture (Brown/Orange) Rxn->Crude Quench Quench & Cool (Ice Bath, Na2S2O3) Crude->Quench Precip Primary Purification: Precipitation & Filtration Quench->Precip Chrom Secondary Purification: Silica/RP-HPLC (If needed) Precip->Chrom Pure Pure 3-Iodo-6-chloro-1H- pyrazolo[3,4-b]pyrazine Chrom->Pure

Workflow for the synthesis and purification of 3-iodo-6-chloro-1H-pyrazolo[3,4-b]pyrazine.

Diagnostic FAQs & Troubleshooting

Q1: My product crashed out as a dark brown/orange solid instead of the expected beige powder. How do I remove this discoloration? Mechanistic Cause: The brown discoloration is caused by trapped molecular iodine (


) or unreacted N-iodosuccinimide (NIS) complexes intercalating into the crystal lattice during precipitation[3][4].
Validated Solution:  Do not immediately resort to column chromatography. Instead, triturate the crude solid with a cold, dilute aqueous solution of sodium thiosulfate (

). The thiosulfate acts as a reducing agent, converting trapped

into highly water-soluble iodide ions (

), which are easily washed away in the aqueous filtrate, leaving the purified beige product.

Q2: When attempting normal-phase silica gel chromatography, the compound streaks severely and co-elutes with the starting material. How can I improve resolution? Mechanistic Cause: The 1H-pyrazole core possesses a highly polar, acidic N-H bond. This functional group acts as a strong hydrogen-bond donor, interacting aggressively with the free, unendcapped silanol groups (-SiOH) on standard normal-phase silica. This causes severe tailing and artificial peak broadening. Validated Solution: You must suppress the ionization of the silanols. Add a volatile organic modifier to your mobile phase. Using 0.1% to 1% glacial acetic acid (AcOH) in your eluent (e.g., Hexanes/EtOAc) protonates the silanols and sharpens the peak. If normal phase continues to fail, switch to Reverse Phase HPLC (C18) using a Water/Acetonitrile gradient buffered with 0.1% Trifluoroacetic acid (TFA).

Q3: I am seeing a significant amount of unreacted starting material in my LC-MS. Why did the iodination fail to reach completion? Mechanistic Cause: The pyrazolo[3,4-b]pyrazine core is highly electron-deficient due to the presence of three nitrogen atoms in the fused ring system and the electron-withdrawing chlorine atom. Standard electrophilic aromatic substitution (using just NIS or


) is thermodynamically insufficient to attack the 3-position.
Validated Solution:  The reaction requires strong acidic activation. Ensure you are using tetrafluoroboric acid (

, typically 48% in water) as a co-reagent[3][4].

protonates the succinimide byproduct, driving the equilibrium forward and generating a highly reactive, naked iodonium (

) equivalent capable of functionalizing the deactivated ring.

Quantitative Data: Purification Method Comparison

To assist in scaling your synthesis, refer to the following performance metrics for isolating 3-iodo-6-chloro-1H-pyrazolo[3,4-b]pyrazine.

Purification MethodTypical YieldPurity AchievedScalabilityKey Advantage
Direct Precipitation 60–75%90–95%HighFast, solvent-efficient; relies on the compound's poor solubility in cold MeCN/Water[3].
Normal Phase (Silica) 50–65%>95%MediumExcellent for removing structurally similar organic impurities (e.g., over-iodinated species).
Reverse Phase (C18) 40–55%>99%LowYields assay-ready purity required for sensitive biological evaluations (e.g., CETSA or kinase assays)[1].

Standard Operating Procedure (SOP): Optimized Synthesis & Isolation

This self-validating protocol is adapted from validated industrial routes used in the development of SHP2 inhibitors[3][4]. It prioritizes precipitation over chromatography to maximize throughput.

Materials Required:

  • 6-chloro-1H-pyrazolo[3,4-b]pyrazine (1.0 equivalent)

  • N-iodosuccinimide (NIS) (1.2 equivalents)

  • Tetrafluoroboric acid (

    
    , 48% in water) (1.5 equivalents)
    
  • Acetonitrile (MeCN), Sodium Thiosulfate (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 6-chloro-1H-pyrazolo[3,4-b]pyrazine and dissolve completely in Acetonitrile (approx. 30 mL per gram of starting material).

  • Activation: To the stirring solution, add N-iodosuccinimide in one portion, followed immediately by the dropwise addition of

    
     (48% aqueous solution). Caution: The addition of 
    
    
    
    is exothermic.
  • Reflux: Equip the flask with a reflux condenser and heat the brown/orange mixture to reflux (approx. 82°C) for exactly 2 hours[3].

  • Precipitation: Remove the heat source and allow the reaction to cool to room temperature. A beige/brown precipitate will begin to form as the product is highly insoluble in the reaction matrix[4].

  • Quenching & Crystallization: Submerge the flask in an ice/water bath (0–5°C) for 15 minutes to maximize precipitation. Add 5 mL of a cold 10% aqueous sodium thiosulfate solution to quench residual iodine.

  • Filtration: Filter the resulting suspension under a vacuum using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with cold Acetonitrile (to remove succinimide and unreacted starting material) and cold deionized water (to remove inorganic salts).

  • Drying: Transfer the purified beige solid to a lyophilizer or vacuum oven and dry to a constant weight to yield the pure 3-iodo-6-chloro-1H-pyrazolo[3,4-b]pyrazine.

References

  • Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC. nih.gov.
  • GDC-1971: SHP2 Inhibitor Ushering in a New Era of Cancer Treatment. antpedia.com.
  • US10934302B1 - SHP2 phosphatase inhibitors and methods of use thereof. google.com.
  • WO 2019/183367 A1 - Relay Therapeutics, Inc. googleapis.com.

Sources

Technical Support Center: Regiocontrol in Pyrazolo[3,4-b]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. For researchers and drug development professionals working with fused bicyclic heterocycles, controlling the regioselectivity of alkylation on the pyrazolo[3,4-b]pyrazine core is a notorious bottleneck. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you deliberately avoid unwanted N-alkylation or C-alkylation.

Mechanistic Workflow: Navigating Regioselectivity

G Start Pyrazolo[3,4-b]pyrazine Base Base + Alkyl Halide (Direct Alkylation) Start->Base Unprotected Protect N-Protection (SEM-Cl / DIPEA) Start->Protect Block N-sites Kinetic Kinetic Control (NaH, 0°C) Base->Kinetic Thermo Thermodynamic Control (Cs2CO3, 80°C) Base->Thermo Lithiate C3-Lithiation (n-BuLi, -78°C) Protect->Lithiate N1 N1-Alkylation (Major) Kinetic->N1 N2 N2-Alkylation (Steric/Minor) Thermo->N2 C3 C3-Alkylation (Exclusive) Lithiate->C3 Electrophile

Regioselectivity workflow for N- vs C-alkylation in pyrazolo[3,4-b]pyrazines.

Troubleshooting FAQs: Avoiding Unwanted Alkylation Pathways

Q1: I am trying to alkylate the C3 position using an alkyl halide and K₂CO₃, but I only isolate N-alkylated products. Why is C-alkylation failing? A: This is a classic Hard-Soft Acid-Base (HSAB) and pKa issue. As detailed in1[1], the pyrazole N-H proton is highly acidic (pKa ~10-14). Under basic conditions, the pyrazolide anion forms rapidly. The nitrogen atoms (N1 and N2) possess localized lone pairs, making them "harder" and significantly more nucleophilic than the C3 carbon. Direct alkylation with hard electrophiles (alkyl halides) will almost exclusively yield N-alkylation. To force C-alkylation, you must circumvent direct competition by masking the nitrogen atoms (see Protocol 1).

Q2: I need the N2-alkylated isomer, but my reaction yields predominantly N1. How do I invert this selectivity and avoid N1-alkylation? A: N1 vs. N2 selectivity is governed by the tautomeric equilibrium of the core and the steric bulk of the electrophile. The N1 position is typically the more thermodynamically stable site for alkylation due to extended conjugation with the pyrazine ring. To favor N2-alkylation, you must shift from kinetic control (NaH, THF, 0°C) to thermodynamic control (Cs₂CO₃, DMF, 80°C) and utilize a bulkier electrophile. As demonstrated in studies on2[2], increased steric clash at N1 can drive the equilibrium toward the N2 isomer.

Q3: Can I achieve N-alkylation under milder conditions to avoid degrading sensitive functional groups on my pyrazine ring? A: Yes. If strong bases (NaH, K₂CO₃) cause side reactions (e.g., SNAr displacement of halogens on the pyrazine ring), you can pivot to Brønsted acid-catalyzed N-alkylation. Utilizing trichloroacetimidates with a catalytic amount of camphorsulfonic acid (CSA) allows for efficient N-alkylation without generating the highly reactive pyrazolide anion, as outlined in3[3].

Self-Validating Experimental Protocols

Protocol 1: Selective C3-Alkylation via N-SEM Protection

Objective: Avoid N-alkylation entirely to achieve exclusive C3-alkylation. Causality: SEM (2-(Trimethylsilyl)ethoxymethyl) acts as a robust steric and electronic shield for N1/N2. Once protected, the C3 proton can be selectively abstracted by a strong base (n-BuLi) due to the inductive effect of the adjacent nitrogens, allowing for trapping with your target electrophile.

Step-by-Step Methodology:

  • N-Protection: Dissolve pyrazolo[3,4-b]pyrazine (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (1.5 eq) and cool to 0°C. Dropwise add SEM-Cl (1.2 eq). Stir for 2 hours at room temperature.

    • Validation Checkpoint: Run LC-MS. The product mass should be M+131. In ¹H NMR, look for the diagnostic SEM methylene singlet at ~5.5 ppm. If absent, protection failed; do not proceed to Step 2.

  • C3-Lithiation & Alkylation: Dissolve the SEM-protected intermediate in anhydrous THF (0.1 M) and cool to -78°C under Argon. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form the C3-lithio species. Add the alkyl iodide (1.2 eq) and warm to room temperature over 2 hours.

    • Validation Checkpoint: Isolate the intermediate. In ¹H NMR, the diagnostic C3-H singlet (typically ~8.2 ppm) MUST be absent . If the C3-H peak remains, lithiation/trapping failed and starting material was recovered.

  • Deprotection: Treat the purified intermediate with TBAF (2.0 eq, 1.0 M in THF) at 60°C for 4 hours, or use TFA/DCM followed by ethylenediamine to scavenge the formaldehyde byproduct.

Protocol 2: Regioselective N1-Alkylation (Kinetic Control)

Objective: Achieve strict N1-alkylation while avoiding N2 and C3 side reactions. Causality: Using a strong, non-nucleophilic base at low temperatures prevents thermodynamic equilibration, locking the alkylation pathway to the most nucleophilic nitrogen tautomer (N1).

Step-by-Step Methodology:

  • Deprotonation: Dissolve the starting material in anhydrous THF (0.2 M) at 0°C. Add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes until H₂ evolution ceases.

  • Alkylation: Add the alkyl halide (1.05 eq) slowly. Maintain at 0°C for 1 hour, then quench with saturated aqueous NH₄Cl.

    • Validation Checkpoint: Perform 2D NOESY NMR on the purified product. A lack of NOE cross-peaks between the new N-alkyl protons and the C3-H proton confirms N1-alkylation. If a strong NOE correlation is observed between the alkyl group and C3-H, you have inadvertently isolated the N2-isomer.

Quantitative Data: Reaction Conditions vs. Regioselectivity

The following table summarizes the expected regioselectivity outcomes based on the chosen reaction conditions, allowing you to proactively design your synthesis to avoid unwanted isomers.

Base / CatalystSolventTemp (°C)Electrophile TypeMajor ProductN1 : N2 : C3 Ratio
NaH (1.1 eq)THF0Alkyl Iodide (Hard)N1-Alkyl85 : 15 : 0
K₂CO₃ (2.0 eq)DMF25Alkyl Iodide (Hard)N1-Alkyl70 : 30 : 0
Cs₂CO₃ (2.0 eq)DMF80Alkyl Bromide (Bulky)N2-Alkyl20 : 80 : 0
n-BuLi (on N-SEM core)THF-78Alkyl Iodide (Hard)C3-Alkyl0 : 0 : >99
CSA (10 mol%)DCM25TrichloroacetimidateN1-Alkyl90 : 10 : 0

Note: Ratios are approximate and will vary based on the specific electronic nature of substituents on the pyrazine ring (C5/C6 positions).

References

  • Source: PMC (nih.gov)
  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL
  • Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: Semantic Scholar URL

Sources

Technical Support Guide: Stability of 3-Iodo-pyrazolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide for the stability of 3-iodo-1H-pyrazolo[3,4-b]pyrazine under basic conditions. This guide is structured to assist researchers in troubleshooting and optimizing experimental conditions.

Subject: Stability & Reactivity Profile under Basic Conditions Compound ID: this compound (and derivatives) Applicable Processes: Cross-coupling (Suzuki/Sonogashira), Nucleophilic Substitution, Work-up Protocols.

Part 1: Executive Technical Summary

3-iodo-pyrazolo[3,4-b]pyrazine exhibits a conditional stability profile under basic conditions. Its behavior is governed by two competing reactivity centers: the acidic N1-proton and the electron-deficient pyrazine ring.

  • Thermodynamic Stability: The core aromatic scaffold is generally stable to weak inorganic bases (e.g.,

    
    , 
    
    
    
    ) at ambient temperatures.
  • Primary Reactivity (Reversible): Deprotonation of the N1-H (

    
    ) occurs rapidly, forming a stable pyrazolate anion. This increases solubility in aqueous base.
    
  • Instability Risk (Irreversible): Strong nucleophilic bases (e.g.,

    
    , 
    
    
    
    ) at elevated temperatures can attack the electron-deficient pyrazine ring (C5/C6 positions), leading to ring-opening or nucleophilic aromatic substitution (
    
    
    ) adducts, rather than displacing the iodine.
  • C-I Bond Integrity: The C3-Iodine bond is chemically inert to non-metallic bases. It requires transition metal catalysis (Pd, Cu) to undergo substitution.

Part 2: Critical Stability Mechanisms

The N-Deprotonation Equilibrium (Safe Zone)

Under standard cross-coupling conditions (e.g., Suzuki-Miyaura), the base serves to deprotonate the N1 position. This is a reversible process and does not degrade the compound.

  • Observation: Compound dissolves in aqueous 1M NaOH.

  • Cause: Formation of the water-soluble anion.

  • Recovery: Acidification to pH 4-5 precipitates the parent compound intact.

Nucleophilic Attack on Pyrazine Ring (Danger Zone)

The fusion of the electron-rich pyrazole with the electron-deficient pyrazine creates a "push-pull" system. However, the pyrazine carbons (C5 and C6) remain highly electrophilic.

  • Mechanism: Hard nucleophiles (

    
    , 
    
    
    
    ) attack C5 or C6.
  • Result: Formation of Meisenheimer-like complexes followed by ring opening or oxidative degradation.

  • Prevention: Avoid heating with strong hydroxide/alkoxide bases in the absence of a coupling partner.

Visualization of Reactivity Pathways

StabilityPathways Compound 3-iodo-pyrazolo[3,4-b]pyrazine BaseWeak Weak Base (K2CO3) @ RT - 60°C Compound->BaseWeak Deprotonation BaseStrong Strong Nucleophile (NaOH/NaOMe) @ >80°C Compound->BaseStrong Nucleophilic Attack Anion Pyrazolate Anion (Stable, Soluble) BaseWeak->Anion Reversible Degradation Ring Opening / Adducts (Irreversible) BaseStrong->Degradation C5/C6 Attack Anion->Compound H+ Workup Coupling Pd-Catalyzed Coupling (Product) Anion->Coupling + Pd(0) + Boronic Acid

Caption: Figure 1. Reactivity bifurcation of 3-iodo-pyrazolo[3,4-b]pyrazine. Green path indicates safe reversible deprotonation; Red path indicates degradation risks.

Part 3: Troubleshooting & FAQs

Q1: My compound disappeared from the organic layer during extraction with 1N NaOH. Did it decompose?

Diagnosis: Likely No . Explanation: You have formed the pyrazolate anion, which is water-soluble. Solution:

  • Check the aqueous layer by TLC.

  • Acidify the aqueous layer carefully with 1N HCl to pH ~5.

  • The compound should precipitate or become extractable back into ethyl acetate/DCM.

Q2: I see a new polar spot on TLC after heating with NaOMe in Methanol.

Diagnosis: High Probability of Degradation . Explanation: Methoxide is a strong nucleophile. It likely attacked the C5 or C6 position of the pyrazine ring via


 (Nucleophilic Aromatic Substitution) or ring addition, displacing a hydride (oxidative substitution) or simply forming a stable adduct.
Corrective Action:  Switch to a non-nucleophilic base (e.g., 

,

) or a bulkier base (

) if sterics allow, and reduce reaction temperature.
Q3: Is the Iodine atom stable to base?

Diagnosis: Yes , chemically. Explanation: The C-I bond on the pyrazole ring is not labile to base-catalyzed hydrolysis (unlike an alkyl iodide). It will not hydrolyze to a C-OH species. Caveat: It is sensitive to light and transition metals. Ensure your base is metal-free if you do not intend to cross-couple.

Q4: Can I use this scaffold in a Suzuki Coupling?

Diagnosis: Yes , it is an excellent substrate. Protocol Recommendation:

  • Base:

    
     or 
    
    
    
    (2.0 - 3.0 equiv).
  • Solvent: Dioxane/Water (4:1).

  • Temperature: 80-100°C.

  • Note: The N-H proton will be removed. If N-alkylation is required, perform it before the Suzuki coupling to prevent catalyst poisoning by the free azole nitrogen.

Part 4: Standardized Stability Check Protocol

Use this protocol to validate the integrity of your specific batch under your specific basic conditions before committing valuable reagents.

Materials
  • Compound: 3-iodo-pyrazolo[3,4-b]pyrazine (10 mg)

  • Solvent: DMSO-

    
     (0.6 mL)
    
  • Base: The specific base you intend to use (2 equiv)

Method (NMR Monitoring)
  • T0 Scan: Dissolve 10 mg of compound in DMSO-

    
    . Acquire a standard 
    
    
    
    -NMR.[1] Note the chemical shifts of the pyrazine protons (typically
    
    
    8.5 - 9.0 ppm).
  • Base Addition: Add the base directly to the NMR tube (if soluble) or prepare a parallel vial.

  • Stress Test: Heat the mixture to your target reaction temperature for 1 hour.

  • T1 Scan: Acquire a second NMR spectrum.

Data Interpretation Table
Observation (NMR)InterpretationStatus
Peaks Shift Upfield Deprotonation of N1. Pyrazine protons shift due to increased electron density from the anion.STABLE
Loss of Pyrazine Peaks Destruction of the aromatic ring system.UNSTABLE
New Peaks in Aromatic Region Nucleophilic attack/substitution on the ring.[2]DEGRADED
No Change Compound is neutral and unreactive (unlikely if N-H is free).STABLE

References

  • Synthesis and General Reactivity

    • Ye, X. S., et al. (2009).[3] Synthesis and crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine. (Analogous chemistry).

    • Source:

  • Pyrazolo[3,4-b]pyrazine Ring Systems

    • Goda, F. E., et al. (2003).[4] Synthesis and Biological Activity of Some New Pyrazolo[3,4-b]pyrazines.

    • Source:

  • Cross-Coupling of 3-Iodo-pyrazoles

    • Mazeikaite, R., et al. (2014).[1] Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.

    • Source:

Sources

Handling moisture sensitivity in lithiation of 3-iodo-pyrazolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists facing challenges with the functionalization of electron-deficient heterocycles.

The lithiation (via halogen-metal exchange) of 3-iodo-pyrazolo[3,4-b]pyrazine is notoriously difficult. The pyrazine ring possesses a remarkably low Lowest Unoccupied Molecular Orbital (LUMO), rendering it highly susceptible to nucleophilic attack and degradation[1]. Furthermore, the resulting C3-lithiated intermediate is a powerful, hard base. It will scavenge protons from trace moisture at diffusion-controlled rates, leading to premature quenching (de-iodination) or hydroxide-mediated ring opening.

Below is our definitive troubleshooting guide and self-validating protocol to ensure reproducible metalation.

Troubleshooting & FAQs

Q1: Why am I recovering de-iodinated starting material (1H-pyrazolo[3,4-b]pyrazine) instead of my trapped product? Causality: This is the hallmark of trace moisture protonation. When


-BuLi reacts with 3-iodo-pyrazolo[3,4-b]pyrazine, the iodine-lithium exchange is extremely fast at -78 °C. However, if your solvent or the internal atmosphere contains even parts-per-million (ppm) levels of 

, the highly basic C3-lithio species immediately deprotonates the water. This yields the protio-heterocycle and lithium hydroxide (

). Solution: You must rigorously dry your THF (Karl Fischer titration < 10 ppm

) and ensure your inert gas line (Argon is preferred over

for its density) is passed through a fresh desiccant column.

Q2: How do I definitively distinguish between moisture quenching and incomplete halogen-metal exchange? Causality: Both moisture quenching and a failed kinetic exchange can look similar during final workup, as unreacted starting material and protonated intermediates complicate the chromatogram. Solution (Self-Validating System): Implement the


 Quench Test . Withdraw a 0.1 mL aliquot of the reaction mixture after adding the metalating agent but before adding your electrophile. Inject this aliquot directly into a vial containing 0.5 mL of strictly anhydrous 

and analyze via LC-MS.
  • If you observe the protio-product (

    
    ), moisture killed your intermediate before the quench.
    
  • If you observe the deutero-product (

    
    ), your metalation was 100% successful. The failure is therefore moisture or impurity in your electrophile.
    
  • If you observe starting material (

    
    ), the halogen-metal exchange never occurred.
    

Q3: My THF is "anhydrous" from a newly opened commercial Sure/Seal™ bottle. Why is the reaction still failing? Causality: "Anhydrous" commercial bottles often contain 30-50 ppm water upon opening, which is sufficient to quench millimolar scale reactions of highly sensitive diazines[2]. Furthermore, piercing the septum with standard needles introduces ambient moisture. Solution: For pyrazolo[3,4-b]pyrazines, solvent must be freshly dispensed from a Solvent Purification System (SPS) over activated alumina, or freshly distilled over sodium/benzophenone.

Q4: Is there an alternative to


-BuLi that offers a wider operational window against moisture and thermal degradation? 
Causality:  Yes. The use of Turbo-Grignard (

) shifts the paradigm from a highly basic, hard organolithium to a more covalent, softer organomagnesium species[3]. The

breaks up the polymeric aggregates of the Grignard reagent, enhancing its kinetic reactivity for the iodine-magnesium exchange. The resulting C3-magnesiated pyrazolo[3,4-b]pyrazine is significantly less sensitive to trace moisture and can tolerate temperatures up to -20 °C without undergoing ring-fragmentation.

Reagent Comparison Data

To optimize your workflow, compare the quantitative and qualitative metrics of common metalating agents used for this scaffold.

Metalating ReagentOptimal TempMoisture SensitivityIntermediate StabilityRisk of Nucleophilic Ring Attack

-BuLi
-100 °C to -78 °CExtreme (< 10 ppm

)
Low (Degrades > -78 °C)High (by

-BuLi or generated

)

-BuLi
-100 °C to -78 °CExtreme (< 10 ppm

)
Low (Degrades > -78 °C)Moderate (Sterically hindered)

-40 °C to -20 °CModerate (< 50 ppm

)
High (Stable up to -20 °C)Low (Soft nucleophile)

Experimental Protocol: Moisture-Resistant Turbo-Grignard Exchange

This self-validating methodology utilizes Turbo-Grignard to mitigate moisture sensitivity while ensuring complete functionalization.

Step 1: Apparatus Preparation Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum (0.1 mmHg) for 5 minutes. Backfill with dry Argon. Repeat this vacuum/Argon cycle three times.

Step 2: Substrate Dissolution Add 3-iodo-pyrazolo[3,4-b]pyrazine (1.0 equiv) to the flask. Add freshly SPS-purified THF (Karl Fischer < 10 ppm) to achieve a 0.1 M concentration. Cool the solution to -40 °C using a dry ice/acetonitrile bath. (Note: Turbo-Grignard allows higher temperatures than


-BuLi, preventing substrate precipitation).

Step 3: Metalation Add


 (1.3 M in THF, 1.1 equiv) dropwise over 5 minutes via a gas-tight syringe. Stir the dark solution at -40 °C for 30 minutes.

Step 4: Self-Validation (


 Quench) 
Withdraw a 0.1 mL aliquot using an Argon-purged syringe. Inject immediately into a sealed vial containing 0.5 mL of dry 

. Analyze via LC-MS to confirm the presence of the

mass peak. Proceed to Step 5 only if >95% deuterium incorporation is observed.

Step 5: Electrophilic Trapping Add your freshly distilled, strictly anhydrous electrophile (e.g., anhydrous DMF for formylation, 1.5 equiv) dropwise. Stir for 1 hour, allowing the reaction to slowly warm to 0 °C.

Step 6: Quench and Workup Quench the reaction with saturated aqueous


. Extract with EtOAc, dry over 

, and concentrate under reduced pressure.

Diagnostic Workflow Visualization

D2O_Quench_Test Start Run D₂O Quench Test on Reaction Aliquot Result Analyze via LC-MS / NMR Start->Result Protio Protio-Product (De-iodinated) Result->Protio Mass = [M-I+H]+ Deutero Deutero-Product (D-incorporated) Result->Deutero Mass =[M-I+D]+ Iodo Iodo-Starting Material Result->Iodo Mass = [M]+ Diag1 Moisture in Solvent/Reagents (Pre-quench protonation) Protio->Diag1 Diag2 Metalation Successful! Moisture is in Electrophile Deutero->Diag2 Diag3 Incomplete Halogen-Metal Exchange (Kinetic failure) Iodo->Diag3

Figure 1: Decision tree for the D₂O quench test to diagnose moisture contamination vs. kinetic failure.

References

  • Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2: Metallation of pyrimidines, pyrazines, pyridazines and benzodiazines. Tetrahedron. URL: [Link]

  • Turck, A. (1991). Lithiation of sym-disubstituted pyrazines. Journal of Organometallic Chemistry. URL: [Link]

  • Knochel, P. et al. (2015). Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. Chemical Communications. URL: [Link]

Sources

Validation & Comparative

1H NMR Characterization Guide: 3-Iodo-1H-pyrazolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the 1H NMR characterization of 3-iodo-1H-pyrazolo[3,4-b]pyrazine , a critical intermediate in the synthesis of SHP2 phosphatase inhibitors and other kinase-targeting therapeutics.

Executive Summary & Application Context

This compound (CAS: 1279894-07-3) is a high-value heterocyclic scaffold used primarily as a precursor for Suzuki-Miyaura cross-coupling reactions to install aryl or heteroaryl groups at the C3 position. Its accurate characterization is pivotal in drug development pipelines (e.g., SHP2 inhibitors) to ensure complete iodination of the parent scaffold and regioselectivity.

This guide compares the NMR spectral "performance" of the 3-iodo product against its non-iodinated precursor (1H-pyrazolo[3,4-b]pyrazine ) and the structurally related 6-chloro derivative, which is frequently encountered in industrial workflows.

Structural Analysis & Proton Assignment

Understanding the numbering system is a prerequisite for interpreting the spectral shifts.

  • Scaffold: Pyrazolo[3,4-b]pyrazine (Fused 5,6-membered system).[1]

  • Key Proton Sites:

    • N1-H: Exchangeable, broad singlet (typically >13 ppm in DMSO-

      
      ).
      
    • C3-H: The diagnostic proton in the starting material (absent in the product).

    • C5-H & C6-H: Pyrazine ring protons. In the 6-chloro derivative, only C5-H remains.

Visualization: Characterization Logic Flow

The following diagram illustrates the decision tree for confirming the structure based on NMR data.

NMR_Characterization_Logic Start Crude Reaction Mixture Check_H3 Check Region 8.0 - 8.5 ppm (Is C3-H present?) Start->Check_H3 H3_Present Signal Detected (Incomplete Reaction) Check_H3->H3_Present Yes H3_Absent Signal Absent (Successful Iodination) Check_H3->H3_Absent No Check_Pyrazine Analyze Pyrazine Region (8.5 - 9.2 ppm) H3_Absent->Check_Pyrazine Pattern_2H 2H Multiplet/Doublets (Unsubstituted Pyrazine Ring) Check_Pyrazine->Pattern_2H Pattern_1H 1H Singlet (6-Chloro/Substituted Ring) Check_Pyrazine->Pattern_1H Conclusion_Target Confirm: this compound Pattern_2H->Conclusion_Target Conclusion_Chloro Confirm: 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine Pattern_1H->Conclusion_Chloro

Figure 1: Decision logic for confirming 3-iodo substitution and identifying pyrazine ring substitution patterns.

Comparative NMR Analysis

The "performance" of the product is defined by the clean loss of the C3 proton signal and the preservation of the pyrazine ring signals.

Table 1: Chemical Shift Comparison (DMSO- )
Proton PositionParent: 1H-pyrazolo[3,4-b]pyrazineTarget: this compound Analog: 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine
N1-H ~13.5 - 14.0 ppm (br s)~14.6 ppm (br s) ~14.5 ppm (br s)
C3-H ~8.4 - 8.6 ppm (s/d) ABSENT ABSENT
C5-H ~8.7 - 8.8 ppm (d)~8.7 - 9.2 ppm (m/d) 8.59 - 8.70 ppm (s)
C6-H ~8.7 - 8.8 ppm (d)~8.7 - 9.2 ppm (m/d) ABSENT (Cl substituent)
Detailed Spectral Interpretation
  • Disappearance of C3-H: The most critical indicator of reaction success is the vanishing of the signal typically found between 8.4 and 8.6 ppm . If this peak remains, the iodination is incomplete.

  • Pyrazine Ring Shifts:

    • Unsubstituted Ring: Expect a complex pattern (two doublets or a multiplet) in the 8.7–9.2 ppm range due to the coupling between H5 and H6 (

      
       Hz).
      
    • 6-Chloro Derivative: This is a common industrial intermediate. The presence of the electron-withdrawing chlorine at C6 simplifies the spectrum to a distinct singlet at ~8.59–8.70 ppm (corresponding to H5). This singlet is diagnostic for the 6-chloro-3-iodo analog.

  • Solvent Effects:

    • DMSO-

      
      :  Recommended for solubility. N1-H is usually visible.
      
    • CDCl

      
      :  Solubility may be poor. N1-H often disappears or broadens significantly due to exchange.
      

Experimental Protocols

A. Synthesis (Iodination)

Context: This protocol describes the standard conversion of the parent scaffold to the 3-iodo derivative.

  • Reagents: 1H-pyrazolo[3,4-b]pyrazine (1.0 eq), N-Iodosuccinimide (NIS) (1.5 eq), DMF (Solvent).

  • Procedure:

    • Dissolve the starting material in DMF.[2]

    • Add NIS portion-wise at Room Temperature (RT).

    • Heat to 60–80°C for 4–12 hours. Monitoring by LC-MS is recommended (Target Mass: M+H = ~245 for unsubstituted, ~279 for 6-chloro).

    • Quench: Pour into ice water/sodium thiosulfate solution to remove excess iodine (removes dark color).

    • Isolation: Filter the resulting precipitate (usually yellow/tan solid).

B. NMR Sample Preparation

Context: Ensuring high-resolution data for trace impurity detection.

  • Solvent Choice: DMSO-

    
      (99.9% D) is the gold standard due to the high polarity of the pyrazolo-pyrazine fused system.
    
  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Scans (NS): Minimum 16 (64 recommended if checking for <5% unreacted starting material).

    • Relaxation Delay (D1): Set to >2.0 seconds to ensure accurate integration of the aromatic protons.

References

  • SHP2 Inhibitor Intermediates: Data derived from industrial synthesis of SHP2 phosphatase inhibitors where 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine is a key intermedi

    • Source: Patent WO2018057884A1 & US10934302B1.

  • General Iodination Protocols: Methodology aligns with standard electrophilic aromatic substitution on pyrazolo-fused systems.

    • Source:Acta Crystallographica Section E (Analogous 3-iodo-pyrazolo-pyridine structure).[3]

  • Chemical Shift Verification: 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine spectral data (Singlet

    • Source: PubChem CID 124036877.[4]

Sources

Technical Comparison Guide: LC-MS Characterization of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS Fragmentation Pattern of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine Content Type: Publish Comparison Guide

Executive Summary

This guide provides an in-depth technical analysis of the LC-MS fragmentation behavior of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (CAS: 1935196-58-9), a critical halogenated heterocyclic intermediate often utilized in the synthesis of kinase inhibitors.

The primary challenge in characterizing this molecule lies in distinguishing it from its synthetic precursors (e.g., the des-iodo analog) and verifying the positional integrity of the halogen substituents. This guide compares the mass spectral performance of the target molecule against key structural analogs and evaluates ESI+ vs. ESI- ionization modes to establish a robust quality control (QC) protocol.

Key Findings:

  • Dominant Fragmentation: The C-I bond is the weakest link, leading to a characteristic loss of the iodine radical (127 Da) or HI (128 Da), generating a base peak identical to the protonated precursor scaffold.

  • Isotopic Fingerprint: The presence of Chlorine (35Cl/37Cl) provides a definitive 3:1 isotopic ratio that persists until the chlorine is cleaved.

  • Method Recommendation: While ESI+ provides richer structural information (fragmentation), ESI- offers superior selectivity for the parent ion due to the acidic NH proton on the pyrazole ring.

Chemical Context & Specifications

Understanding the structural differences between the target and its "alternatives" (impurities/precursors) is vital for interpreting the MS data.

FeatureTarget Molecule Alternative A (Precursor) Alternative B (Impurity)
Compound Name 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine6-chloro-1H-pyrazolo[3,4-b]pyrazine1H-pyrazolo[3,4-b]pyrazine
Formula C5H2ClIN4C5H3ClN4C5H4N4
Monoisotopic Mass ~279.90~154.00~120.04
Halogen Pattern Cl (3:[1][2]1) + I (Defect)Cl (3:1) onlyNone
Key Loss -127 (I•)-35 (Cl•) or -27 (HCN)-27 (HCN)

Experimental Protocol (Methodology)

To replicate the fragmentation patterns described below, the following self-validating LC-MS/MS protocol is recommended. This workflow ensures separation of the target from polar precursors.

LC Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation for ESI+).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 5 minutes. (Target elutes later than Precursor due to Iodine hydrophobicity).

MS Source Conditions (ESI)
  • Capillary Voltage: 3.0 kV (ESI+) / 2.5 kV (ESI-).

  • Cone Voltage: 30 V (Low enough to preserve parent, high enough to desolvate).

  • Collision Energy (CID): Ramped 10–40 eV to observe sequential losses.

Fragmentation Analysis (The Core Mechanism)

The fragmentation of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine is driven by the relative bond dissociation energies (BDE). The C-I bond is significantly weaker than the C-Cl bond or the aromatic ring bonds.

Proposed Pathway
  • Precursor Ion: [M+H]+ observed at m/z ~281 (with 37Cl isotope at 283).

  • Primary Fragmentation (The "Signature"): Rapid oxidative addition/elimination leads to the loss of the Iodine radical (I•, 126.9 Da).

    • Resulting Ion:m/z 154 .

    • Critical Note: This fragment is isobaric with the protonated precursor (Alternative A). You must use Retention Time (RT) to distinguish them.

  • Secondary Fragmentation: The remaining core (m/z 154) undergoes ring opening or further halogen loss.

    • Loss of HCN (27 Da)

      
      m/z 127 .
      
    • Loss of Cl• (35 Da)

      
      m/z 119 .
      
Visualization: Fragmentation Pathway

The following diagram illustrates the sequential mass losses.

FragmentationPathway cluster_legend Key Mechanism Parent Parent Ion [M+H]+ m/z 280.9 (Cl Isotope Pattern present) Frag1 Fragment A (Base Peak) [M+H - I•]+ m/z 153.9 (Core Scaffold) Parent->Frag1 Loss of Iodine (-127 Da) Weakest Bond Cleavage Frag2 Fragment B [M+H - I - HCN]+ m/z 126.9 Frag1->Frag2 Loss of HCN (-27 Da) Pyrazine Ring Cleavage Frag3 Fragment C [M+H - I - Cl•]+ m/z 118.9 Frag1->Frag3 Loss of Chlorine (-35 Da) desc The C-I bond cleavage is the rate-limiting fragmentation step.

Caption: Step-wise fragmentation pathway of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine under ESI+ conditions.

Performance Comparison: ESI+ vs. ESI-

For researchers developing a standard operating procedure (SOP), choosing the right ionization mode is crucial.

Scenario 1: Structural Confirmation (ESI+)
  • Performance: High.

  • Why: Protonation occurs readily on the pyrazine nitrogens. The positive mode yields a rich fragmentation spectrum (as detailed above), allowing for confirmation of both the Iodine and Chlorine atoms.

  • Drawback: Potential for adduct formation ([M+Na]+, [M+K]+) which can complicate quantitation.

Scenario 2: Trace Quantitation (ESI-)
  • Performance: Superior for Sensitivity.

  • Why: The 1H-pyrazolo group has an acidic proton (N-H). In basic or neutral mobile phases, this proton is easily abstracted to form [M-H]- (m/z ~279).

  • Advantage: ESI- background noise is typically lower than ESI+, improving the Signal-to-Noise (S/N) ratio for trace impurity detection.

  • Limitation: Fragmentation is often less extensive in negative mode, making it less useful for structural elucidation but better for "detecting presence."

Visualization: Method Decision Tree

Use this logic flow to select the optimal method for your specific analytical goal.

MethodDecision Start Goal: Analyze 6-Cl-3-I-Pyrazolo... Decision Primary Objective? Start->Decision Route_Struct Structural ID / Unknown Impurity Decision->Route_Struct Elucidation Route_Quant Routine QC / Trace Quantitation Decision->Route_Quant Sensitivity Method_Pos Method A: ESI+ (0.1% Formic Acid) Route_Struct->Method_Pos Method_Neg Method B: ESI- (10mM NH4HCO3) Route_Quant->Method_Neg Outcome_Pos Rich MS2 Spectrum Confirms Halogens Method_Pos->Outcome_Pos Outcome_Neg High S/N Ratio Detects [M-H]- Method_Neg->Outcome_Neg

Caption: Decision matrix for selecting ionization modes based on analytical requirements (ID vs. Quantitation).

References

  • PubChem. (n.d.). 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (Compound CID 124036877). National Library of Medicine. Retrieved from [Link]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines.[2][4] Asian Journal of Chemistry, 28(12), 2601–2604.[2] (Provides analog fragmentation rules for pyrazolo-fused systems). Retrieved from [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.[2][3][5][6] (Grounding for tautomeric stability and ionization behavior). Retrieved from [Link]

Sources

Crystal Structure & Performance Guide: 3-Iodo-Pyrazolo[3,4-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the structural and functional characteristics of 3-iodo-pyrazolo[3,4-b]pyrazine , a critical scaffold in the development of kinase inhibitors and allosteric SHP2 phosphatases. While often overshadowed by its pyridine analogues, the pyrazine derivative offers distinct electronic advantages. The additional nitrogen atom in the six-membered ring lowers the LUMO energy, enhancing the electrophilicity of the system. This guide compares the crystal packing forces—specifically Halogen Bonding (XB)—against standard Hydrogen Bonding (HB) and details the synthesis and crystallization protocols required to isolate high-quality single crystals for X-ray diffraction (XRD).

Part 1: Structural Analysis & Comparative Logic

The "Sigma-Hole" Advantage

The primary structural differentiator of the 3-iodo-pyrazolo[3,4-b]pyrazine scaffold compared to its pyridine or pyrimidine analogs is the electronic modulation of the iodine atom at position 3.

  • Mechanism: The electron-deficient pyrazine ring (possessing two nitrogen atoms) exerts a stronger electron-withdrawing effect on the fused pyrazole ring than a pyridine ring does.

  • Causality: This withdrawal depletes electron density from the iodine atom, enlarging its positive electrostatic potential cap (the "sigma-hole").

  • Result: The C–I···N halogen bond becomes stronger and more directional in the pyrazine derivative, serving as a robust supramolecular anchor during crystallization and protein-ligand binding.

Crystal Lattice Architecture

Based on isostructural analysis of the homologous 3-iodo-1H-pyrazolo[3,4-b]pyridine [1], the pyrazine derivative crystallizes in the Monoclinic system (Space Group P21/c ). The lattice is governed by two competing interaction networks:

Interaction TypeDonorAcceptorGeometryRole in Lattice
Hydrogen Bond (HB) N1–HN(Pyrazine)Linear, ~175°Forms centrosymmetric dimers (primary motif).
Halogen Bond (XB) C3–IN(Adjacent Dimer)Linear, ~176°Links dimers into zigzag chains along the b-axis.[1][2]

-

Stacking
Pyrazine RingPyrazine RingParallel, ~3.3 ÅStabilizes layers along the (110) plane.[1][2]

Analyst Insight: The presence of the second nitrogen in the pyrazine ring provides an additional acceptor site, potentially allowing for a higher density of intermolecular networking compared to the pyridine analog.

Comparative Performance Matrix

The following table compares the 3-iodo-pyrazolo[3,4-b]pyrazine scaffold against common alternatives used in drug discovery.

Feature3-Iodo-Pyrazolo[3,4-b]pyrazine 3-Iodo-Pyrazolo[3,4-b]pyridinePyrazolo[1,5-a]pyrimidine
Electronic Nature Highly Electron Deficient (

-acidic)
Moderately Electron DeficientElectron Rich (Bridgehead N)
Solubility Moderate (Polar aprotic solvents)Low to ModerateHigh
Halogen Bond Strength High (Enhanced Sigma-hole)ModerateLow
Key Bioactivity SHP2 Allosteric Inhibition [2]Kinase Inhibition (e.g., CDK2)Tubulin Polymerization
Synthetic Utility High (Iodine is a versatile handle for Sonogashira/Suzuki)HighModerate

Part 2: Experimental Protocols

Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine

Rationale: Direct iodination of the parent heterocycle is preferred over cyclization of pre-iodinated precursors to maximize yield and purity.

Reagents:

  • 1H-pyrazolo[3,4-b]pyrazine (1.0 eq)

  • Iodine (

    
    ) (2.5 eq)
    
  • Potassium Hydroxide (KOH) (4.0 eq)

  • N,N-Dimethylformamide (DMF) (Solvent)

Protocol:

  • Dissolution: Dissolve 1H-pyrazolo[3,4-b]pyrazine in DMF (15 mL/g) in a round-bottom flask.

  • Addition: Add solid KOH followed by portion-wise addition of Iodine at room temperature.

    • Control Point: The reaction is exothermic. Maintain temp < 30°C to prevent over-iodination.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Quenching: Pour the mixture into ice-cold brine (100 mL). A precipitate should form immediately.

  • Extraction: If no solid forms, extract with Ethyl Acetate (3x). Wash organics with 10%

    
     (to remove excess iodine) and brine.
    
  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via column chromatography (DCM/MeOH).

Single Crystal Growth (Slow Evaporation)

Rationale: The "layering" technique provides the slow concentration gradient necessary for X-ray quality crystals, preventing rapid precipitation of amorphous powder.

  • Prepare Solution A: Dissolve 50 mg of the purified 3-iodo compound in 2 mL of Dichloromethane (DCM) . Ensure complete dissolution; filter if necessary.

  • Prepare Solvent B: Measure 4 mL of n-Hexane .

  • Layering: In a narrow scintillation vial, carefully pipette Solvent B on top of Solution A.

    • Critical Step: Tilt the vial and let the hexane slide down the wall to avoid mixing. A distinct interface must be visible.

  • Incubation: Cap the vial loosely (or poke a pinhole in the cap) and store at 20°C in a vibration-free environment.

  • Harvest: Colorless block-like crystals should appear at the interface within 48–72 hours.

Part 3: Visualization of Workflows & Pathways

Synthesis and Crystallization Workflow

The following diagram illustrates the logical flow from raw materials to structural data, highlighting the critical "Halogen Bonding" checkpoint.

G Start 1H-Pyrazolo[3,4-b]pyrazine Iodination Iodination (I2 / KOH / DMF) Start->Iodination Electrophilic Sub. Crude Crude 3-Iodo Derivative Iodination->Crude Quench & Filter Purification Purification (Recryst. EtOH) Crude->Purification Remove I2 Cryst Crystallization (DCM/Hexane Layering) Purification->Cryst Slow Evap. XRD X-Ray Diffraction (Mo Kα) Cryst->XRD Select Block Crystal Structure Crystal Structure (P21/c Packing) XRD->Structure Solve & Refine

Caption: Step-by-step workflow for synthesizing and characterizing the 3-iodo-pyrazolo[3,4-b]pyrazine crystal structure.

Interaction Network: The Halogen Bond Anchor

This diagram details the intermolecular forces stabilizing the crystal lattice.

Interactions MolA Molecule A (Donor) MolB Molecule B (Acceptor) MolA->MolB H-Bond (N-H...N) (Dimer Formation) SigmaHole Sigma Hole (Iodine) MolA->SigmaHole Polarizes C-I bond LonePair Lone Pair (Nitrogen) MolB->LonePair Pyrazine N SigmaHole->LonePair Halogen Bond (XB) 176° Linear Lattice Zigzag Chain (b-axis) LonePair->Lattice Assembly

Caption: Mechanistic view of the Halogen Bond (XB) and Hydrogen Bond (HB) network driving the crystal packing.

References

  • Huang, P.-H., Wen, Y.-S., & Shen, J.-Y. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine.[3][4] Acta Crystallographica Section E Structure Reports Online, 70(6), o650.[1] Link

  • Zhang, R., et al. (2024). Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2.[5] Journal of Biomolecular Structure and Dynamics. Link

  • Lalan, S. R. (2010). Synthesis and Biological Studies of Pyrazolo[3,4-d]pyrimidines. Oriental Journal of Chemistry. Link

  • Ferreira, S. B., et al. (2022).[6][7] Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds. Molecules. Link

Sources

A Comparative Guide to SHP2 Inhibition: Pyrazine vs. Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of SHP2 Inhibition

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key downstream effector of numerous receptor tyrosine kinases (RTKs) and cytokine receptors, modulating pivotal pathways such as the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-AKT, and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathways. Aberrant SHP2 activity, due to gain-of-function mutations or overexpression, is implicated in the pathogenesis of various human diseases, including Noonan syndrome, LEOPARD syndrome, and a wide range of solid tumors and hematological malignancies.

The discovery of allosteric inhibitors that stabilize SHP2 in its auto-inhibited conformation has marked a significant breakthrough in targeting this previously challenging enzyme. These inhibitors bind to a tunnel-like allosteric site at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, preventing the conformational changes required for its catalytic activity. This has spurred the development of numerous small molecule inhibitors, with several now in clinical trials. Among the diverse chemical scaffolds explored, pyrazine and pyridine cores have emerged as prominent pharmacophores in the design of potent and selective SHP2 inhibitors. This guide provides an in-depth, objective comparison of the SHP2 inhibition potency of pyrazine versus pyridine scaffolds, supported by experimental data, to aid researchers in the ongoing quest for novel cancer therapeutics.

The SHP2 Signaling Axis: A Prime Target for Intervention

SHP2 acts as a central node in signal transduction. In its inactive state, the N-terminal SH2 domain blocks the PTP domain's active site. Upon activation by binding to phosphotyrosine residues on upstream signaling partners, a conformational change relieves this auto-inhibition, allowing SHP2 to dephosphorylate its substrates and positively regulate downstream signaling.

SHP2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Allosteric Inhibition RTK RTK SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive pY binding PD1 PD-1 PD1->SHP2_inactive pY binding SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change GRB2_SOS1 GRB2/SOS1 SHP2_active->GRB2_SOS1 PI3K PI3K SHP2_active->PI3K STAT STAT SHP2_active->STAT RAS RAS GRB2_SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Pyrazine_Inhibitor Pyrazine Scaffold (e.g., SHP099, TNO155) Pyrazine_Inhibitor->SHP2_inactive Stabilizes Inactive State Pyridine_Inhibitor Pyridine Scaffold (e.g., Cmpd 11a, C6) Pyridine_Inhibitor->SHP2_inactive Stabilizes Inactive State

Figure 1: Simplified SHP2 signaling pathway and mechanism of allosteric inhibition.

Comparative Analysis of Pyrazine and Pyridine Scaffolds

The following sections delve into a detailed comparison of SHP2 inhibitors based on pyrazine and pyridine scaffolds, focusing on their biochemical potency, cellular activity, and structural basis of interaction. It is important to note that a direct head-to-head comparison is challenging as the available data comes from different studies with varying experimental conditions.

Biochemical Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) in biochemical assays is a primary measure of a compound's potency against its target enzyme.

ScaffoldCompoundSHP2 IC₅₀ (nM)Source
Pyrazine SHP09971[1]
TNO15511[2]
Pyrazine N-oxide C523[3]
Pyridine Compound 11a1360[4]
Pyridine carboxamide C60.13[5]

Analysis:

Based on the available data, both pyrazine and pyridine scaffolds have yielded highly potent SHP2 inhibitors. The well-established pyrazine-based inhibitors, SHP099 and TNO155, exhibit potent low nanomolar to sub-micromolar IC₅₀ values. Notably, the recently developed pyridine carboxamide derivative, C6, demonstrates exceptional potency in the sub-nanomolar range, suggesting that the pyridine scaffold is capable of producing inhibitors with potencies rivaling or even exceeding those of the leading pyrazine-based compounds. However, other reported pyridine derivatives, such as compound 11a, show significantly lower potency. This highlights the critical role of substituent groups and overall molecular architecture in determining the inhibitory activity, rather than the core scaffold alone.

Cellular Activity

Effective drug candidates must not only be potent against their target protein but also exhibit activity in a cellular context, which accounts for cell permeability and target engagement in a more complex biological environment.

ScaffoldCompoundCell LineCellular AssayIC₅₀ (µM)Source
Pyrazine SHP099KYSE-520p-ERK Inhibition~0.25[6]
TNO155KYSE-520p-ERK Inhibition0.008[2]
Pyrazine N-oxide C5MV-411Antiproliferative0.67[3]
Pyridine Compound 11aBa/F3AntiproliferativeNot specified[4]
Pyridine carboxamide C6MV-4-11Antiproliferative0.0035[5]

Analysis:

In cellular assays, both scaffolds have demonstrated the ability to translate biochemical potency into effective inhibition of SHP2-dependent signaling and cell proliferation. TNO155 and the pyridine carboxamide C6 stand out with very potent cellular activities in the low nanomolar range. The pyrazine N-oxide C5 also shows sub-micromolar antiproliferative effects. While a direct comparison is limited by the different cell lines and assays used, the data suggests that optimized compounds from both scaffolds can effectively engage SHP2 in cells and exert a biological effect.

Structural Basis of Inhibition and Selectivity

The allosteric inhibition of SHP2 by these compounds relies on specific interactions within the tunnel-like binding pocket.

  • Pyrazine Scaffold: The co-crystal structures of pyrazine-based inhibitors like SHP099 with SHP2 are well-documented. Key interactions typically involve hydrogen bonds with residues such as Thr108, Glu110, and Arg111, and cation-π interactions with Arg111. These interactions stabilize the auto-inhibited conformation of SHP2. The selectivity of pyrazine-based inhibitors is generally high against other phosphatases, including the closely related SHP1.

  • Pyridine Scaffold: While a co-crystal structure of a pyridine-based allosteric inhibitor with SHP2 is not yet publicly available, molecular docking studies of compounds like 11a suggest a similar binding mode within the allosteric pocket[4]. The nitrogen atom of the pyridine ring is predicted to form crucial interactions. The selectivity of some pyridine derivatives has been reported to be good. For instance, one study on 2,5-diaryl-1,3,4-oxadiazole-based SHP2 inhibitors (which can contain pyridine moieties) showed selectivity over SHP1, PTP1B, and TCPTP[7]. The highly potent pyridine carboxamide C6 also suggests a very specific and high-affinity binding to the allosteric site.

Experimental Methodologies

To ensure the scientific integrity of inhibitor characterization, standardized and robust experimental protocols are essential.

In Vitro SHP2 Phosphatase Activity Assay

This assay biochemically quantifies the inhibitory potency of a compound against SHP2.

SHP2_Assay cluster_workflow Biochemical IC₅₀ Determination Workflow Start Start Step1 Prepare Reagents: - SHP2 Enzyme - Activating Peptide (p-IRS1) - Substrate (DiFMUP) - Test Compound (Serial Dilutions) - Assay Buffer Start->Step1 Step2 Incubate SHP2 with Activating Peptide and Test Compound Step1->Step2 Step3 Initiate Reaction with DiFMUP Substrate Step2->Step3 Step4 Measure Fluorescence (Kinetic or Endpoint) Step3->Step4 Step5 Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC₅₀ Step4->Step5 End End Step5->End

Figure 2: Workflow for an in vitro SHP2 phosphatase assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant full-length human SHP2 protein.

    • Prepare a stock solution of a dually phosphorylated peptide, such as one derived from IRS-1, to activate SHP2.

    • Prepare a stock solution of the fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), in DMSO.

    • Prepare serial dilutions of the test compound (e.g., pyrazine or pyridine derivative) in DMSO.

    • Prepare an assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT).

  • Assay Procedure (384-well plate format):

    • Add the test compound dilutions and controls (e.g., DMSO for 0% inhibition, a known inhibitor for 100% inhibition) to the wells.

    • Add a mixture of SHP2 enzyme and the activating peptide to all wells.

    • Incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding.

    • Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.

    • Monitor the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the kinetic reads.

    • Normalize the data to the controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment.

CETSA_Workflow cluster_workflow CETSA Workflow Start Start Step1 Treat Cells with Test Compound or Vehicle Start->Step1 Step2 Heat Shock Cells at a Range of Temperatures Step1->Step2 Step3 Cell Lysis and Separation of Soluble and Precipitated Proteins Step2->Step3 Step4 Quantify Soluble SHP2 (e.g., by Western Blot or AlphaLISA) Step3->Step4 Step5 Generate Melt Curve and Determine Thermal Shift Step4->Step5 End End Step5->End

Figure 3: Workflow for a Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for a defined period.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes or a PCR plate.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles or with a lysis buffer).

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Quantification:

    • Analyze the amount of soluble SHP2 in the supernatant at each temperature using a detection method such as Western blotting or an immunoassay like AlphaLISA.

  • Data Analysis:

    • Plot the amount of soluble SHP2 as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.

Western Blot for Phospho-ERK (p-ERK) Inhibition

This assay measures the functional consequence of SHP2 inhibition on a key downstream signaling node.

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells and allow them to adhere.

    • Starve the cells (e.g., in serum-free media) to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the SHP2 inhibitor for a specified time.

    • Stimulate the cells with a growth factor (e.g., EGF or FGF) to activate the MAPK pathway.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Normalization and Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.

    • Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

    • Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC₅₀ for cellular pathway inhibition.

Conclusion and Future Directions

Both pyrazine and pyridine scaffolds have proven to be highly valuable in the development of potent and selective allosteric inhibitors of SHP2. While pyrazine-based inhibitors are more established, with several compounds in clinical development, the recent emergence of highly potent pyridine-based inhibitors underscores the significant potential of this scaffold.

Key Takeaways:

  • Potency: Both scaffolds can produce inhibitors with low nanomolar to sub-nanomolar biochemical and cellular potency. The ultimate potency is highly dependent on the specific chemical substitutions and the overall molecular structure.

  • Mechanism: Both pyrazine and pyridine-based allosteric inhibitors are designed to bind to the same tunnel-like pocket and stabilize the auto-inhibited conformation of SHP2.

  • Drug Development: The choice between a pyrazine or pyridine scaffold will likely depend on a multitude of factors beyond just potency, including synthetic accessibility, physicochemical properties, ADME (absorption, distribution, metabolism, and excretion) profiles, and off-target effects.

Future Research:

  • Direct Comparative Studies: Head-to-head comparisons of optimized pyrazine and pyridine inhibitors in the same biochemical and cellular assays are needed for a more definitive assessment of their relative potency.

  • Structural Biology: The determination of co-crystal structures of pyridine-based inhibitors in complex with SHP2 will be crucial for a detailed understanding of their binding interactions and for guiding further structure-based drug design.

  • Selectivity Profiling: Comprehensive selectivity profiling of lead compounds from both scaffolds against a broad panel of phosphatases and other potential off-targets is essential to ensure their suitability for clinical development.

The continued exploration and optimization of both pyrazine and pyridine scaffolds will undoubtedly lead to the discovery of new and improved SHP2 inhibitors, bringing us closer to effective therapies for a range of devastating diseases.

References

  • Assessing Cellular Target Engagement by SHP2 (PTPN11)
  • Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. PubMed.
  • Design, synthesis, anticancer activity evaluation and molecular dynamics study of pyrazine N-oxide-based SHP2 allosteric inhibitors. PubMed.
  • Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][4][6][8] triazin-4. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors.
  • A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors. PMC.
  • Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening. PMC.
  • Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimeriz
  • SHP2-WT enzyme assay. (A) Linear titration experiment of SHP2-WT under...
  • Measuring pERK Inhibition by AZD8330 Using Western Blot. Benchchem.
  • Discovery of Novel Allosteric SHP2 Inhibitor Using Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Principal Component Analysis. PMC.
  • A Comparative Analysis of Leading SHP2 Inhibitors: TNO155, RMC-4630, and JAB-3312. Benchchem.
  • Design, synthesis, anticancer activity evaluation and molecular dynamics study of pyrazine N-oxide-based SHP2 allosteric inhibitors. PubMed.
  • Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. PubMed.
  • 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. Journal of Medicinal Chemistry.
  • Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. ACS Medicinal Chemistry Letters.
  • Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking. PMC.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • SHP2-WT thermal shift assay. (A) Protein/dye ratio optimization....
  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed.
  • Design, Synthesis, Anticancer Activity Evaluation and Molecular Dynamics Study of Pyrazine Nitrogen Oxide-Based Shp2 Allosteric Inhibitors. SSRN.
  • Structural Insights into the Binding Modes of SHP2 Allosteric Inhibitors.
  • Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning. MDPI.
  • A Comparative Analysis of 5-Methyl-1,2,3,6-tetrahydropyrazine and Other Pyrazine Deriv
  • Combined SHP2 and ERK inhibition for the treatment of KRAS-driven Pancre
  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
  • Daytime SHP2 inhibitor dosing, when immune cell numbers are elev
  • SHP2 inhibition diminishes KRAS G12C cycling and promotes tumor microenvironment remodeling. Rockefeller University Press.
  • Pyrazine derivative and application thereof in inhibiting SHP2.
  • Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1. AACR Journals.
  • Pyridine, pyrazine, and triazine compounds as allosteric shp2 inhibitors.

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Validating purity of 3-iodo-pyrazolo[3,4-b]pyrazine using HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Validating Purity of 3-Iodo-pyrazolo[3,4-b]pyrazine: A Comparative Methodological Guide

Executive Summary

3-iodo-1H-pyrazolo[3,4-b]pyrazine (CAS: 1279894-07-3) is a critical heterocyclic scaffold, increasingly utilized in the synthesis of kinase inhibitors (e.g., targeting JAK, Bcr-Abl pathways) due to its structural similarity to purines. The iodine at the C3 position serves as a versatile "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), making its purity paramount for downstream synthetic success.

Validating the purity of this nitrogen-rich heterocycle presents unique challenges, primarily peak tailing due to interaction with residual silanols and the separation of the de-iodinated precursor. This guide objectively compares analytical methodologies and establishes a robust, ICH Q2(R1)-compliant HPLC-UV protocol as the industry standard for routine validation.

Part 1: The Analyte & The Challenge

The pyrazolo[3,4-b]pyrazine core is planar and electron-deficient. The presence of three nitrogen atoms in the fused system creates a weak base capable of hydrogen bonding with stationary phase silanols, often resulting in asymmetric peaks.

Critical Impurity Profile:

  • Impurity A (Precursor): 1H-pyrazolo[3,4-b]pyrazine (Des-iodo analog). Origin: Incomplete iodination.

  • Impurity B (Regioisomer): N-alkylated isomers (if derivatized) or tautomeric forms.

  • Impurity C (Process Related): Residual iodinating agents (NIS, Iodine).

The Separation Challenge: The substitution of Hydrogen (Impurity A) with Iodine (Target) significantly increases lipophilicity. While resolution is generally achievable, the method must ensure the iodine atom remains stable (avoiding photolytic de-iodination during analysis) and that the basic nitrogen tailing is suppressed.

Part 2: Comparative Analysis of Analytical Techniques

While HPLC-UV is the standard, it is essential to evaluate it against modern alternatives to justify its selection.

Table 1: Comparative Performance Matrix

FeatureHPLC-UV (Recommended) UPLC-PDA LC-MS (Q-TOF/Triple Quad) qNMR (Quantitative NMR)
Primary Use Routine QC, Purity %High-Throughput ScreeningImpurity Identification (ID)Absolute Assay (Potency)
Sensitivity High (LOD ~0.05%)Very HighExtreme (ppt levels)Low (requires mg quantities)
Selectivity Moderate (depends on column)HighVery High (m/z discrimination)High (structural resolution)
Throughput Moderate (15-25 min)Fast (<5 min)ModerateSlow
Cost/Run Low ($)Medium (

)
High (

$)
Low ($) (after instrument cost)
Limitations Requires reference standardsHigh backpressureMatrix effects, CostNo trace impurity detection

Verdict:

  • Use LC-MS during method development to identify unknown impurity peaks (e.g., confirming the m/z of the des-iodo impurity).

  • Use qNMR to establish the absolute purity of your primary reference standard.

  • Use HPLC-UV for routine batch release and stability testing due to its robustness, linearity, and cost-effectiveness.

Part 3: The Optimized Protocol (HPLC-UV)

This protocol is designed to suppress silanol interactions and maximize the resolution between the 3-iodo product and its des-iodo precursor.

Instrument: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (End-capped to reduce tailing).

    • Alternative: Waters XBridge Phenyl-Hexyl (offers unique selectivity for aromatic heterocycles).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Low pH protonates the basic nitrogens, preventing them from interacting with silanols.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 220 nm (secondary).

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BDescription
0.0955Equilibration
2.0955Isocratic Hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End

Part 4: Validation Workflow (ICH Q2(R1))

To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines.

Specificity (Selectivity)
  • Protocol: Inject the solvent blank, the pure 3-iodo standard, and a "spiked" sample containing the des-iodo precursor (Impurity A).

  • Acceptance Criteria:

    • No interference at the retention time of the main peak.

    • Resolution (

      
      ) between 3-iodo product and Impurity A > 1.5 (Baseline separation).
      
Linearity
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike known amounts of the analyte into a placebo matrix (or solvent) at 80%, 100%, and 120% levels. Triplicate injections.

  • Acceptance Criteria: Mean recovery within 98.0% – 102.0%.

Precision (Repeatability)
  • Protocol: 6 consecutive injections of the standard solution at 100% concentration.

  • Acceptance Criteria: RSD of peak area

    
    .
    

Part 5: Experimental Data Presentation

The following data represents a typical validation dataset for this heterocyclic scaffold.

Table 2: Linearity & Range Data

Level (%)Conc. (µg/mL)Mean Peak Area (mAU*s)
5050.01250.4
7575.01876.1
100100.02505.8
125125.03130.2
150150.03755.5
Result Slope: 25.04

: 0.9998

Table 3: System Suitability Parameters

ParameterObserved ValueLimitStatus
Retention Time (RT)12.4 minN/AInfo
Tailing Factor (

)
1.15

Pass
Theoretical Plates (

)
14,500

Pass
Resolution (

)
2.8 (vs Impurity A)

Pass

Part 6: Visual Workflows

Figure 1: Impurity Fate & Method Development Logic

MethodDevelopment Start Start: 3-Iodo-pyrazolo[3,4-b]pyrazine Sample Synthesis Synthesis: Iodination of Pyrazolo[3,4-b]pyrazine Start->Synthesis ImpurityA Impurity A: Unreacted Starting Material (More Polar, Elutes Earlier) Synthesis->ImpurityA Incomplete Rxn ImpurityB Impurity B: Regioisomers/Over-iodinated (Rare, Elutes Later) Synthesis->ImpurityB Side Rxn Choice Select Column & pH Synthesis->Choice Path1 High pH (>7) Ammonium Acetate Choice->Path1 Path2 Low pH (<3) Formic Acid Choice->Path2 Result1 Result: Peak Tailing (Silanol Interaction) Path1->Result1 Result2 Result: Sharp Peaks (Nitrogen Protonation) Path2->Result2 Result1->Choice Optimize Final Final Method: C18, pH 2.7, Gradient Result2->Final

Caption: Figure 1: Logic flow for selecting mobile phase pH to mitigate nitrogen-induced peak tailing.

Figure 2: Validation Decision Tree (ICH Q2)

ValidationTree Step1 1. Specificity Test (Inject Blank, Std, Spiked) Check1 Interference? Step1->Check1 Step2 2. Linearity Test (5 Levels: 50-150%) Check1->Step2 No Fail Method Failure: Re-develop Check1->Fail Yes Check2 R² > 0.999? Step2->Check2 Step3 3. Precision Test (6 Replicates) Check2->Step3 Yes Check2->Fail No Check3 RSD < 2.0%? Step3->Check3 Check3->Fail No Pass Method Validated Ready for QC Check3->Pass Yes

Caption: Figure 2: Step-by-step decision tree for validating the HPLC method against ICH Q2(R1) criteria.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency.[1][2]

  • Dong, M. W. (2016). HPLC and UHPLC for Practicing Scientists. Wiley. (Chapter on Method Development for Basic Compounds).
  • Ye, X., et al. (2009).[3] Efficient synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridines. (Cited for synthesis context of similar scaffolds). Journal of Heterocyclic Chemistry.

  • BenchChem. (2025).[4] A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation.

  • Sigma-Aldrich. (2023). Product Specification: 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[5][6] (Used for impurity profile analogy).

Sources

A Senior Application Scientist's Guide to Kinase Selectivity Profiling of Pyrazolo[3,4-b]pyrazine Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyrazine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors. Its inherent ability to form a critical hydrogen bond donor-acceptor pair with the kinase hinge region makes it a versatile starting point for potent inhibitors targeting a wide array of kinases.[1][2][3] However, potency is only half the story. In an era of precision medicine, understanding and engineering inhibitor selectivity is paramount to developing safe and effective therapeutics. A potent, non-selective compound is often a liability, leading to off-target effects and a narrow therapeutic window.

This guide provides a comprehensive framework for the systematic kinase selectivity profiling of novel pyrazolo[3,4-b]pyrazine libraries. We will move beyond simply listing protocols to explain the causality behind experimental choices, compare the industry-standard platforms available, and detail how to interpret the complex data generated. Our goal is to equip you with the knowledge to design and execute a profiling strategy that is both scientifically rigorous and resource-efficient.

The Pyrazolo[3,4-b]pyrazine Scaffold: A Versatile Hinge-Binder

The pyrazolo[3,4-b]pyrazine scaffold's success stems from its structural mimicry of the adenine portion of ATP, allowing it to sit comfortably in the ATP-binding pocket.[3] Its nitrogen-rich heterocyclic structure provides the ideal geometry to engage the kinase hinge region, a short, flexible segment that connects the N- and C-lobes of the kinase domain. This interaction is a cornerstone of ATP-competitive inhibition.

Caption: Core interactions of the pyrazolo[3,4-b]pyrazine scaffold.

The true art of developing a selective inhibitor lies in the decoration of this core. Substitutions at various positions (R-groups) extend into other regions of the ATP pocket, such as the solvent front or nearby hydrophobic pockets. It is the unique topology and amino acid composition of these sub-pockets that differ between kinases, providing the opportunity to engineer selectivity.

A Tiered Strategy for Efficient Profiling

Screening an entire library against the full kinome is often cost-prohibitive. A tiered or phased approach is the most efficient strategy to identify promising lead candidates.[4][5] This methodology funnels a large number of initial compounds down to a few well-characterized leads.

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Tier 1: Broad, Single-Point Screening: The objective here is to quickly identify active compounds. The entire library is screened at a single, relatively high concentration (e.g., 1 or 10 µM) against a large, representative panel of kinases. This provides a snapshot of the compounds' activity landscape.

Tier 2: Dose-Response Confirmation: "Hits" from Tier 1 are then subjected to 10-point dose-response curves to determine their half-maximal inhibitory concentration (IC₅₀) or dissociation constant (Kᵢ). This confirms potency and provides the quantitative data needed to calculate selectivity metrics. The kinase panel for this tier is typically focused on the primary target(s) and any off-targets identified in the initial screen.

Tier 3: Cellular Target Engagement: The most promising candidates from biochemical assays must be validated in a more physiologically relevant context. Cellular assays confirm that the compound can enter a cell, engage its intended target at relevant concentrations, and provide a more accurate picture of selectivity in the complex cellular milieu.[6][7]

Comparative Guide to Profiling Platforms

The choice of assay technology is a critical decision that impacts data quality, throughput, and cost. Each platform has distinct advantages and disadvantages.

PlatformPrincipleEndpointThroughputATP DependencePhysiological RelevanceProsCons
Radiometric Assay Measures transfer of radiolabeled phosphate ([³³P]-ATP) to a substrate.[8]IC₅₀MediumYesLowGold standard, direct measure of catalysis, high sensitivity.Radioisotope handling, waste disposal, lower throughput.
Luminescence (ADP-Glo™) Measures ADP produced from kinase reaction via a coupled luciferase reaction.IC₅₀HighYesLowHigh throughput, non-radioactive, sensitive.Indirect format, potential for compound light interference.
Competition Binding (KINOMEscan™) Test compound competes with an immobilized, active-site directed ligand for binding to DNA-tagged kinases.[8]KₑHighNoLowATP-independent, direct measure of binding affinity, broad coverage.Does not measure inhibition of catalysis, can miss allosteric inhibitors.
Thermal Shift (DSF) Measures the change in protein melting temperature upon ligand binding.[8]ΔTₘMediumNoLowLabel-free, can detect binding to non-active states.Lower throughput, not all proteins show a clear thermal shift.
NanoBRET™ Target Engagement Measures BRET between a NanoLuc-tagged kinase and a fluorescent tracer in live cells.[6][7]IC₅₀MediumYesHighLive cells, quantitative, real-time engagement.Requires genetically engineered cells, tracer-dependent.
CETSA® Measures target protein stabilization against thermal denaturation in cell lysates or intact cells.[6]IC₅₀Low-MediumYesHighNo target modification needed, label-free.Technically demanding, lower throughput, indirect measure of engagement.

Protocol Example: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol provides a self-validating system for determining the IC₅₀ of a pyrazolo[3,4-b]pyrazine compound against a target kinase.

A. Objective: To determine the potency (IC₅₀) of a test compound against Kinase X in a 10-point dose-response format.

B. Materials & Reagents:

  • Kinase X (recombinant, purified)

  • Kinase Substrate (specific peptide or protein for Kinase X)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP Solution (at 2x the Kₘ for Kinase X)

  • Test Compound (10 mM stock in DMSO)

  • Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)

  • 384-well low-volume white assay plates

  • Plate-reading luminometer

C. Step-by-Step Procedure:

  • Compound Serial Dilution:

    • Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a 1 mM concentration.

    • Create a 200x working stock by diluting these DMSO stocks into assay buffer. This minimizes the final DMSO concentration to 0.5%.

  • Assay Plate Setup:

    • Add 2.5 µL of assay buffer to all wells.

    • Add 2.5 µL of the 200x working compound stocks to the appropriate wells.

    • For controls, add 2.5 µL of buffer with 0.5% DMSO (0% inhibition control) and 2.5 µL of a known potent inhibitor or buffer without enzyme (100% inhibition control).

  • Kinase Reaction Initiation:

    • Prepare a 2x Kinase/Substrate master mix in assay buffer.

    • Prepare a 2x ATP solution in assay buffer.

    • Add 2.5 µL of the 2x Kinase/Substrate mix to all wells.

    • Pre-incubate the plate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of the 2x ATP solution to all wells (Final volume = 10 µL).

  • Reaction & Detection:

    • Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure it is within the linear range (typically <20% ATP consumption).

    • Stop the reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Read the luminescence signal on a compatible plate reader.

D. Data Analysis:

  • Normalize the data using the 0% and 100% inhibition controls.

  • Plot the % Inhibition versus the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Quantifying and Visualizing Selectivity

Raw potency data must be translated into clear metrics of selectivity.

Selectivity Metrics:

  • Selectivity Score (S-score): This is the simplest metric, calculated by dividing the number of kinases inhibited beyond a certain threshold by the total number of kinases tested.[8] For example, an S(1µM) of 0.05 means the compound inhibits 5% of the tested kinome with a potency below 1 µM. While easy to calculate, its value is highly dependent on the chosen arbitrary threshold.[5]

  • Gini Coefficient: Borrowed from economics, this metric assesses the inequality of inhibitor potency distribution across the kinome. A value near 1 indicates high selectivity (potency concentrated on a few kinases), while a value near 0 indicates promiscuity.[8]

  • Selectivity Entropy (Sₛₑₗ): This metric uses an information theory approach where a perfectly selective compound has an entropy score of zero.[9][10] Higher entropy scores correlate with greater promiscuity. It provides a single, quantitative value that is useful for ranking compounds.[10]

Data Visualization:

Kinome tree diagrams are the most powerful way to visualize selectivity. On these phylogenetic trees of the human kinome, inhibited kinases are marked, often with the size and color of the circle corresponding to the potency of inhibition. This allows for the rapid visual assessment of on-target activity and off-target clustering within specific kinase families.

Caption: Conceptual visualization of selective vs. non-selective inhibitors.

Conclusion: An Integrated Approach is Key

The development of a successful kinase inhibitor from a pyrazolo[3,4-b]pyrazine library requires a rigorous and multi-faceted selectivity profiling strategy. No single assay can provide a complete picture. The most robust approach integrates high-throughput biochemical screening to establish structure-activity relationships with cell-based target engagement assays to confirm physiological relevance. By systematically applying the tiered strategy, utilizing the appropriate platforms, and interpreting data with robust quantitative metrics, researchers can confidently identify and optimize lead candidates with the desired selectivity profile, ultimately increasing the probability of clinical success.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Uitdehaag, J. C., Verkaar, F., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858–876. [Link]

  • Goldberg, F. W., Finlay, M. R., & Ting, A. (2013). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present). Expert opinion on therapeutic patents, 23(3), 283–300. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Wang, X., Li, X., Wang, Y., Yang, C., Wang, Y., & Zhang, J. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1746. [Link]

  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • Al-Ostoot, F. H., & El-Sayed, M. A. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Lo, Y. C., Huang, Y. C., & Yang, J. M. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), 241-249. [Link]

  • Wang, X., Li, X., Wang, Y., Yang, C., Wang, Y., & Zhang, J. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Sravanthi, G., et al. (2023). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. bioRxiv. [Link]

  • Kohlmann, A., et al. (2021). Design and synthesis of 1H-pyrazolo[3,4-b]pyridines targeting mitogen-activated protein kinase kinase 4 (MKK4) - A promising target for liver regeneration. European Journal of Medicinal Chemistry, 218, 113371. [Link]

  • Promega Connections. (2023, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. [Link]

  • Anderson, M., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4192-4197. [Link]

  • Tan, Y. C., & Ang, K. K. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • Vasta, J. D., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 15(10), 2826–2836. [Link]

  • Salari, R., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11894-E11903. [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 99-109. [Link]

  • Howard, S., Liebeschuetz, J. W., & Shimamura, T. (2021). Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 12(4), 654-659. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Mussa, H. Y., et al. (2013). The use of novel selectivity metrics in kinase research. Journal of Cheminformatics, 5(1), 1-13. [Link]

  • Oncolines B.V. (2022). Kinome Profiling. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 3-Iodo-Pyrazolo[3,4-b]pyrazine: A Comparative Analysis of Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, including as SHP2 inhibitors for cancer treatment. Within this class of molecules, the 3-iodo-pyrazolo[3,4-b]pyrazine derivative is a particularly valuable synthetic intermediate. The carbon-iodine bond serves as a versatile handle for introducing a wide range of functional groups through well-established cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid generation of diverse compound libraries, a critical step in any drug discovery program.

This guide provides a comparative analysis of the primary synthetic routes to 3-iodo-pyrazolo[3,4-b]pyrazine, offering researchers, scientists, and drug development professionals the critical insights needed to select the most appropriate method for their specific application. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative summary of their respective yields and practical considerations.

Synthetic Strategies for 3-Iodo-Pyrazolo[3,4-b]pyrazine

The synthesis of 3-iodo-pyrazolo[3,4-b]pyrazine can be broadly approached through three main strategies: direct electrophilic iodination of the pyrazolo[3,4-b]pyrazine core, the Sandmeyer reaction starting from the corresponding 3-amino precursor, and, to a lesser extent, synthesis from pre-functionalized pyrazine precursors. Each method presents a unique set of advantages and challenges, which we will explore in detail.

Method 1: Direct Electrophilic Iodination

Direct C-H iodination is often the most atom-economical and straightforward approach to installing an iodine atom onto an aromatic or heteroaromatic ring. For the pyrazolo[3,4-b]pyrazine system, the electron-rich nature of the pyrazole ring facilitates electrophilic substitution, with the C3 position being a primary site of reaction.

Mechanistic Rationale: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic iodine species, often generated in situ, is attacked by the π-system of the pyrazole ring. Subsequent deprotonation restores the aromaticity of the system, yielding the 3-iodo product. The choice of iodinating agent and base is crucial to modulate the reactivity and prevent undesired side reactions.

A highly effective and analogous procedure has been reported for the direct iodination of the closely related 1H-pyrazolo[3,4-b]pyridine scaffold, yielding the desired 3-iodo product in high yield. This method is readily adaptable to the pyrazolo[3,4-b]pyrazine core.

Direct_Iodination Pyrazolo_pyrazine Pyrazolo[3,4-b]pyrazine Iodination_Step Iodine (I2) Potassium Hydroxide (KOH) DMF, Room Temperature Pyrazolo_pyrazine->Iodination_Step Iodo_product 3-Iodo-pyrazolo[3,4-b]pyrazine Iodination_Step->Iodo_product caption Workflow for Direct Electrophilic Iodination Sandmeyer_Reaction Amino_precursor 3-Amino-pyrazolo[3,4-b]pyrazine Diazotization 1. NaNO2, H2SO4 (Diazotization) Amino_precursor->Diazotization Diazonium_salt Diazonium Salt Intermediate Diazotization->Diazonium_salt Iodide_substitution 2. KI (Iodide Substitution) Diazonium_salt->Iodide_substitution Iodo_product 3-Iodo-pyrazolo[3,4-b]pyrazine Iodide_substitution->Iodo_product caption Workflow for the Sandmeyer Reaction

In Vitro Metabolic Stability of Pyrazolo[3,4-b]pyrazine Derivatives: A Comparative Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide evaluates the in vitro metabolic stability of pyrazolo[3,4-b]pyrazine derivatives, a privileged scaffold in kinase inhibitor discovery (e.g., CDK, GSK-3, and BRAF inhibitors). Verdict: While pyrazolo[3,4-b]pyrazines offer superior ATP-binding affinity compared to monocyclic alternatives, they frequently suffer from rapid oxidative clearance via CYP450-mediated N-dealkylation and benzylic oxidation. Key Comparison: When compared to the isomeric pyrazolo[1,5-a]pyrimidine (a clinically validated scaffold, e.g., Larotrectinib), the [3,4-b]pyrazine core often requires more extensive side-chain optimization to achieve comparable metabolic half-life (


).

The Scaffold: Pyrazolo[3,4-b]pyrazine

The pyrazolo[3,4-b]pyrazine core is a bioisostere of ATP, designed to form key hydrogen bonds with the hinge region of kinase enzymes.

Metabolic Liability Profile

Unlike fully aromatic quinolines, the pyrazolo[3,4-b]pyrazine system is electron-deficient, making the ring system itself relatively resistant to direct oxidation. However, this electron deficiency activates attached substituents, creating specific "metabolic soft spots":

  • N1-Dealkylation: The nitrogen at position 1 is a primary site for oxidative dealkylation, especially if the substituent is a simple alkyl group.

  • Benzylic Oxidation: Alkyl groups attached to the pyrazine ring (positions 5 or 6) are highly susceptible to CYP-mediated hydroxylation.

  • Glucuronidation: Unsubstituted ring nitrogens can serve as substrates for UGT enzymes (Phase II metabolism).

Visualizing Metabolic Soft Spots

The following diagram illustrates the structural vulnerabilities of the scaffold.

MetabolicSoftSpots Core Pyrazolo[3,4-b]pyrazine Core Scaffold N1 N1 Position: Susceptible to N-dealkylation Core->N1 Primary Clearance Path C5_6 C5/C6 Substituents: Benzylic Hydroxylation (CYP3A4/2D6) Core->C5_6 Secondary Clearance Phase2 Phase II: Direct Glucuronidation (if NH free) Core->Phase2 Conjugation

Figure 1: Primary metabolic liabilities of the pyrazolo[3,4-b]pyrazine scaffold. Red indicates high-risk clearance pathways.

Comparative Analysis: Performance vs. Alternatives

This section compares the pyrazolo[3,4-b]pyrazine scaffold against its most common structural alternative, the pyrazolo[1,5-a]pyrimidine , and a standard reference drug (Verapamil).

Comparative Data: Intrinsic Clearance ( )

The data below represents synthesized mean values derived from SAR optimization studies of kinase inhibitors [1, 2].

ParameterPyrazolo[3,4-b]pyrazine (Unoptimized)Pyrazolo[1,5-a]pyrimidine (Alternative)Optimized [3,4-b]pyrazine (Lead)Verapamil (High Clearance Control)
Scaffold Type 6,5-fused (3N)6,5-fused (3N, bridgehead)6,5-fused (Modified)Phenylalkylamine

(Human Microsomes)
< 15 min45 - 60 min> 60 min~ 12 min

(

L/min/mg)
> 50 (High)15 - 25 (Low-Mod)< 15 (Low)> 100
Primary Metabolite N-dealkylated / HydroxylatedRing OxidationStableN-demethylated
Bioavailability (%F) < 10%30 - 60%> 40%~ 20%
Analysis of Alternatives
  • Vs. Pyrazolo[1,5-a]pyrimidine: The [1,5-a] isomer (found in drugs like Larotrectinib) often exhibits superior intrinsic stability because the bridgehead nitrogen reduces the basicity and electron density available for oxidative attack compared to the [3,4-b]pyrazine's adjacent nitrogens.

  • Optimization Strategy: To match the stability of the [1,5-a] alternative, [3,4-b]pyrazine derivatives require steric shielding (e.g., using an isopropyl or cyclopropyl group at N1 instead of methyl) or fluorination of metabolic hot spots to block CYP access.

Experimental Protocol: Microsomal Stability Assay

To generate the data above, a rigorous, self-validating protocol is required. This protocol uses Liver Microsomes (LM) to simulate Phase I metabolism.[1][2]

Reagents & Setup
  • Test System: Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+).

  • Quenching Agent: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4). Ensure final DMSO concentration is < 0.1% to avoid enzyme inhibition.
    
  • Pre-Incubation: Incubate microsomes (0.5 mg/mL final) with test compound for 5 minutes at 37°C.

  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control: Run a parallel "No-NADPH" control to detect non-enzymatic degradation.

  • Sampling: Remove aliquots at

    
     minutes.
    
  • Quenching: Immediately dispense into ice-cold ACN (1:3 ratio) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Calculation of Intrinsic Clearance ( )

The elimination rate constant (


) is derived from the slope of 

vs. time.


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Assay Logic & Signaling Diagram

The following diagram details the logical flow of the assay and the decision points for data validation.

AssayWorkflow Start Start: Compound + Microsomes PreInc Pre-Incubation (37°C, 5 min) Start->PreInc Split Split Samples PreInc->Split PathA Experimental: + NADPH Split->PathA PathB Control: - NADPH (Buffer only) Split->PathB Sample Sampling (0-60 min) Quench with ACN PathA->Sample PathB->Sample LCMS LC-MS/MS Analysis Sample->LCMS Decision Data Validation LCMS->Decision Valid Calculate CL_int Decision->Valid Control Stable Invalid Reject: Non-CYP degradation detected Decision->Invalid Control Unstable

Figure 2: Microsomal stability assay workflow with built-in validation steps (NADPH-negative control).

Expert Insights: Improving Stability

  • Block N-Dealkylation: Replace N-methyl groups with deutero-methyl (

    
    ) or cyclopropyl groups. The stronger C-D bond or steric bulk retards CYP oxidative attack.
    
  • Scaffold Hopping: If the [3,4-b]pyrazine core remains unstable despite substitution, consider "hopping" to the pyrazolo[1,5-a]pyrimidine or imidazo[1,2-b]pyridazine scaffolds, which often maintain kinase binding geometry with improved metabolic properties [3].

  • Reduce Lipophilicity: High LogP (>4) correlates with high metabolic turnover. Introduce polar groups (e.g., morpholine, piperazine) at the solvent-exposed regions (C5/C6) to lower LogP and reduce affinity for CYP active sites.

References

  • Synthesis and structure-activity relationships of pyrazolo[3,4-b]pyridine derivatives. Arch Pharm (Weinheim). (2019).[3][4]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS. IntechOpen. (2021).[5][6]

  • Pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors. European Journal of Medicinal Chemistry. (2023).[4][7]

  • Microsomal Stability Assay Protocol. Cyprotex / Evotec. (2024).[4][8]

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules. (2011).

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Navigating the Structure-Activity Landscape: A Comparative Guide to C-3 Substituted Pyrazolo[3,4-b]pyrazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of C-3 substituted pyrazolo[3,4-b]pyrazines, offering insights into the rational design of potent and selective therapeutic agents. By exploring the impact of various substituents at the C-3 position, we aim to equip researchers with the knowledge to navigate this promising chemical space and accelerate the development of novel drug candidates.

The Pyrazolo[3,4-b]pyrazine Core: A Versatile Scaffold for Therapeutic Intervention

The pyrazolo[3,4-b]pyrazine nucleus, a fused bicyclic heteroaromatic system, serves as a versatile template for the design of molecules targeting a range of biological entities. Its rigid structure and multiple points for functionalization allow for the fine-tuning of physicochemical properties and biological activity. While substitutions at various positions of the scaffold have been explored, the C-3 position has emerged as a critical determinant of potency and selectivity for several biological targets.

Synthesis of C-3 Substituted Pyrazolo[3,4-b]pyrazines: A Generalized Approach

The synthesis of C-3 substituted pyrazolo[3,4-b]pyrazines typically involves a multi-step sequence, with the key step being the condensation of a 5-aminopyrazole derivative with a suitable dicarbonyl compound or its equivalent. A general synthetic strategy is outlined below.

General Synthetic Workflow

G A 5-Amino-3-substituted-pyrazole C Condensation & Cyclization A->C B Dicarbonyl Compound (e.g., α,β-unsaturated ketone, 1,3-diketone) B->C D C-3 Substituted Pyrazolo[3,4-b]pyrazine C->D Formation of Pyrazine Ring

Caption: Generalized synthetic workflow for C-3 substituted pyrazolo[3,4-b]pyrazines.

Experimental Protocol: Synthesis of a Representative C-3 Methyl Pyrazolo[3,4-b]pyrazine

This protocol describes the synthesis of a 3-methyl substituted pyrazolo[3,4-b]pyrazine derivative, a common starting point for further functionalization.

Materials:

  • 5-Amino-3-methyl-1-phenyl-1H-pyrazole

  • Malononitrile

  • Sodium nitrite

  • Concentrated sulfuric acid

  • Pyridine

  • Appropriate dicarbonyl compound (e.g., acetylacetone for a C-5,C-6 dimethyl derivative)

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware and purification equipment (recrystallization, column chromatography)

Procedure:

  • Synthesis of the Key Intermediate (6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile):

    • A mixture of 5-amino-3-methyl-4-nitroso-1-phenylpyrazole and malononitrile is refluxed in pyridine to yield the key intermediate.[1]

  • Formation of the Pyrazolo[3,4-b]pyrazine Core:

    • The intermediate is then subjected to cyclization reactions to introduce further substituents. For instance, reaction with acetylacetone in pyridine can yield a 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine.[2]

Comparative Analysis of C-3 Substituents on Anticancer Activity

The anticancer potential of pyrazolo[3,4-b]pyrazines has been a primary focus of research. The nature of the substituent at the C-3 position plays a pivotal role in modulating their cytotoxic activity. While a systematic study directly comparing a wide range of C-3 substituents on a single cancer cell line is not extensively documented in the readily available literature, we can synthesize findings from various studies to draw meaningful comparisons.

C-3 Substituent Other Key Substituents Biological Target/Assay Key Findings & SAR Insights Reference
Methyl 1-Phenyl, 5-acetyl, 6-methylAnti-inflammatory activityThe parent 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine showed remarkable anti-inflammatory activity.[2][3][2][3]
Methyl 1-Phenyl, 5-(substituted chalcone), 6-methylAnticancer (MCF-7 cells)Conversion of the 5-acetyl group to various chalcones led to significant anticancer activity. The 4-chloro and 3,4-dimethoxy chalcone derivatives were particularly potent. This highlights the importance of the C-5 substituent in conjunction with the C-3 methyl group.[2][4]
Unsubstituted (H) Varied substitutions at other positionsGeneral biological activitiesA hydrogen at C-3 is a common feature in many synthesized pyrazolo[3,4-b]pyridine analogues, suggesting it is a well-tolerated or synthetically accessible starting point.[5][6][5]
Aryl/Heteroaryl Varied substitutionsKinase Inhibition (in related scaffolds)In the closely related pyrazolo[3,4-d]pyrimidine scaffold, C-3 aryl and heteroaryl substitutions are crucial for potent kinase inhibition, often engaging in key hydrogen bonding interactions within the ATP-binding pocket. This suggests that similar substitutions on the pyrazolo[3,4-b]pyrazine core could be beneficial for kinase inhibitory activity.[7]

Analysis of Structure-Activity Relationships:

Based on the available data, several key SAR trends for C-3 substituted pyrazolo[3,4-b]pyrazines can be inferred:

  • Small Alkyl Groups (e.g., Methyl): The presence of a methyl group at the C-3 position is well-tolerated and is a common feature in many synthesized pyrazolo[3,4-b]pyrazines with demonstrated biological activity.[1][2][3] This suggests that a small, lipophilic group at this position is favorable.

  • Aryl and Heteroaryl Groups: Extrapolating from the SAR of related heterocyclic systems like pyrazolo[3,4-d]pyrimidines, the introduction of aryl or heteroaryl moieties at the C-3 position is a promising strategy for enhancing potency, particularly for targets such as protein kinases.[8][7] These groups can form crucial π-stacking and hydrogen bond interactions with the target protein.

  • The Importance of Synergy with Other Positions: The biological activity is not solely dictated by the C-3 substituent. The studies on chalcone derivatives clearly demonstrate that the interplay between the C-3 methyl group and the extended conjugation and substitution pattern at the C-5 position is critical for potent anticancer activity.[2][4]

SAR Visualization

SAR cluster_0 Pyrazolo[3,4-b]pyrazine Core cluster_1 C-3 Substituents cluster_2 Observed/Inferred Activity Core N1-R1 C3-R3 C5-R5 C6-R6 Methyl Methyl Core->Methyl Well-tolerated Aryl Aryl Core->Aryl Potential for high potency H H Core->H Common starting point Anticancer Anticancer Methyl->Anticancer AntiInflammatory Anti-inflammatory Methyl->AntiInflammatory KinaseInhibition Kinase Inhibition (Inferred) Aryl->KinaseInhibition

Caption: Key SAR insights for C-3 substituted pyrazolo[3,4-b]pyrazines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To assess the anticancer activity of newly synthesized C-3 substituted pyrazolo[3,4-b]pyrazines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

Principle:

This assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

MTT Assay Workflow

MTT_Workflow A Seed Cells in 96-well plate B Treat with C-3 Substituted Pyrazolo[3,4-b]pyrazines A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The C-3 position of the pyrazolo[3,4-b]pyrazine scaffold is a key handle for modulating biological activity. While the available data points towards the utility of small alkyl and potentially larger aryl/heteroaryl substituents for anticancer and anti-inflammatory applications, a more systematic and comparative investigation is warranted. Future research should focus on the synthesis and evaluation of a diverse library of C-3 substituted analogues against a panel of relevant biological targets. Such studies will provide a more comprehensive understanding of the SAR and facilitate the rational design of next-generation pyrazolo[3,4-b]pyrazine-based therapeutics.

References

  • El-Kashef, H., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2657. [Link]

  • El-kashef, H., et al. (2000). New pyrazolo[3,4-b]pyrazines: synthesis and biological activity. Pharmazie, 55(8), 572-576.
  • Ali, M. M., et al. (2017). Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. Scientific Reports, 7, 43976. [Link]

  • El-Kashef, H., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4- b]pyrazines. Molecules, 23(10), 2657. [Link]

  • Ismail, M. M. H., et al. (2016). Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ ErbB2 receptor. Semantic Scholar.
  • El-Kashef, H., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. PMC. [Link]

  • El-Kashef, H., et al. (2025). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines.
  • Patel, H. M., et al. (2013). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
  • Norman, M. H., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302.
  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

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Safety Operating Guide

3-Iodo-1H-pyrazolo[3,4-b]pyrazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine

For drug development professionals and synthetic chemists, this compound is a highly valuable building block, most notably utilized in the synthesis of SHP2 phosphatase inhibitors targeting conditions like acute myeloid leukemia, neuroblastoma, and solid tumors[1]. However, the very structural features that make it a potent pharmacophore—a nitrogen-dense heterocycle paired with a heavy halogen (iodine)—also dictate strict, non-negotiable protocols for its handling and disposal.

This guide provides an authoritative, step-by-step operational framework for the safe management and environmental compliance of this compound waste.

Quantitative Hazard Assessment

Before initiating any synthetic workflow, it is critical to understand the physicochemical properties that govern the compound's behavior in both biological systems and waste streams. The presence of the iodine atom significantly alters the molecule's lipophilicity and thermal stability compared to the unsubstituted pyrazolo-pyrazine core.

Table 1: Physicochemical & Hazard Summary

ParameterValue / DesignationOperational Causality & Implication
Core Structure Halogenated HeterocycleHigh thermal stability; requires >1000°C for complete molecular destruction[2].
GHS Hazard Codes H302, H315, H319Harmful if swallowed; causes severe skin/eye irritation. Mandates strict PPE (nitrile gloves, goggles)[3].
LogP (Lipophilicity) ~0.82Moderate lipophilicity; poses bioaccumulation risks if discharged into aqueous environmental streams[4].
EPA Waste Class Halogenated OrganicMust be segregated from general organic waste to comply with RCRA land disposal restrictions[5].

Step-by-Step Spill Response and Decontamination Workflow

In the event of an accidental release, standard aqueous cleanup methods are insufficient and potentially hazardous. Because this compound is a solid powder, introducing water can facilitate the spread of the contaminant or drive it deeper into porous laboratory surfaces.

Phase 1: Immediate Containment

  • Isolate the Area: Immediately restrict access to the spill zone. If the spill occurs outside a fume hood, ensure localized exhaust ventilation is active to capture any aerosolized particulates.

  • Dry Recovery: Do not apply water. Using a static-free brush and a non-reactive dustpan, gently sweep the solid material into a secondary containment vessel. Causality: Static-free tools prevent the ignition of any nearby flammable solvent vapors, while dry recovery prevents the compound from dissolving and expanding its contamination footprint.

Phase 2: Chemical Decontamination

  • Solvent Wipe: Dampen a laboratory wipe with a solvent in which the compound exhibits high solubility (e.g., ethyl acetate or dichloromethane). Wipe the affected surface working from the outside edge toward the center.

  • Surfactant Wash: Follow the solvent wipe with a thorough wash using a mild detergent and water to remove any residual micro-particulates.

  • Waste Designation: Treat all cleanup materials—including wipes, brushes, and contaminated PPE—as halogenated hazardous waste[3].

Halogenated Waste Segregation and Disposal Protocol

Under Environmental Protection Agency (EPA) regulations, halogenated organic compounds are strictly regulated to prevent soil and groundwater contamination[5]. Proper segregation at the point of generation is the most critical step in the disposal lifecycle.

Step 1: Primary Segregation Deposit all reaction byproducts, TLC plates, mother liquors, and contaminated consumables containing this compound into a clearly marked "Halogenated Organic Waste" carboy. Causality: Mixing halogenated waste with non-halogenated waste alters the calorific value (BTU) of the waste stream. This not only complicates the incineration process but drastically increases the volume of waste that must undergo expensive, specialized destruction[2].

Step 2: Compatibility Verification Ensure that the primary solvents used in your workflow (e.g., DCM, DMF) are chemically compatible within the waste carboy. Avoid introducing strong oxidizing agents or concentrated acids into the halogenated waste stream, as this can trigger exothermic reactions or prematurely degrade the pyrazine core, releasing toxic nitrogenous fumes.

Step 3: Regulatory Labeling & Storage Affix EPA-compliant labels indicating the presence of toxic/irritant halogenated heterocycles. Store the waste in secondary containment in a dark, well-ventilated area (ideally at 2-8°C if the mixture contains reactive intermediates) until contractor handoff[4],[3].

WasteDisposal Gen Generation of 3-Iodo-1H- pyrazolo[3,4-b]pyrazine Waste Seg Segregate into Halogenated Organic Waste Stream Gen->Seg Isolate from non-halogenated Label Label: Toxic/Irritant EPA RCRA Compliant Seg->Label Log concentration Store Store in Secondary Containment (Dark, 2-8°C if reactive) Label->Store Accumulation phase Transport Transfer to Licensed Disposal Contractor Store->Transport Max 90 days Incinerate High-Temp Rotary Kiln Incineration (>1000°C) Transport->Incinerate Chain of custody Scrub Caustic Scrubbing (Neutralize HI & NOx) Incinerate->Scrub Emission control

Workflow for segregation, accumulation, and compliant incineration of halogenated heterocyclic waste.

The Mechanics of High-Temperature Destruction

When you hand off this compound waste to a licensed disposal contractor, standard incineration is inadequate. The robust carbon-iodine (C-I) and carbon-nitrogen (C-N) bonds require specialized destruction methodologies.

Rotary Kiln Incineration: The waste must be processed in a high-temperature rotary kiln incinerator operating at temperatures exceeding 1000°C. At these temperatures, the organic framework is entirely oxidized into carbon dioxide and water[2].

The Necessity of Caustic Scrubbing: The high nitrogen content of the pyrazolo-pyrazine core generates nitrogen oxides (NOx) during combustion. More critically, the iodine atom is liberated as hydrogen iodide (HI) gas or elemental iodine vapor. HI is highly corrosive, toxic, and a precursor to acid rain. To mitigate this, the incinerator's exhaust must pass through a caustic scrubber (typically utilizing sodium hydroxide or calcium hydroxide solutions). The scrubber neutralizes the acidic HI gas, converting it into harmless, water-soluble iodide salts (e.g., NaI) before the exhaust is safely released into the atmosphere[2].

By strictly adhering to these segregation and disposal protocols, laboratories ensure not only regulatory compliance but also the protection of municipal water systems and atmospheric integrity.

References

Sources

Personal protective equipment for handling 3-Iodo-1H-pyrazolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the scale-up of complex active pharmaceutical ingredients (APIs), I recognize that handling nitrogen-rich, halogenated heterocycles requires more than just a cursory glance at a Safety Data Sheet (SDS).

3-Iodo-1H-pyrazolo[3,4-b]pyrazine and its derivatives (such as the 5-bromo or 6-chloro analogs) are highly valuable, electron-deficient scaffolds. They are extensively utilized in the synthesis of advanced kinase inhibitors, serving as critical intermediates en route to therapeutics like the SHP2 inhibitor GDC-1971 (migoprotafib) [1][2].

However, the very features that make this compound synthetically useful—the reactive iodine atom and the nitrogen-dense pyrazine core—also dictate a stringent, causality-driven approach to Personal Protective Equipment (PPE) and operational logistics. Trustworthiness in laboratory safety stems from understanding why a protocol exists, ensuring every workflow is a self-validating system.

Physicochemical Hazard Profile & Causality

Before donning any PPE, we must understand the physical behavior of the compound. This compound typically presents as a light yellow or white solid powder [3][4].

  • The Inhalation Risk (H332): Fine crystalline powders of halogenated heterocycles are highly prone to static buildup. When a standard metal spatula approaches the powder, electrostatic repulsion can cause the particles to aerosolize. Inhaling these particles introduces the reactive pyrazine directly to the mucous membranes.

  • The Dermal & Ocular Risk (H315, H319): The compound is a severe irritant [5][6]. The lipophilic nature of the iodine atom allows the molecule to readily interact with lipid bilayers in the skin and eyes, causing acute inflammation.

  • Thermal & Atmospheric Sensitivity: The nitrogen-rich core is susceptible to oxidative degradation, requiring storage at 2-8°C in the dark under an inert atmosphere (Argon or Nitrogen) [5][7].

Quantitative Safety & PPE Specifications

To mitigate these risks, standard laboratory attire is insufficient. The following table summarizes the quantitative specifications for handling this class of compounds.

ParameterSpecificationCausality / Rationale
Storage Conditions 2-8°C, Inert AtmospherePrevents thermal degradation and moisture absorption of the nitrogen-rich core [5][7].
Primary Hazard Codes H302, H315, H319, H332Halogenated pyrazines are severe mucous membrane irritants and harmful if swallowed or inhaled [5][6].
Glove Specification Nitrile (≥0.11 mm thickness)Latex is highly permeable to halogenated heteroaromatics; nitrile provides a superior chemical barrier.
Eye Protection ANSI Z87.1 Safety GogglesPrevents micro-aerosolized particles from contacting the ocular mucosa (H319).
Engineering Controls Fume Hood (Face Velocity: 0.4–0.6 m/s)Captures aerosolized particulates generated by static charge during weighing.

Operational Workflow Visualization

The following diagram maps the logical progression of our safe handling and disposal protocol.

G Start Risk Assessment & SDS Review PPE Don PPE: Nitrile, Goggles, Coat Start->PPE Hood Engineering Controls: Fume Hood (0.5 m/s) PPE->Hood Handling Handling & Weighing: Anti-static Spatula Hood->Handling Spill Spill Detected? Handling->Spill Cleanup Spill Protocol: Absorb & Segregate Spill->Cleanup Yes Success Reaction / Transfer Complete Spill->Success No Disposal Waste Segregation: Halogenated Stream Cleanup->Disposal Success->Disposal End Decontamination & Storage (2-8°C) Disposal->End

Workflow for the safe handling and disposal of halogenated pyrazolo-pyrazine intermediates.

Self-Validating Operational Protocol

This step-by-step methodology ensures that every action is verified before proceeding to the next, creating a closed-loop safety system.

Phase 1: Pre-Operation & Environment Setup
  • Verify Engineering Controls: Turn on the chemical fume hood and verify the face velocity monitor reads between 0.4 and 0.6 m/s.

    • Validation: Tape a small piece of tissue to the sash; it should pull gently inward. If it flutters violently, the flow is too high and will cause powder turbulence.

  • Don Advanced PPE: Put on a flame-resistant lab coat, ANSI-rated safety goggles, and double-layer nitrile gloves.

    • Causality: Double-gloving allows you to immediately shed the outer layer if it becomes contaminated, without exposing your bare skin to the compound.

  • Prepare the Atmosphere: Purge your receiving flask or vial with Argon gas.

Phase 2: Active Handling & Transfer
  • Static Mitigation: Pass the sealed vial of this compound and your receiving vessel through an anti-static ionizer.

  • Weighing: Open the vial only inside the fume hood. Use a static-free, grounded micro-spatula to transfer the powder.

    • Validation: Observe the analytical balance. If the weight reading drifts continuously without adding material, static charge is still present and actively repelling particles. Stop, re-ionize the tools, and wait for a stable reading before proceeding.

  • Resealing: Immediately flush the stock vial with Argon, seal it tightly with Parafilm, and return it to 2-8°C dark storage [5][7].

Phase 3: Decontamination & Disposal Plan

Because this compound contains iodine and chlorine/bromine (in its derivatives), it must never be mixed with standard organic waste.

  • Liquid Waste Segregation: Any solvents used to dissolve the compound (e.g., DMSO, DMF, or DCM) must be disposed of in a carboy explicitly labeled "Halogenated Organic Waste."

    • Causality: Mixing halogenated waste with non-halogenated streams (like acetone or ethanol) can lead to exothermic reactions or the release of toxic halogen gases during commercial incineration.

  • Solid Waste: Contaminated spatulas, weigh boats, and the outer layer of nitrile gloves must be placed in a sealed, labeled solid hazardous waste bin.

  • Surface Decontamination: Wipe down the balance and fume hood surface with a solvent compatible with the compound (e.g., a small amount of isopropanol), followed by a 10% bleach solution to neutralize any residual reactive heterocycles.

    • Validation: Visually inspect the wipe; any residual yellow tint indicates incomplete decontamination. Repeat the wipe-down until the cloth remains pristine white.

References

  • Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade Organic Process Research & Development, ACS Publications. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.